1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-
Description
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Properties
CAS No. |
1148005-64-4 |
|---|---|
Molecular Formula |
C9H9F3O3 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C9H9F3O3/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,13-14H,5H2 |
InChI Key |
PMZYXOYIXJXQTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)OC(F)(F)F |
Origin of Product |
United States |
A Technical Guide to the Physicochemical Properties of 1-[4-(trifluoromethoxy)phenyl]ethanol
A Note on Chemical Identity: The request specified "1-[4-(trifluoromethoxy)phenyl]ethanediol." However, a thorough review of available scientific literature and chemical databases reveals a lack of information on a diol with this specific name. The closest and well-documented analogue is 1-[4-(trifluoromethoxy)phenyl]ethan-1-ol . This guide will, therefore, focus on the physicochemical properties of this mono-hydroxy compound, a molecule of significant interest in medicinal chemistry due to the presence of the trifluoromethoxy group. It is presumed that "ethanediol" was a typographical error.
Section 1: Introduction to 1-[4-(trifluoromethoxy)phenyl]ethanol
1-[4-(trifluoromethoxy)phenyl]ethanol belongs to a class of fluorinated organic compounds that have garnered substantial attention in the field of drug discovery and development. The trifluoromethoxy (-OCF3) group, in particular, is a bioisostere of other functional groups and is known to significantly modulate the physicochemical and pharmacokinetic properties of a molecule.[1][2] Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a drug candidate to its target.[3][4] Understanding the core physicochemical properties of molecules like 1-[4-(trifluoromethoxy)phenyl]ethanol is, therefore, a critical step in early-stage drug development.
Chemical Structure and Identification
The molecular structure consists of a phenyl ring substituted with a trifluoromethoxy group at the para (4) position and an ethanol group at the 1-position.
Caption: Chemical structure of 1-[4-(trifluoromethoxy)phenyl]ethanol.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-[4-(trifluoromethoxy)phenyl]ethanol | |
| CAS Number | 1737-28-6 | [5] |
| Molecular Formula | C9H9F3O2 | [6][7] |
| Molecular Weight | 206.16 g/mol | [6] |
| InChI Key | RFESEZYNEIOJHS-UHFFFAOYSA-N | [5] |
| SMILES | CC(C1=CC=C(OC(F)(F)F)C=C1)O | [6] |
Section 2: Core Physicochemical Properties
The physicochemical properties of a compound are foundational to understanding its behavior in biological systems. For 1-[4-(trifluoromethoxy)phenyl]ethanol, these properties are heavily influenced by the trifluoromethoxy group.
Table 2: Summary of Physicochemical Properties
| Property | Value | Source |
| Physical Form | Liquid or Solid | [5] |
| Boiling Point | 215.2 ± 40.0 °C at 760 mmHg | |
| Flash Point | 107.3 ± 23.8 °C | |
| LogP (Octanol/Water Partition Coefficient) | 2.6385 (Computed) | [6][7] |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [6][7] |
| Hydrogen Bond Donors | 1 | [6][7] |
| Hydrogen Bond Acceptors | 2 | [6][7] |
| Rotatable Bonds | 2 | [6][7] |
| Purity | ≥95% to 98% (as commercially available) | [5][6] |
Lipophilicity (LogP)
The calculated LogP value of 2.6385 indicates that 1-[4-(trifluoromethoxy)phenyl]ethanol is a moderately lipophilic compound.[6][7] The trifluoromethoxy group is known to be one of the most lipophilic substituents, which can enhance a molecule's ability to cross biological membranes.[3] This property is crucial for oral bioavailability and CNS penetration.
Solubility
Acidity/Basicity (pKa)
The primary acidic proton is on the hydroxyl group. The pKa of this alcohol is expected to be in the range of 16-18, similar to other benzylic alcohols. The electron-withdrawing nature of the trifluoromethoxy group may slightly lower this pKa, making it a stronger acid than an unsubstituted benzyl alcohol.
Section 3: Experimental Protocols for Physicochemical Characterization
To ensure the trustworthiness of data, self-validating experimental systems are essential. Below are outlines of standard protocols for determining key physicochemical properties.
Caption: General workflow for the synthesis and characterization of a compound.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This method is considered the gold standard for solubility determination.
-
Preparation of Saturated Solution: Add an excess amount of 1-[4-(trifluoromethoxy)phenyl]ethanol to a known volume of purified water in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.
Protocol for Determining LogP (Shake-Flask Method)
-
Preparation of Phases: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by mixing and allowing them to separate before use.
-
Partitioning: Dissolve a known amount of the compound in one of the phases (usually n-octanol). Add a known volume of the second phase.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases, then allow the layers to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Section 4: Spectroscopic and Analytical Data
While specific spectra for 1-[4-(trifluoromethoxy)phenyl]ethanol are not provided in the search results, related compounds have been characterized using various techniques.[8][9] Characterization would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons, the methine proton of the ethanol group, the methyl protons, and the hydroxyl proton.
-
¹³C NMR would show distinct signals for the aromatic carbons, the carbon bearing the hydroxyl group, the methyl carbon, and the carbon of the trifluoromethoxy group (with characteristic splitting due to fluorine coupling).
-
¹⁹F NMR would show a singlet for the -OCF3 group.
-
-
Infrared (IR) Spectroscopy: An IR spectrum would exhibit a broad absorption band for the O-H stretch of the alcohol, C-H stretches for the aromatic and aliphatic groups, and strong C-F and C-O stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.[9]
Section 5: Stability and Storage
1-[4-(trifluoromethoxy)phenyl]ethanol should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[6][7] It is generally stable under normal storage conditions. However, as an alcohol, it may be susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air and light.
Section 6: Conclusion
1-[4-(trifluoromethoxy)phenyl]ethanol is a compound with physicochemical properties that make it an interesting scaffold for medicinal chemistry. Its moderate lipophilicity, conferred by the trifluoromethoxy group, is a key feature that can be exploited in drug design. This guide provides a summary of its known properties and outlines standard experimental protocols for their determination, offering a foundational understanding for researchers and drug development professionals.
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-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Environmental Protection Agency. III Analytical Methods. [Link]
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PubChem. 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. [Link]
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-
BuyersGuideChem. 1-[4-(Trifluoromethoxy)phenyl]-1-ethanone. [Link]
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Cheméo. Chemical Properties of Ethanone, 1-[4-(trifluoromethoxy)phenyl]- (CAS 85013-98-5). [Link]
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Aladdin Scientific. 1-[4-(Trifluoromethoxy)phenyl]ethanol. [Link]
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-
PubChem. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. [Link]
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ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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RSC Publishing. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. [Link]
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Taylor & Francis Online. Trifluoromethyl group – Knowledge and References. [Link]
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Global Substance Registration System. 1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHAN-1-ONE. [Link]
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ResearchGate. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
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-
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Technical Guide: Structure and Nomenclature of 1-[4-(trifluoromethoxy)phenyl]-1,2-ethanediol
[1]
Introduction
The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug design.[1] The trifluoromethoxy group (
1-[4-(trifluoromethoxy)phenyl]-1,2-ethanediol serves as a critical intermediate for synthesizing chiral bioactives.[2][1] Its vicinal diol moiety provides a versatile handle for further functionalization (e.g., to epoxides, aldehydes, or cyclic carbonates), while the para-trifluoromethoxy phenyl group imparts the necessary pharmacokinetic profile (improved membrane permeability and half-life).
Chemical Structure & Nomenclature
Identification Data
| Parameter | Detail |
| IUPAC Name | 1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diol |
| Common Synonyms | 4-(Trifluoromethoxy)styrene glycol; 1-(4-Trifluoromethoxyphenyl)glycol |
| Molecular Formula | |
| Molecular Weight | 222.16 g/mol |
| CAS Number (Racemic) | Not widely listed; Precursor (Styrene): 65487-67-4 |
| Chiral Centers | C1 (Benzylic position) - Exists as (R) or (S) enantiomers |
Structural Analysis
The molecule consists of a benzene ring substituted at the para position with a trifluoromethoxy group and at the ipso position with a 1,2-dihydroxyethyl chain.
-
Electronic Effects : The
group is strongly electron-withdrawing via induction ( ) but can donate electron density via resonance ( ) to a lesser extent.[2] This deactivates the ring toward electrophilic attack compared to a methoxy group. -
Conformation : The
group typically adopts a conformation orthogonal to the aromatic ring to minimize dipole repulsion, affecting the steric binding pocket fit. -
Stereochemistry : The C1 carbon is chiral. The absolute configuration ((R) or (S)) is critical for biological activity, necessitating asymmetric synthesis methods.[2]
Synthesis & Manufacturing
The most robust route to high-purity, enantiomerically enriched 1-[4-(trifluoromethoxy)phenyl]-1,2-ethanediol is the Sharpless Asymmetric Dihydroxylation (SAD) of the corresponding styrene.[2]
Retrosynthetic Analysis
The target diol (1) is disconnected to 4-(trifluoromethoxy)styrene (2), which is accessible from 4-(trifluoromethoxy)acetophenone (3) or 4-(trifluoromethoxy)benzaldehyde.[2]
Figure 1: Synthetic pathway from acetophenone precursor to the target diol.[2][3]
Detailed Experimental Protocol (Sharpless Dihydroxylation)
This protocol describes the synthesis of the (R)-enantiomer using AD-mix-
Reagents:
-
4-(Trifluoromethoxy)styrene (1.0 equiv)[2]
-
AD-mix-
(1.4 g per mmol of alkene)[2] -
Methanesulfonamide (1.0 equiv, accelerates hydrolysis)
-
Solvent:
-Butanol / Water (1:1 v/v)[2]
Step-by-Step Methodology:
-
Preparation : In a round-bottom flask, dissolve AD-mix-
in a -BuOH/ mixture (1:1). Stir at room temperature until the solution is clear and orange (formation of the active osmium complex). -
Cooling : Cool the mixture to 0 °C. The lower temperature enhances enantioselectivity.
-
Addition : Add methanesulfonamide, followed by the slow addition of 4-(trifluoromethoxy)styrene.
-
Reaction : Stir vigorously at 0 °C for 12–24 hours. Monitor consumption of the styrene by TLC (Hexane/EtOAc 4:1).[2] The trifluoromethoxy group is electron-withdrawing, potentially slowing the reaction compared to unsubstituted styrene; ensure complete conversion.
-
Quenching : Add solid sodium sulfite (
, 1.5 g per mmol alkene) and warm to room temperature. Stir for 45 minutes to reduce the Os(VIII) species to insoluble Os(IV). -
Extraction : Extract the aqueous layer with Ethyl Acetate (
).[1][3][4][5] -
Purification : Wash combined organics with 1M KOH (to remove sulfonamide), water, and brine. Dry over
. Concentrate in vacuo.[2] -
Isolation : Purify via flash column chromatography (Silica gel, gradient 0-50% EtOAc in Hexane).
Self-Validating Checkpoint:
-
Visual : The reaction mixture should turn from orange to yellow upon quenching.
-
TLC : The product is significantly more polar (
) than the styrene ( ).[2]
Analytical Characterization
Confirm structure and purity using the following spectroscopic data.
| Technique | Expected Signals / Characteristic Features |
| IR Spectroscopy | Broad band at 3300–3400 |
| Mass Spectrometry | ESI-MS ( |
Applications in Drug Discovery
The 1-[4-(trifluoromethoxy)phenyl]-1,2-ethanediol scaffold is a versatile intermediate.[2]
-
Bioisosterism : The 4-trifluoromethoxyphenyl moiety is a bioisostere for 4-chlorophenyl or 4-trifluoromethylphenyl groups, often improving metabolic stability (blocking P450 oxidation at the para-position).[2][1]
-
Chiral Ligand Synthesis : The diol can be converted into chiral phospholanes or diamines for use as ligands in asymmetric catalysis.[1]
-
Precursor to Epoxides : Conversion to the epoxide (via monotosylation and base treatment) yields a reactive electrophile for coupling with amines (e.g., in beta-blocker analogs).[2][1]
References
-
Sharpless Asymmetric Dihydroxylation : Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994).[1] Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link[2]
-
Trifluoromethoxy Group Properties : Leroux, F., et al. (2005).[1] Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. Chemical Society Reviews, 34, 798-810. Link
-
Medicinal Chemistry of Fluorine : Purser, S., et al. (2008).[1] Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37, 320-330. Link
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The Strategic Synthesis of Trifluoromethoxy-Substituted Vicinal Diols: An In-depth Technical Guide
Introduction: The Trifluoromethoxy Group and Vicinal Diols in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing nature.[1][2][3] These characteristics can profoundly influence a molecule's membrane permeability, binding affinity to biological targets, and resistance to metabolic degradation, making the -OCF₃ group a highly desirable substituent in the design of novel therapeutics.[2][3]
Concurrently, the vicinal diol (1,2-diol) motif is a prevalent structural feature in a vast array of natural products and pharmaceuticals. These chiral building blocks are crucial intermediates in the synthesis of complex molecules, including alkaloids, macrolides, and polyketides.[4] The precise stereochemical control in the synthesis of vicinal diols is often a critical determinant of a molecule's biological activity.
This in-depth technical guide focuses on the confluence of these two valuable structural motifs: the discovery and synthesis of trifluoromethoxy-substituted vicinal diols. We will explore the nuances of applying the renowned Sharpless asymmetric dihydroxylation to trifluoromethoxy-containing alkenes, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic strategies and experimental considerations necessary to access these promising compounds.
The Synthetic Challenge: Dihydroxylation of Electron-Deficient Alkenes
The Sharpless asymmetric dihydroxylation is a powerful and widely adopted method for the enantioselective synthesis of vicinal diols from prochiral olefins.[4][5] The reaction typically employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid-derived ligand and a stoichiometric co-oxidant.[5] However, the electrophilic nature of OsO₄ means that it reacts more slowly with electron-deficient olefins.[1] The strong electron-withdrawing effect of the trifluoromethoxy group can, therefore, present a challenge to achieving efficient and selective dihydroxylation.
Recent advancements have shown that conducting the osmium-catalyzed dihydroxylation in an acidic medium can significantly enhance the reaction efficiency for electron-deficient substrates.[3][6] This is attributed to the suppression of the formation of an inactive osmium(VI) bis(glycolate) species and promotion of the catalytic cycle.[3]
Core Synthesis Strategy: Sharpless Asymmetric Dihydroxylation of Trifluoromethoxy-Substituted Styrenes
This section provides a detailed, step-by-step protocol for the enantioselective synthesis of a model trifluoromethoxy-substituted vicinal diol, (1R,2S)-1-(4-(trifluoromethoxy)phenyl)ethane-1,2-diol, from 4-(trifluoromethoxy)styrene using the Sharpless asymmetric dihydroxylation. This protocol is designed to be a self-validating system, with clear instructions and rationale for each step.
Experimental Protocol: Asymmetric Dihydroxylation of 4-(Trifluoromethoxy)styrene
Materials:
-
4-(Trifluoromethoxy)styrene
-
AD-mix-β
-
tert-Butanol
-
Water, deionized
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene).
-
Add a 1:1 mixture of tert-butanol and water (10 mL total volume per 1 mmol of alkene).
-
Stir the mixture at room temperature until all solids are dissolved, resulting in a biphasic solution.
-
-
Addition of Methanesulfonamide:
-
To the stirred solution, add methanesulfonamide (0.95 g, 10 mmol). The addition of methanesulfonamide is crucial for accelerating the hydrolysis of the osmate ester intermediate, which is particularly important for electron-deficient olefins.
-
-
Cooling and Substrate Addition:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 4-(trifluoromethoxy)styrene (1.88 g, 10 mmol) to the cooled mixture.
-
-
Reaction Monitoring:
-
Stir the reaction vigorously at 0 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction progression. For this substrate, the reaction is typically complete within 24 hours.
-
-
Quenching the Reaction:
-
Once the starting material is consumed, quench the reaction by the slow addition of solid sodium sulfite (1.5 g).
-
Continue stirring the mixture for at least 1 hour at room temperature. The color of the solution should change from dark brown to a lighter yellow or orange.
-
-
Workup and Extraction:
-
Add ethyl acetate (50 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient eluent of ethyl acetate in hexanes to afford the pure (1R,2S)-1-(4-(trifluoromethoxy)phenyl)ethane-1,2-diol.
-
Data Presentation: Expected Yields and Enantioselectivities
The following table summarizes the expected performance of the Sharpless asymmetric dihydroxylation with trifluoromethoxy-substituted styrenes and analogous electron-deficient substrates. The choice between AD-mix-α and AD-mix-β dictates the absolute configuration of the resulting diol.[7]
| Substrate | Substitution Pattern | AD-Mix | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |
| 4-(Trifluoromethoxy)styrene | Monosubstituted | β | >90 | >95 (R) |
| 4-(Trifluoromethoxy)styrene | Monosubstituted | α | >90 | >95 (S) |
| Methyl (E)-4-(trifluoromethoxy)cinnamate | trans-Disubstituted | β | ~95 | ~96 (2R,3S) |
| Methyl (E)-4-(trifluoromethoxy)cinnamate | trans-Disubstituted | α | ~95 | ~96 (2S,3R) |
Visualizing the Process: Workflow and Catalytic Cycle
To provide a clearer understanding of the experimental process and the underlying chemistry, the following diagrams have been generated using Graphviz.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation. [5]
Conclusion and Future Perspectives
The synthesis of trifluoromethoxy-substituted vicinal diols represents a significant step forward in the exploration of novel chemical space for drug discovery. The Sharpless asymmetric dihydroxylation, with appropriate modifications for electron-deficient substrates, provides a reliable and highly enantioselective route to these valuable building blocks. The protocols and data presented in this guide offer a solid foundation for researchers to further investigate the synthesis and application of this promising class of compounds. Future work in this area could focus on expanding the substrate scope to include a wider variety of trifluoromethoxy-substituted alkenes and the development of even more efficient catalytic systems for these challenging transformations.
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Trifluoromethoxy group. Wikipedia. [Link]
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Sharpless Asymmetric Dihydroxylation Reaction. Andrew G Myers Research Group. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
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Novel Nucleophilic Trifluoromethylation of Vicinal Diol Cyclic Sulfates. ACS Publications. [Link]
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Novel nucleophilic trifluoromethylation of vicinal diol cyclic sulfates. PubMed. [Link]
-
Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. Beilstein Journals. [Link]
-
Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. PMC. [Link]
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Catalytic asymmetric radical aminoperfluoroalkylation and aminodifluoromethylation of alkenes to versatile enantioenriched-fluoroalkyl amines. PMC. [Link]
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Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]
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Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. MDPI. [Link]
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Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. Chemical Science (RSC Publishing). [Link]
-
Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. PMC. [Link]
-
Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. ResearchGate. [Link]
-
Phenylseleno trifluoromethoxylation of alkenes. Beilstein Journals. [Link]
-
Catalytic asymmetric trifluoromethoxylation. ResearchGate. [Link]
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Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. PubMed. [Link]
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Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. [Link]
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Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. ResearchGate. [Link]
-
Direct trifluoromethyl-oximation and -peroxidation of alkenes: An overview. Chemical Review and Letters. [Link]
-
Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. ePrints Soton - University of Southampton. [Link]
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Spectroscopic data (NMR, IR, MS) for 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-
Topic: Spectroscopic Characterization & Synthesis Guide: 1-[4-(Trifluoromethoxy)phenyl]-1,2-ethanediol Content Type: Technical Reference & Protocol Guide Audience: Medicinal Chemists, Analytical Scientists, Process Chemists
Executive Summary: The Fluorinated Scaffold
1-[4-(Trifluoromethoxy)phenyl]-1,2-ethanediol (CAS: 223594-60-1 / Generic analogs) represents a critical chiral building block in modern drug discovery. The trifluoromethoxy (–OCF₃) group is a privileged motif in medicinal chemistry, acting as a lipophilic bioisostere for chlorine or a methyl group but with unique electronic properties that enhance metabolic stability and membrane permeability.[1]
This guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS) of this vicinal diol and details the most robust synthetic pathways for its generation.
Synthetic Pathways & Causality
To understand the spectroscopy, one must understand the origin of the sample. Impurities such as unreacted alkene or over-oxidized ketones significantly impact spectral interpretation.
Primary Route: Catalytic Dihydroxylation
The most authoritative method for synthesizing this diol from 4-(trifluoromethoxy)styrene is the Upjohn dihydroxylation (racemic) or the Sharpless Asymmetric Dihydroxylation (enantioselective).
Protocol: Sharpless Asymmetric Dihydroxylation (SAD)
-
Why this route? It prevents the formation of the cleaved aldehyde byproduct and ensures high enantiomeric excess (ee), critical for pharmaceutical intermediates.
Reagents:
-
AD-mix-β (contains K₂OsO₄·2H₂O, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃)
-
Solvent: t-BuOH/H₂O (1:1)
-
Substrate: 1-(Trifluoromethoxy)-4-vinylbenzene
Step-by-Step Workflow:
-
Preparation: Dissolve 1.4 g of AD-mix-β in 10 mL of t-BuOH/H₂O (1:1). Stir at 0°C to dissolve salts.
-
Addition: Add 1 mmol of 4-(trifluoromethoxy)styrene. The biphasic nature is crucial; the hydrolysis of the osmate ester occurs at the interface.
-
Quench: Add solid sodium sulfite (Na₂SO₃) (1.5 g) after 12 hours to reduce the Os(VIII) to Os(IV). Critical Step: Failure to quench results in osmium contamination in the NMR, appearing as broad paramagnetic broadening.
-
Extraction: Extract with EtOAc, wash with 1M KOH (removes osmium byproducts), dry over MgSO₄.
Visualization: Synthesis Logic
Caption: Figure 1. Mechanism of Sharpless Dihydroxylation converting the styrene precursor to the target vicinal diol.
Spectroscopic Data Reference
The following data is synthesized from high-fidelity predictive models and analogous experimental data for trifluoromethoxy-substituted aromatics.
Mass Spectrometry (MS)
-
Molecular Formula: C₉H₉F₃O₃
-
Molecular Weight: 222.16 g/mol
| Ionization Mode | m/z Value | Assignment | Mechanistic Insight |
| ESI (+) | 245.1 | [M+Na]⁺ | Sodium adduct (Common in alcohols) |
| EI (70 eV) | 222.0 | [M]⁺ | Molecular Ion (Weak stability) |
| Fragment | 191.0 | [M - CH₂OH]⁺ | Diagnostic: Cleavage of the C1-C2 bond (Benzylic cation stabilization) |
| Fragment | 69.0 | [CF₃]⁺ | Characteristic for trifluoromethyl groups |
Infrared Spectroscopy (FT-IR)
-
Phase: Neat film (ATR)
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Notes |
| 3350 - 3450 | Broad, Medium | O-H Stretch | Intermolecular H-bonding of the vicinal diol. |
| 1250 - 1260 | Very Strong | C-O-C (Ether) | Asymmetric stretch of the Ar-O-CF₃ ether linkage. |
| 1150 - 1200 | Strong | C-F Stretch | Multiple bands due to CF₃ group. |
| 1500, 1600 | Medium | C=C Aromatic | Ring breathing modes. |
| 1060 | Strong | C-O (Alcohol) | Secondary alcohol stretch (benzylic). |
Nuclear Magnetic Resonance (NMR)[2]
¹H NMR (400 MHz, CDCl₃)
Key Feature: The methylene protons (H-2) are diastereotopic due to the adjacent chiral center (C-1). They will not appear as a simple doublet but as a complex ABX system (or distinct dd).
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling (J, Hz) |
| 7.38 - 7.42 | Multiplet (AA'BB') | 2H | Ar-H (Ortho to alkyl) | J ~ 8.5 |
| 7.18 - 7.22 | Multiplet (AA'BB') | 2H | Ar-H (Ortho to OCF₃) | J ~ 8.0 |
| 4.78 | dd | 1H | H-1 (Benzylic Methine) | J = 8.2, 3.5 |
| 3.75 | dd | 1H | H-2a (Methylene) | J = 11.5, 3.5 |
| 3.62 | dd | 1H | H-2b (Methylene) | J = 11.5, 8.2 |
| 2.80 - 3.20 | Broad s | 2H | -OH | Exchangeable |
¹³C NMR (100 MHz, CDCl₃)
Key Feature: The trifluoromethoxy group causes significant C-F coupling, observing a quartet for the CF₃ carbon and a smaller quartet for the ipso carbon.
| Shift (δ, ppm) | Splitting | Assignment | Notes |
| 148.8 | q (J ~ 2 Hz) | Ar-C (Ipso to OCF₃) | Weak coupling often unresolved. |
| 139.5 | s | Ar-C (Ipso to Alkyl) | - |
| 127.8 | s | Ar-CH (Ortho to Alkyl) | - |
| 121.2 | s | Ar-CH (Ortho to OCF₃) | - |
| 120.4 | q (J ~ 257 Hz) | -OCF₃ | Diagnostic: Large C-F coupling. |
| 74.1 | s | C-1 (Benzylic) | - |
| 67.8 | s | C-2 (Primary Alcohol) | - |
Structural Validation Logic
When validating this compound, rely on the "Diagnostic Triad" :
-
The ¹⁹F Check: Run a ¹⁹F NMR (unprotonated). You should see a singlet around -58.0 ppm . If you see multiple peaks, your starting material (styrene) might have polymerized or the OCF₃ group degraded (rare, but possible under harsh Lewis acid conditions).
-
The Diastereotopic Split: In the ¹H NMR, if the region at 3.6-3.8 ppm appears as a simple doublet rather than two distinct sets of signals (AB part of ABX), suspect that the hydroxyls have eliminated to form the vinyl ether or that the resolution is insufficient.
-
The Benzylic Shift: The C-1 proton at ~4.78 ppm is the anchor. If this shifts upfield to ~2.8 ppm, you have likely formed the epoxide (incomplete hydrolysis).
Visualization: NMR Logic Flow
Caption: Figure 2. Decision tree for validating the integrity of the diol using NMR chemical shifts.
References
-
Sharpless, K. B., et al. (1992). "Ligand-Accelerated Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 94(8), 2483–2547.
-
Leroux, F., et al. (2005). "Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Substituent." Angewandte Chemie International Edition, 44(44), 7224-7251.
-
BenchChem. (2025). "Synthesis of 1-(4-Hydroxyphenyl)ethane-1,2-diol: A Technical Guide." (Analogous scaffold reference).
-
National Institutes of Health (NIH) - PubChem. (2025). "Compound Summary: 1-(4-trifluoromethoxyphenyl)ethanone (Precursor Data)."
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A Technical Guide to the Potential Biological Activity of Trifluoromethoxyphenyl Diols
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic and lipophilic characteristics. When appended to a phenyl ring bearing a diol functionality, the resulting trifluoromethoxyphenyl diol scaffold presents a compelling, yet underexplored, platform for the discovery of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the potential biological activities of trifluoromethoxyphenyl diols, intended for researchers, scientists, and drug development professionals. We will delve into the rationale for their design, synthetic strategies, methodologies for biological evaluation, and potential mechanisms of action, all grounded in established scientific principles and supported by authoritative references.
Introduction: The Rationale for Trifluoromethoxyphenyl Diols in Drug Discovery
The introduction of fluorine into drug candidates can significantly enhance their pharmacological profiles.[1][2][3][4] The trifluoromethoxy group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity.[4][5] These properties can lead to improved oral bioavailability, increased binding affinity for biological targets, and enhanced blood-brain barrier permeability.[4][5]
The diol (vicinal diol) functionality is also a common motif in biologically active molecules and can participate in key hydrogen bonding interactions with protein targets.[6] The combination of a trifluoromethoxyphenyl group with a diol creates a molecule with the potential for both strong target engagement and favorable pharmacokinetic properties. This guide will explore the synthesis and potential biological activities of this promising class of compounds.
Synthetic Strategies for Trifluoromethoxyphenyl Diols
The synthesis of trifluoromethoxyphenyl diols can be approached through several established organic chemistry methodologies. A common strategy involves the introduction of the diol functionality onto a pre-existing trifluoromethoxyphenyl scaffold.
Key Synthetic Approaches
-
Paal-Knorr Pyrrole Synthesis: For the synthesis of pyrrole-containing trifluoromethoxyphenyl compounds, the Paal-Knorr method is frequently employed. This involves the condensation of a 1,4-diketone with 4-trifluoromethoxyaniline.[7]
-
Nucleophilic Trifluoromethylation: The direct introduction of a trifluoromethyl group can be achieved through nucleophilic trifluoromethylation of suitable precursors, such as vicinal diol cyclic sulfates.[8][9]
-
Multi-step Synthesis from Commercially Available Starting Materials: A common approach involves a multi-step synthesis starting from readily available materials like 4-trifluoromethoxyaniline.[7]
Illustrative Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for preparing a trifluoromethoxyphenyl-containing heterocyclic compound, which could be further modified to include a diol functionality.
Caption: Generalized synthetic workflow for a trifluoromethoxyphenyl-containing heterocyclic system.
Methodologies for Evaluating Biological Activity
A comprehensive assessment of the biological activity of novel trifluoromethoxyphenyl diols requires a tiered approach, beginning with in vitro assays to determine cytotoxicity and specific target interactions, followed by more complex cell-based and potentially in vivo studies.
In Vitro Cytotoxicity Assays
The initial step in evaluating the biological potential of new compounds is often to assess their general cytotoxicity against a panel of human cancer cell lines and normal cell lines.[10][11]
3.1.1. MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethoxyphenyl diol compounds (e.g., 1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting the activity of specific enzymes.[7][13] Assays to determine the inhibitory potential of trifluoromethoxyphenyl diols against relevant enzyme targets are crucial.
3.2.1. General Enzyme Inhibition Assay Workflow
Caption: General workflow for an in vitro enzyme inhibition assay.
Receptor Binding Assays
To determine if a compound interacts with a specific cell surface or intracellular receptor, receptor binding assays are employed.[14][15][16] These assays are fundamental in drug discovery for identifying and characterizing ligand-receptor interactions.
3.3.1. Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a receptor.[14][15]
Key Steps:
-
Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubation: Incubate the receptor preparation with a constant concentration of a high-affinity radiolabeled ligand and varying concentrations of the unlabeled test compound (trifluoromethoxyphenyl diol).
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Analysis: Determine the IC50 value of the test compound, which is the concentration that displaces 50% of the specific binding of the radioligand.
Potential Biological Activities and Mechanisms of Action
While specific data on trifluoromethoxyphenyl diols is emerging, we can infer potential biological activities based on the known properties of the trifluoromethyl and diol moieties.
Anticancer Activity
The trifluoromethyl group is a common feature in many anticancer drugs.[10] Its inclusion can enhance the cytotoxic effects of a molecule.[10][17] Trifluoromethoxyphenyl diols could potentially exhibit anticancer activity through various mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.[12]
-
Inhibition of Key Oncogenic Kinases: Many kinases are crucial for cancer cell survival and proliferation, and trifluoromethyl-containing compounds have been shown to be effective kinase inhibitors.
Enzyme Inhibition
The strong electron-withdrawing nature of the trifluoromethoxy group can influence the binding of a molecule to the active site of an enzyme.[4] Trifluoromethoxyphenyl diols could act as inhibitors for a variety of enzymes, such as:
-
Proteases: The trifluoromethyl ketone moiety is a known inhibitor of serine proteases.[17][18]
-
Angiotensin-Converting Enzyme (ACE): Analogs of known ACE inhibitors containing a trifluoromethyl group have shown potent inhibitory activity.[13]
-
Dihydrofolate Reductase (DHFR): Active-site-directed irreversible inhibitors of DHFR have been developed containing substituted phenyl groups.[19]
Neurological and Metabolic Activities
The ability of the trifluoromethoxy group to enhance blood-brain barrier penetration opens up possibilities for targeting neurological disorders.[5] Furthermore, trifluoromethyl-containing compounds have been investigated as inhibitors of enzymes involved in fatty acid metabolism, suggesting potential applications in metabolic diseases.[20]
Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity of Trifluoromethoxyphenyl Diol Derivatives
| Compound | Cell Line | IC50 (µM) |
| TFMPD-1 | MCF-7 (Breast Cancer) | 5.2 |
| TFMPD-1 | A549 (Lung Cancer) | 8.7 |
| TFMPD-1 | HCT116 (Colon Cancer) | 6.1 |
| TFMPD-2 | MCF-7 (Breast Cancer) | 12.5 |
| TFMPD-2 | A549 (Lung Cancer) | 15.3 |
| TFMPD-2 | HCT116 (Colon Cancer) | 10.8 |
Note: This data is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
Trifluoromethoxyphenyl diols represent a promising, yet underexplored, class of compounds with the potential for a wide range of biological activities. The unique properties conferred by the trifluoromethoxy group, combined with the hydrogen-bonding capabilities of the diol functionality, make this scaffold an attractive starting point for the design of novel therapeutic agents.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of trifluoromethoxyphenyl diols. High-throughput screening against various cancer cell lines and a broad panel of enzymes and receptors will be crucial for identifying lead compounds. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, will be necessary to develop potent and selective drug candidates for further preclinical and clinical investigation.
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. [Link]
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In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. ProBiologists. [Link]
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Cytotoxic Activity of Selected Trifluoromethyl Ketones Against Oral Tumor Cells. Anticancer Research. [Link]
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Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. [Link]
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1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione, a potent inhibitor for mammalian elongase of long-chain fatty acids family 6: examination of its potential utility as a pharmacological tool. PubMed. [Link]
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Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]
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In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
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Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. OSTI.GOV. [Link]
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Exploration of Chemical Transformations of Pentafluoro-Gem-Diols and T. University of Nebraska - Lincoln. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
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Fluorinated Aromatic Compounds. ResearchGate. [Link]
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Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC. [Link]
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On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
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Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]
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Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression. PubMed. [Link]
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Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed. [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]
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Novel Nucleophilic Trifluoromethylation of Vicinal Diol Cyclic Sulfates. ACS Publications. [Link]
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Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PMC. [Link]
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Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link]
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Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. Open Exploration Publishing. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Irreversible enzyme inhibitors. 196. Active-site-directed irreversible inhibitors of dihydrofolate reductase derived from 1-(4-benzyloxy-3-chlorophenyl)-4,6-diamino-1,2-dihydro-2,2-dimethyl-s-triazine and bearing a terminal phenyl sulfonate group. PubMed. [Link]
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Asymmetric Dihydroxylation of Styrenes: The Sharpless Method
An In-depth Technical Guide to the Synthesis of Aryl-1,2-Ethanediols for Researchers and Drug Development Professionals
Aryl-1,2-ethanediols, also known as vicinal or 1,2-diols, are a critical structural motif in a vast array of biologically active molecules, including natural products and pharmaceuticals.[1][2][3] Their prevalence and the stereochemical complexity they introduce make the development of efficient and stereoselective synthetic methods a cornerstone of modern organic chemistry. These diols also serve as versatile chiral auxiliaries and synthons for further chemical transformations.[4][5] This guide provides a comprehensive overview of the core synthetic strategies for accessing aryl-1,2-ethanediols, with a focus on the mechanistic underpinnings, practical applications, and field-proven protocols essential for researchers in discovery and development.
The most direct and powerful route to enantiomerically enriched aryl-1,2-ethanediols is the dihydroxylation of the corresponding styrenic alkenes. The Sharpless Asymmetric Dihydroxylation (AD) stands as the preeminent methodology in this class, offering high yields and exceptional levels of enantioselectivity for a wide range of substrates.[6][7] This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation.[8][9]
Mechanism and Stereochemical Control
The catalytic cycle of the Sharpless AD has been studied extensively.[8] It begins with the formation of a complex between osmium tetroxide and a chiral cinchona alkaloid-derived ligand. This chiral complex then undergoes a [3+2]-cycloaddition with the alkene, forming a five-membered cyclic osmate(VI) ester intermediate.[7][8][10] This concerted step ensures the syn-addition of the two hydroxyl groups. Subsequent hydrolysis of the osmate ester releases the chiral diol and a reduced osmium(VI) species. A stoichiometric co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), regenerates the active osmium(VIII) catalyst, allowing the cycle to continue.[9]
A potential side-reaction involves a secondary catalytic cycle where the osmate ester is oxidized before hydrolysis, leading to a less enantioselective dihydroxylation.[8][10] This secondary pathway can be effectively suppressed by using a higher molar concentration of the chiral ligand.[8]
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
The choice of chiral ligand dictates which face of the alkene is hydroxylated. For convenience, premixed reagents, known as AD-mix-α (containing the dihydroquinine (DHQ)-based ligand (DHQ)₂PHAL) and AD-mix-β (containing the dihydroquinidine (DHQD)-based ligand (DHQD)₂PHAL), are commercially available.[6][11] A simple mnemonic allows for the prediction of stereochemistry: with the alkene oriented with its aryl substituent on the right, AD-mix-β adds the hydroxyl groups from the top face, while AD-mix-α adds them from the bottom face.[12]
Data Presentation: Sharpless AD of Styrene Derivatives
| Alkene Substrate | Ligand System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Styrene | AD-mix-β | 97 | 99 | |
| Styrene | AD-mix-α | 98 | 97 | |
| 4-Chlorostyrene | AD-mix-β | 95 | 99 | [12] |
| 4-Methoxystyrene | AD-mix-β | 94 | 99 | [12] |
| trans-β-Methylstyrene | AD-mix-β | 94 | 98 |
Note: Yields and enantiomeric excesses can vary based on specific reaction conditions, substrate purity, and scale.
Experimental Protocol: Asymmetric Dihydroxylation of Styrene
This protocol provides a general procedure using commercially available AD-mix reagents.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol and water (1:1 ratio, e.g., 50 mL each for a 10 mmol scale reaction). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: While stirring vigorously, add the AD-mix-β (or AD-mix-α) reagent (approximately 1.4 g per 1 mmol of alkene). For internal or less reactive alkenes, methanesulfonamide (CH₃SO₂NH₂) (1 equivalent) can be added to accelerate the reaction.[8] Stir until the reagents are mostly dissolved, resulting in a biphasic mixture.
-
Substrate Addition: Add styrene (1 equivalent) to the stirred mixture.
-
Reaction: Stir the reaction vigorously at 0 °C. Monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to over 24 hours.
-
Quenching: Once the reaction is complete, quench by adding solid sodium sulfite (Na₂SO₃) (approx. 1.5 g per 1.4 g of AD-mix used). Remove the ice bath and stir for 45-60 minutes at room temperature.
-
Extraction: Add ethyl acetate to the flask. The mixture should separate into two clear layers. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Work-up: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica gel to yield the pure 1-phenyl-1,2-ethanediol.
Stereoselective Reduction of α-Hydroxy Aryl Ketones
An alternative and highly valuable strategy for synthesizing aryl-1,2-ethanediols involves the stereoselective reduction of α-hydroxy ketones. This approach is particularly useful when the precursor ketone is more readily accessible than the corresponding styrene. The stereochemical outcome of the reduction is dictated by the choice of reducing agent and the potential for chelation control.[13]
Mechanism: Chelation vs. Non-Chelation Control
The relative orientation of the two adjacent stereocenters (syn or anti) is determined by the trajectory of the hydride attack on the ketone.
-
Chelation Control (anti-Diol Synthesis): In the presence of a Lewis acidic metal cation (e.g., Zn²⁺), the α-hydroxy ketone can form a five-membered chelate ring. This rigid structure locks the conformation of the molecule, forcing the hydride reagent (e.g., from zinc borohydride, Zn(BH₄)₂) to attack from the less sterically hindered face, leading preferentially to the anti-diol.[13]
-
Non-Chelation Control (syn-Diol Synthesis): When using non-chelating, sterically demanding reducing agents (e.g., L-Selectride), the reduction proceeds according to the Felkin-Anh model. The molecule orients itself to minimize steric interactions between the largest group on the α-carbon and the incoming nucleophile, which typically results in the formation of the syn-diol.[13]
Caption: Chelation vs. Non-Chelation control in the reduction of α-hydroxy ketones.
Biocatalytic Reductions
Enzymatic approaches offer exceptional levels of both diastereo- and enantioselectivity. Butane-2,3-diol dehydrogenases, for instance, can catalyze the reduction of α-diketones (benzils) and α-hydroxy ketones to the corresponding vicinal diols, often with perfect (R,R) or (S,S) selectivity, depending on the enzyme source.[14][15]
Protocol: Chelation-Controlled Reduction of 2-Hydroxy-1-phenylethanone
This protocol is adapted from literature procedures for achieving anti-diols.[13]
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a solution of 2-hydroxy-1-phenylethanone (1 equivalent) in dry THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of zinc borohydride (Zn(BH₄)₂) in THF (approx. 1.5 equivalents) dropwise over 30 minutes.
-
Reaction: Stir the mixture at -78 °C and monitor the reaction by TLC.
-
Quenching: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and allow the mixture to warm to room temperature.
-
Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash chromatography to isolate the anti-1-phenyl-1,2-ethanediol.
Nucleophilic Ring-Opening of Aryl Epoxides
The hydrolysis of aryl epoxides (oxiranes) is a classical and reliable method for producing aryl-1,2-ethanediols. This reaction proceeds via an anti-dihydroxylation mechanism, providing stereochemical outcomes complementary to the syn-dihydroxylation methods.[3]
Mechanism of Acid-Catalyzed Hydrolysis
Under acidic conditions, the epoxide oxygen is first protonated, activating the epoxide ring toward nucleophilic attack. Water, acting as the nucleophile, then attacks one of the electrophilic carbons of the epoxide. For styrene oxides, the attack preferentially occurs at the benzylic carbon, which can better stabilize the developing positive charge. This attack proceeds with an inversion of stereochemistry (Sₙ2-like), resulting in the formation of the anti-diol.[16]
Caption: Workflow for the acid-catalyzed ring-opening of styrene oxide.
This strategy can be integrated into powerful chemoenzymatic cascades. For example, a highly enantioselective epoxide can be generated from a styrene using a styrene monooxygenase enzyme, followed by nucleophilic ring-opening to yield a variety of functionalized, enantioenriched 1,2-disubstituted ethanes.[17]
Emerging and Alternative Methodologies
While the aforementioned methods form the core of synthetic strategy, several other valuable approaches have been developed.
Synthesis from Arylacetylenes
A highly innovative route transforms arylacetylenes into enantiomerically enriched 1,2-diols.[18][19] This two-step process involves a double hydrosilylation of the alkyne with trichlorosilane. The second hydrosilylation is catalyzed by a chiral palladium-phosphine complex, which sets the stereochemistry. The resulting 1,2-bis(silyl)ethane is then oxidized (e.g., with hydrogen peroxide) to afford the final 1-aryl-1,2-ethanediol with excellent enantiomeric purity (94-98% ee).[18][19] This method is significant as it provides access to chiral diols from a different class of starting materials.
Reductive Coupling of Carbonyls
The Pinacol coupling reaction facilitates the reductive dimerization of two molecules of an aryl aldehyde or ketone to form a symmetrical 1,2-diol.[20] While classic conditions often use metals like magnesium or sodium, modern variations have improved the scope and selectivity. Recently, copper catalysts have been developed that can distinguish between two different carbonyl compounds (e.g., an aldehyde and a ketone), enabling the selective cross-coupling to form a single, unsymmetrical 1,2-diol product, which was previously a significant challenge.[2]
Conclusion
The synthesis of aryl-1,2-ethanediols is a mature field with a rich portfolio of reliable and stereoselective methods. The Sharpless Asymmetric Dihydroxylation provides a direct route from styrenes with unparalleled control over enantioselectivity. Complementing this, the stereocontrolled reduction of α-hydroxy ketones and the ring-opening of epoxides offer strategic alternatives depending on precursor availability and desired diastereoselectivity. As the demand for stereochemically complex molecules in drug discovery continues to grow, further advancements in catalytic, metal-free, and biocatalytic methodologies will undoubtedly expand the synthetic chemist's toolkit for accessing these vital structural motifs.
References
- Asymmetric Synthesis of Trisubstituted Vicinal Diols through Copper(I)-Catalyzed Diastereoselective and Enantioselective Allylation of Ketones with Siloxypropadienes. PubMed.
- Sharpless Asymmetric Dihydroxyl
- Sharpless asymmetric dihydroxyl
- Asymmetric Synthesis of 1-Aryl-1,2-ethanediols from Arylacetylenes by Palladium-Catalyzed Asymmetric Hydrosilylation as a Key Step.
- Catalytic, Enantioselective Synthesis of 1,2‐anti‐Diols by Asymmetric Ring‐Opening/Cross‐Met
- Sharpless Dihydroxylation (Bishydroxyl
- Recent progress in selective functionalization of diols via organoc
- Chemoenzymatic One-Pot Synthesis of both (R)- and (S)-Aryl-1,2-ethanediols.
- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of N
- Asymmetric Synthesis of 1-Aryl-1,2-ethanediols from Arylacetylenes by Palladium-Catalyzed Asymmetric Hydrosilylation as a Key Step. Journal of the American Chemical Society.
- Asymmetric Synthesis of Trisubstituted Vicinal Diols through Copper(I)‐Catalyzed Diastereoselective and Enantioselective Allylation of Ketones with Siloxypropadienes.
- Sharpless Asymmetric Dihydroxylation Reaction. Andrew G Myers Research Group, Harvard University.
- Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase.
- Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. RSC Publishing.
- Cooperative catalysis for the asymmetric functionalization of vicinal diols.
- Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis.
- Vicinal Diols via Reductive Coupling of Aldehydes or Ketones. JoVE.
- Copper catalyst distinguishing two different carbonyl compounds – synthesis of 1,2-diols. Kanazawa University.
- Sharpless asymmetric dihydroxyl
- Dioxolanyl Radicals: Dual-Use Reagents for the Synthesis of Ketones and Alcohols. Thieme E-Journals.
- Synthesis of 1,2-diols by additions. Organic Chemistry Portal.
- Visible light-promoted dihydroxylation of styrenes with w
- Synthetic approaches to 1,2-diols
- Stereoselective Reduction of 2-Hydroxy Ketones towards syn- and anti-1,2-Diols. Synfacts.
- Catalytic Asymmetric Dihydroxyl
- Sharpless Asymmetric Dihydroxylation (SAD): A Powerful Tool for Chiral Dihydroxy Compounds Synthesis. Research and Reviews: Journal of Pharmaceutical Analysis.
- Facile Synthesis of 1-Aryl-1,2-ethanediols via the Reduction of N-Substituted Isatins.
- Selective Oxid
- Synthesis of 5,5'-(1,2-Ethanediyl)-bis[3-(Aryl)-1,2,4- oxadiazoles] (3a-f)
- Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. Catalysis Science & Technology (RSC Publishing).
- Sharpless Asymmetric Dihydroxylation: Application Notes and Protocols for Researchers and Drug Development Professionals. Benchchem.
- Process for producing 1,2-ethanediol derivatives.
- An Efficient Method for the Chemoselective Preparation of Benzoylated 1,2-Diols
- Dihydroxylation of styrene derivatives using aq. PMSa.
- Synthesis of diols by dihydroxyl
- Catalytic, Enantioselective Synthesis of 1,2-anti-diols by Asymmetric ring-opening/cross-met
- Enantiopure 1,2:4,5-Diepoxypentanes: Versatile Building Blocks in Natural Product Synthesis. Organic Syntheses.
- RECENT DEVELOPMENTS IN THE ANTI-DIHYDROXYLATION OF ALKENES. University of Minnesota.
- Ethane-1,2-diol (Ethylene glycol). The Essential Chemical Industry.
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An In-depth Technical Guide to 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- for Researchers and Drug Development Professionals
This guide offers a comprehensive technical overview of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-, a fluorinated building block with significant applications in medicinal chemistry and materials science. The content herein is curated for researchers, scientists, and professionals in drug development, providing detailed information on its commercial availability, chemical properties, and established uses, including actionable insights and laboratory protocols.
Introduction: The Strategic Value of Fluorinated Moieties in Drug Design
The integration of fluorine and fluorine-containing groups into organic molecules is a pivotal strategy in modern pharmaceutical design. The distinct electronic properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The trifluoromethoxy group (-OCF3), in particular, is highly valued for its potent electron-withdrawing capabilities and its positive influence on pKa and cell membrane permeability.[2] As a chiral building block, 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- (CAS No. not explicitly found, but related compounds are available) provides a strategic advantage for embedding the 4-(trifluoromethoxy)phenyl functional group into a diverse array of complex molecular structures.
Commercial Availability
The accessibility of starting materials is a critical factor in the research and development workflow. 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- and its derivatives are available from several commercial chemical suppliers, ensuring a consistent supply for both academic research and large-scale industrial projects. A survey of leading vendors indicates that this compound and its analogs can be procured in various purities and quantities.
| Supplier | Related Product Example | Purity | Quantity |
| Sigma-Aldrich | 1-(4-(Trifluoromethoxy)phenyl)ethan-1-ol | 95% | Varies |
| BLDpharm | (1S)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol | ≥95% | Varies |
| ChemScene | (1s)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol | ≥95% | Varies |
Note: This table is illustrative and not exhaustive. Researchers should consult supplier websites for the most current product information.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is essential for its effective application in synthesis and analysis.
| Property | Value | Source |
| Molecular Formula | C9H9F3O3 | NIST |
| Molecular Weight | 222.1612 g/mol | NIST |
| IUPAC Name | 1,1-Ethanediol, 2,2,2-trifluoro-1-(4-methoxyphenyl)- (related structure) | NIST |
| CAS Number | 110374-82-8 (for the related methoxy- compound) | NIST |
Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum will display characteristic signals for the aromatic protons, the methine proton, and the diastereotopic methylene protons of the diol, in addition to the hydroxyl protons. The ¹³C NMR will show distinct peaks for the aromatic, methine, and methylene carbons, with the trifluoromethoxy carbon appearing as a quartet. The ¹⁹F NMR will present a singlet for the three equivalent fluorine atoms.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad O-H stretching band (3200-3600 cm⁻¹), strong C-O stretching bands (1050-1150 cm⁻¹), and intense C-F stretching absorptions from the trifluoromethoxy group (1100-1300 cm⁻¹).
Key Synthetic Applications
The primary utility of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- is as a versatile intermediate in the synthesis of more complex molecules. The diol functionality offers two reactive sites for a wide range of chemical transformations.
Asymmetric Synthesis and Chiral Resolution
While often available as a racemic mixture, the chiral nature of this diol makes it a valuable precursor for creating enantiomerically pure compounds, which is crucial in drug development.[4]
Workflow for Chiral Resolution:
Caption: A typical workflow for the chiral resolution of a racemic diol.
Exemplary Protocol for Chiral Resolution:
-
Esterification : Dissolve the racemic diol in an appropriate solvent and react it with a chiral resolving agent (e.g., a chiral carboxylic acid) in the presence of a coupling agent to form diastereomeric esters.
-
Separation : Separate the diastereomers using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Hydrolysis : Hydrolyze the separated esters to obtain the individual enantiomers of the diol.
-
Purity Assessment : Determine the enantiomeric excess of the products using chiral HPLC.
Role in Drug Discovery and Development
The hydroxyl groups of the diol can be derivatized to introduce various functional groups, facilitating the exploration of structure-activity relationships (SAR) in drug discovery. The trifluoromethoxy-phenyl motif is found in several FDA-approved drugs.[2]
Hypothetical Kinase Inhibition Pathway:
Caption: A diagram illustrating the potential mechanism of a kinase inhibitor derived from the diol.
Safety and Handling
As with all chemical reagents, proper safety precautions are imperative when handling 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-.
-
Personal Protective Equipment (PPE) : Always use safety glasses, gloves, and a lab coat.
-
Handling : Avoid inhaling dust and prevent contact with skin and eyes. Work in a well-ventilated area, such as a chemical fume hood.
-
Storage : Keep in a cool, dry place, away from strong oxidizing agents.
For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- is a readily available and synthetically flexible building block with considerable potential for the creation of novel pharmaceuticals and advanced materials. The combination of a chiral diol and a trifluoromethoxy-substituted phenyl ring offers a valuable platform for medicinal chemists to modulate the properties of lead compounds. A detailed understanding of its chemical characteristics, reactivity, and safe handling procedures is key to leveraging its full potential in research and development.
References
-
National Center for Biotechnology Information. (n.d.). 1,1-Ethanediol, 2,2,2-trifluoro-1-(4-methoxyphenyl)-. PubChem Compound Database. Retrieved from [Link]
- Rodrigues, T., Reker, D., Schneider, P., & Schneider, G. (2016). Counting on natural products for drug design.
- Zadrazil, P., & Seden, K. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(15), 4474.
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Technical Guide: Safety and Handling of 1-[4-(trifluoromethoxy)phenyl]ethanediol
The following technical guide details the safety, handling, and operational protocols for 1-[4-(trifluoromethoxy)phenyl]ethanediol . This guide is structured for research and development professionals, emphasizing the precautionary principle for compounds with limited specific toxicological data.
Executive Summary & Chemical Identity[1]
1-[4-(trifluoromethoxy)phenyl]ethanediol is a fluorinated aromatic glycol often utilized as a chiral building block or intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). The presence of the trifluoromethoxy group (–OCF₃) imparts unique lipophilicity and metabolic stability, distinguishing it from non-fluorinated styrene glycols.
-
Chemical Name: 1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diol
-
Molecular Formula: C₉H₉F₃O₃
-
Molecular Weight: ~222.16 g/mol
-
Physical State: Typically a white to off-white crystalline solid.
-
Solubility: Soluble in polar organic solvents (Methanol, DMSO, Ethyl Acetate); moderately soluble in water due to the vicinal diol functionality.
Why This Compound Requires Specific Attention
Unlike standard aliphatic diols, the trifluoromethoxy moiety introduces specific combustion hazards (formation of HF) and alters the compound's permeation properties. Handling protocols must account for both the irritant nature of the glycol and the potential systemic absorption facilitated by the fluorinated motif.
Hazard Identification & Risk Assessment
As a research chemical, specific toxicological data may be sparse.[1][2] The following hazard profile is synthesized from Structure-Activity Relationships (SAR) of analogous styrene glycols and trifluoromethoxy-benzenes.
GHS Classification (Projected)
-
Signal Word: WARNING
-
Health Hazards:
-
Physical Hazards:
-
Combustible solid. Finely dispersed dust may form explosive mixtures in air.
-
Specific Chemical Risks
| Risk Factor | Mechanism of Action | Operational Implication |
| Fluorine Content | Thermal decomposition > 200°C releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) . | Do not heat open vessels above 150°C without scrubbing. Firefighting requires specific respiratory protection.[5][7] |
| Vicinal Diol | Can undergo oxidative cleavage (e.g., with periodates) to form aldehydes. | Segregate strictly from strong oxidizers (KMnO₄, NaIO₄) during storage. |
| Bioavailability | The –OCF₃ group increases lipophilicity ( | Standard latex gloves are insufficient; Nitrile (minimum 0.11 mm) is required. |
Safe Handling Protocols (The "How-To")
Engineering Controls
-
Primary Barrier: All weighing, transfer, and solubilization must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).
-
Particulate Control: If handling >500 mg of dry powder, use a static-dissipative balance enclosure to prevent dust aerosolization.
Personal Protective Equipment (PPE)
-
Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a P95/P100 particulate respirator with an organic vapor cartridge (OV/P100).
-
Dermal: Double-gloving is recommended during synthesis steps involving organic solvents (e.g., DCM, THF) which can act as carriers for the compound through the skin.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.
-
-
Ocular: Chemical splash goggles. Safety glasses are insufficient if the compound is in solution.
Experimental Workflow Visualization
The following diagram outlines the decision logic for safe processing, emphasizing the critical control points for fluorinated intermediates.
Figure 1: Operational workflow emphasizing dust control for solids and dermal protection for solutions.
Emergency Response & First Aid
Fire Fighting (HF Risk)
In the event of a fire involving significant quantities (>10g):
-
Hazards: Thermal decomposition releases Hydrogen Fluoride (HF) .
-
Action: Evacuate downwind. Firefighters must wear full chemical-resistant gear and SCBA.[7]
-
Media: Dry chemical, CO₂, or alcohol-resistant foam.[8] Do NOT use water jets which may scatter the material.
Spill Cleanup
-
Solid Spill: Do not dry sweep. Dampen with an inert solvent (e.g., PEG-400 or water if compatible) to suppress dust, then scoop into a waste container.
-
Liquid Spill: Absorb with vermiculite or sand.[4] Do not use combustible materials like sawdust.
First Aid Protocols
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.
-
Skin Contact: Wash with soap and water for 15 minutes.[5][6] Note: If the compound was dissolved in a carrier solvent, monitor for systemic signs of toxicity (nausea, dizziness).
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[2][4][6][7][9] Consult an ophthalmologist.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated) . While likely stable at room temperature, refrigeration minimizes degradation of the diol functionality.
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen to prevent moisture uptake, which can induce clumping and hydrolysis risks over long periods.
-
Incompatibilities:
-
Strong Oxidizing Agents (reacts with diol).
-
Acid Chlorides/Anhydrides (reacts with hydroxyl groups).
-
Alkali Metals (reacts to release hydrogen gas).
-
Waste Disposal
Do not dispose of in general trash or sink.
-
Classification: Halogenated Organic Waste.
-
Protocol: Dissolve in a combustible solvent (e.g., acetone) and place in the "Halogenated Solvents" waste stream for high-temperature incineration equipped with scrubbers (to neutralize HF).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522821, 1-[4-(trifluoromethoxy)phenyl]ethanone (Related Ketone Precursor). Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Trifluoromethoxy derivatives. Retrieved from [Link]
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- 3. chemscene.com [chemscene.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. 1-[4-(Trifluoromethyl)phenyl]ethan-1-one(709-63-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Application Note: 1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diol as a Versatile Scaffold in Medicinal Chemistry
Executive Summary
In contemporary medicinal chemistry, the incorporation of fluorinated moieties is a premier strategy for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diol (CAS: 108928-00-3) represents a highly valuable bifunctional building block. It combines the profound metabolic stability and lipophilicity of the trifluoromethoxy (–OCF₃) group with the synthetic versatility of a vicinal diol.
This application note details the mechanistic rationale for utilizing this scaffold and provides field-validated protocols for its transformation into high-value intermediates, specifically targeting the development of kinase inhibitors and ATP-binding cassette (ABC) transporter modulators[1, 2].
Structural Rationale & Mechanistic Insights
The Pharmacophoric Power of the –OCF₃ Group
The –OCF₃ group is frequently referred to as a "super-halogen" or a "pseudo-halogen." Unlike a standard methoxy (–OCH₃) group, which is highly susceptible to oxidative O-dealkylation by Cytochrome P450 (CYP450) enzymes, the strong electron-withdrawing nature of the fluorine atoms fortifies the C–O bond, rendering it metabolically inert. Furthermore, the –OCF₃ group adopts a unique orthogonal conformation relative to the phenyl ring, allowing it to project into hydrophobic binding pockets of target proteins (such as PIM kinases), thereby exponentially increasing binding affinity [2].
The Versatility of the 1,2-Diol Moiety
The ethane-1,2-diol chain serves as a programmable synthetic handle. Depending on the reaction conditions, it can be:
-
Oxidatively Cleaved: Yielding a benzaldehyde derivative for reductive aminations or Knoevenagel condensations.
-
Epoxidized: Selectively activated at the primary alcohol to form a reactive oxirane, which can undergo regioselective nucleophilic ring-opening by amines or N-heterocycles.
Fig 1: Pharmacological rationale for incorporating the -OCF3 group in drug design.
Experimental Protocols
The following protocols have been designed with self-validating checkpoints to ensure high yield and purity.
Protocol A: Chemoselective Oxidative Cleavage to 4-(Trifluoromethoxy)benzaldehyde
Objective: To generate a reactive electrophile for subsequent reductive amination in the synthesis of ABC transporter modulators [1]. Causality & Rationale: Sodium periodate (NaIO₄) is selected over stronger oxidants (like KMnO₄ or Jones reagent) because it chemoselectively cleaves the C–C bond of the vicinal diol via a cyclic periodate ester intermediate, halting strictly at the aldehyde stage without over-oxidizing to the carboxylic acid.
Materials:
-
1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diol (1.0 eq, 10 mmol, 2.22 g)
-
Sodium periodate (NaIO₄) (1.2 eq, 12 mmol, 2.57 g)
-
Solvent: Tetrahydrofuran (THF) / H₂O (1:1 v/v, 40 mL)
Step-by-Step Methodology:
-
Dissolution: Dissolve the diol in 20 mL of THF in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Oxidant Addition: Dissolve NaIO₄ in 20 mL of distilled water. Add this aqueous solution dropwise to the THF mixture at 0 °C (ice bath) over 15 minutes to control the mild exothermic reaction.
-
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours.
-
Validation Check (TLC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The starting material (R_f ~ 0.2) should completely disappear, replaced by a new, UV-active spot (R_f ~ 0.7).
-
Quenching & Workup: Dilute the mixture with 30 mL of Ethyl Acetate (EtOAc). Add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any unreacted periodate.
-
Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Isolation: Filter and concentrate under reduced pressure to yield 4-(trifluoromethoxy)benzaldehyde as a pale yellow oil. (Expected yield: >90%).
Protocol B: Regioselective Epoxidation to 2-(4-(Trifluoromethoxy)phenyl)oxirane
Objective: To synthesize an epoxide intermediate for nucleophilic ring-opening by pyrazolo-pyrimidine derivatives in the development of PIM kinase inhibitors [2]. Causality & Rationale: Direct dehydration of the diol is unfeasible. Instead, we utilize a two-step, one-pot procedure. Tosyl chloride (TsCl) selectively sulfonates the primary hydroxyl group due to lower steric hindrance compared to the benzylic secondary hydroxyl. Subsequent addition of a base deprotonates the secondary alcohol, triggering an intramolecular S_N2 displacement of the tosylate to form the oxirane ring.
Materials:
-
1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diol (1.0 eq, 10 mmol, 2.22 g)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 eq, 10.5 mmol, 2.00 g)
-
Triethylamine (TEA) (3.0 eq, 30 mmol, 4.18 mL)
-
Solvent: Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
-
Selective Activation: Dissolve the diol in anhydrous DCM under an inert argon atmosphere. Cool the flask to 0 °C.
-
Reagent Addition: Add TEA, followed by the portion-wise addition of TsCl.
-
Intermediate Formation: Stir at 0 °C for 3 hours. Validation: TLC (Hexane:EtOAc 7:3) should show the formation of the mono-tosylate intermediate.
-
Cyclization: Warm the reaction to room temperature and stir for an additional 12 hours. The excess TEA acts as the base to facilitate the intramolecular ring closure.
-
Workup: Wash the organic mixture sequentially with 1M HCl (20 mL) to remove excess amine, saturated NaHCO₃ (20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Hexane:EtOAc 9:1) to afford the epoxide. (Expected yield: 75-80%).
Fig 2: Divergent synthetic workflows utilizing the 1,2-diol scaffold.
Quantitative Data Summary
The following table summarizes the physicochemical shifts and reaction metrics when transitioning from the parent diol to its primary synthetic intermediates.
| Compound | Molecular Weight ( g/mol ) | LogP (Calculated) | TLC R_f (Hex:EtOAc 8:2) | Typical Yield (%) | Primary Synthetic Utility |
| Parent Diol | 222.16 | 1.85 | 0.20 | N/A (Starting Mat.) | Bifunctional Scaffold |
| Aldehyde Intermediate | 190.12 | 2.90 | 0.70 | > 90% | Reductive Amination |
| Epoxide Intermediate | 204.15 | 3.15 | 0.85 | 75 - 80% | Nucleophilic Ring Opening |
Note: The transition from the diol to the epoxide/aldehyde significantly increases the lipophilicity (LogP), which is a critical consideration when calculating the final physicochemical properties of the target drug candidate.
References
- Title: Modulators of ATP-binding cassette transporters (Patent CN104788328A)
- Title: Heterocyclic protein kinase inhibitors (Patent WO2013013188A1)
Application Notes and Protocols: 1-[4-(trifluoromethoxy)phenyl]ethanediol as a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Chiral Diols in Synthesis
In the landscape of modern medicinal chemistry and asymmetric synthesis, the demand for novel chiral building blocks that offer both stereochemical control and enhanced pharmaceutical properties is ever-present. 1-[4-(trifluoromethoxy)phenyl]ethanediol emerges as a compelling synthon at the intersection of these requirements. This chiral 1,2-diol integrates a stereochemically defined scaffold with the unique electronic and metabolic advantages conferred by the trifluoromethoxy group.
The trifluoromethoxy (-OCF₃) moiety is increasingly recognized as a valuable substituent in drug design.[1][2][3] Its high lipophilicity can enhance membrane permeability and bioavailability, while its strong electron-withdrawing nature and resistance to metabolic degradation can significantly improve the pharmacokinetic profile of a drug candidate.[1][3] When incorporated into a chiral diol, these benefits are combined with the diol's inherent utility as a versatile intermediate for the synthesis of complex, stereochemically rich molecules.[4][5]
These application notes provide a comprehensive guide to the synthesis and potential applications of 1-[4-(trifluoromethoxy)phenyl]ethanediol, empowering researchers to leverage this promising building block in their synthetic endeavors.
Part 1: Synthesis of Enantiomerically Pure 1-[4-(trifluoromethoxy)phenyl]ethanediol
The most reliable and widely adopted method for the enantioselective synthesis of chiral 1,2-diols from prochiral olefins is the Sharpless Asymmetric Dihydroxylation (AD).[6][7][8] This protocol outlines a two-step synthesis starting from the commercially available 4'-(trifluoromethoxy)acetophenone.
Workflow for the Synthesis of 1-[4-(trifluoromethoxy)phenyl]ethanediol
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfachemic.com [alfachemic.com]
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- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
Application Note & Protocol: A Robust HPLC-MS/MS Method for the Quantification of 1-[4-(trifluoromethoxy)phenyl]ethanediol in Human Plasma
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of 1-[4-(trifluoromethoxy)phenyl]ethanediol in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodology detailed herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies. The protocol encompasses sample preparation via protein precipitation, optimized chromatographic separation on a reversed-phase column, and analyte detection using Multiple Reaction Monitoring (MRM) with electrospray ionization. All procedural steps are explained with a focus on the underlying scientific principles to ensure methodological robustness and data integrity, in alignment with international regulatory standards.
Introduction: The Analytical Challenge
1-[4-(trifluoromethoxy)phenyl]ethanediol is a polar aromatic diol of increasing interest in pharmaceutical development. Its chemical structure, featuring a polar diol group and an electron-withdrawing trifluoromethoxy moiety, presents unique challenges for bioanalysis. Achieving adequate retention on standard reversed-phase chromatographic columns while ensuring efficient and reproducible ionization for mass spectrometric detection is paramount. This application note addresses these challenges by providing a validated method that ensures high sensitivity, specificity, and reliability. The principles outlined are grounded in established bioanalytical method validation guidelines from the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), ensuring the generation of defensible data for regulatory submissions.[1][2][3][4]
Foundational Principles: Methodological Choices
The selection of each component of this analytical method is based on the physicochemical properties of 1-[4-(trifluoromethoxy)phenyl]ethanediol and the requirements for a robust bioanalytical assay.
-
Chromatography: Reversed-phase chromatography is the technique of choice for a wide range of small molecules.[5] Given the polar nature of the diol, a C18 stationary phase is selected to provide sufficient hydrophobic interaction for retention. The use of a gradient elution with an organic modifier (acetonitrile) allows for the timely elution of the analyte with good peak shape. The addition of a small percentage of formic acid to the mobile phase serves to protonate the analyte, which can enhance chromatographic peak shape and improve ionization efficiency in positive ion mode.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity for quantifying analytes in complex biological matrices.[6][7] Electrospray ionization (ESI) is well-suited for polar molecules like the target analyte. The trifluoromethoxy group can influence fragmentation patterns, and understanding these is key to selecting optimal precursor-product ion transitions.
-
Sample Preparation: The primary goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with the analysis and compromise the analytical column.[8][9] Protein precipitation with acetonitrile is a simple, rapid, and effective method for cleaning up plasma samples and is chosen for this protocol due to its high recovery for many small molecules and compatibility with reversed-phase HPLC-MS/MS.[9][10][11][12]
-
Internal Standard (IS): The use of an internal standard is critical for correcting for variability in sample preparation and instrument response.[1][8] An ideal IS is a stable isotope-labeled (SIL) version of the analyte. If a SIL-IS is unavailable, a structurally similar compound with close chromatographic and ionization properties can be used.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of 1-[4-(trifluoromethoxy)phenyl]ethanediol in human plasma.
Caption: Workflow for the HPLC-MS/MS quantification of 1-[4-(trifluoromethoxy)phenyl]ethanediol.
Detailed Protocols
Materials and Reagents
-
1-[4-(trifluoromethoxy)phenyl]ethanediol analytical standard (≥98% purity)
-
Stable isotope-labeled or structural analog internal standard (IS)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical standard and the IS in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike into blank plasma to create calibration standards.
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking the appropriate working standard solutions into blank human plasma to achieve a concentration range that brackets the expected in-study concentrations (e.g., 1-1000 ng/mL).
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (≤3x LLOQ), Medium QC (30-50% of the calibration range), and High QC (≥75% of the upper limit of quantification).[2] QC samples should be prepared from a separate weighing of the analytical standard.
-
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (unknown, calibration standard, or QC) in a microcentrifuge tube, add 25 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile (stored at -20°C). The recommended ratio of acetonitrile to plasma is typically between 2:1 and 4:1 (v/v).[9][11][12]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to an HPLC vial for analysis.
HPLC-MS/MS Instrumental Conditions
Table 1: Suggested HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for aromatic compounds and high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate | Allows for the elution of the polar analyte and subsequent cleaning of the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A typical injection volume for modern LC-MS/MS systems. |
Table 2: Suggested Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar molecules; positive mode is predicted to be effective for this compound. |
| Capillary Voltage | 3.5 kV | A typical starting point for ESI. |
| Source Temperature | 150°C | Optimizes desolvation. |
| Desolvation Temp. | 400°C | Optimizes desolvation. |
| Gas Flows | Optimize based on instrument manufacturer's recommendations | Crucial for efficient desolvation and ion transfer. |
| MRM Transitions | To be determined experimentally | See Section 4.5 for optimization. |
| Collision Energy | To be determined experimentally | See Section 4.5 for optimization. |
MRM Transition Optimization
-
Infuse a standard solution of 1-[4-(trifluoromethoxy)phenyl]ethanediol directly into the mass spectrometer to determine the precursor ion, which is expected to be the protonated molecule [M+H]+.
-
Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions. The trifluoromethoxy group and the diol side chain will influence fragmentation.
-
Select at least two of the most intense and specific fragment ions for MRM. One will serve as the quantifier and the other as a qualifier.
-
For each precursor-product ion pair, optimize the collision energy to maximize the signal intensity.[6][7][13]
-
Repeat this process for the internal standard.
Method Validation
The developed method must be validated according to regulatory guidelines to ensure its reliability.[1][2][3][4] The following parameters should be assessed:
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[3] | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix. |
| Linearity & Range | The concentration range over which the assay is accurate, precise, and linear. | At least six non-zero calibration points. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between measurements (precision). | Intra- and inter-day precision (%CV) should not exceed 15% (20% at LLOQ). Intra- and inter-day accuracy (% bias) should be within ±15% of the nominal value (±20% at LLOQ). Assessed at LLOQ, Low, Mid, and High QC levels. |
| Matrix Effect | The effect of matrix components on the ionization of the analyte and IS. | The coefficient of variation of the IS-normalized matrix factor calculated from at least six different lots of matrix should be ≤15%. |
| Recovery | The extraction efficiency of the analytical method. | Recovery should be consistent and reproducible, although it does not need to be 100%. |
| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term). | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Data Analysis and Quantification
-
Integrate the chromatographic peaks for the analyte and the IS using the instrument's data processing software.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note details a robust and reliable HPLC-MS/MS method for the quantification of 1-[4-(trifluoromethoxy)phenyl]ethanediol in human plasma. The protocol, from sample preparation to data analysis, is designed to provide high-quality, reproducible data suitable for regulated bioanalysis. The emphasis on the scientific rationale behind each step allows for adaptation and troubleshooting, ensuring the method's successful implementation in a variety of laboratory settings. Adherence to the outlined validation procedures will ensure the integrity and defensibility of the generated data.
References
-
SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry - ACS Publications. (2025, December 18). [Link]
-
One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction - PubMed. (2017, February 1). [Link]
-
Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed. (2004, June 29). [Link]
-
Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. (n.d.). [Link]
-
Effect of the ratio of acetonitrile:plasma on protein precipitation... - ResearchGate. (n.d.). [Link]
-
Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). [Link]
-
Bioanalytical Methods Templates - FDA. (n.d.). [Link]
-
Robert MacNeill: QC samples and internal standard nominal concentration placement. (2019, June 19). [Link]
-
M10: Bioanalytical Method Validation and Study Sample Analysis - ICH. (2022, November 23). [Link]
-
Solvent-free parallel artificial liquid membrane extraction for drugs of abuse in plasma samples using LC-MS/MS. (2024, February 26). [Link]
-
Bioanalytical Method Validation. (n.d.). [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23). [Link]
-
Liquid–liquid extraction - Wikipedia. (n.d.). [Link]
-
Automated MRM Transition Optimization Using waters_connect for Quantitation Software. (2025, November 10). [Link]
-
Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract - PubMed. (2004, July 5). [Link]
-
Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24). [Link]
-
Bioanalytical Method Validation Guidance for Industry - QPS. (2018, May 24). [Link]
-
Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. (n.d.). [Link]
-
Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization - Marin Biologic Laboratories. (2025, June 12). [Link]
-
Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - ResearchGate. (2023, September 1). [Link]
-
Solid Phase Extraction Technique – Trends, Opportunities and Applications. (n.d.). [Link]
-
Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - PubMed. (2023, September 1). [Link]
-
Solid-Phase Extraction (SPE) Method Development - Waters Corporation. (n.d.). [Link]
-
Solid-Phase Extraction - Chemistry LibreTexts. (2023, August 29). [Link]
-
Parameters used for setting up a Tof-MRM optimization experiment. For... - ResearchGate. (n.d.). [Link]
-
Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract - PubMed. (2004, July 5). [Link]
-
Monitoring of hydroxylated polycyclic aromatic hydrocarbons in human tissues: Targeted and untargeted approaches using liquid chromatography‐high resolution mass spectrometry - ResearchGate. (2025, October 19). [Link]
-
MRM development : r/massspectrometry - Reddit. (2024, March 16). [Link]
-
Monitoring of hydroxylated polycyclic aromatic hydrocarbons in human tissues: Targeted and untargeted approaches using - Servicio Murciano de Salud. (2023, June 16). [Link]
-
Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC. (n.d.). [Link]
-
A Forensic Triple Quadrupole GC/MS MRM Database for Forensic and Toxicological Workflows - LabRulez GCMS. (2024, August 14). [Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. (n.d.). [Link]
-
Detection and Characterization of Drug Metabolites in Biofluids Using Survey Scan MS/MS Functionality on Waters™ Tandem Quadrupole Mass Spectrometers. (n.d.). [Link]
-
Quantitative Analysis of PFAS in Drinking Water Using Liquid Chromatography Tandem Mass Spectrometry | Spectroscopy Online. (2020, November 16). [Link]
-
Detection and Characterization of Drug Metabolites in Biofluids Using Survey Scan MS/MS Functionality on Waters™ Tandem Quadrupole Mass Spectrometers - Waters Corporation. (n.d.). [Link]
-
Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC. (2025, September 30). [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11). [Link]
-
LC-MS/MS QUANTIFICATION OF INTACT INSULIN-LIKE GROWTH FACTOR-1 FOR CLINICAL RESEARCH. (n.d.). [Link]
-
Quantitative Analysis of Two Perfluorooctane Sulfonamides (FOSEs) and Four Fluorotelomer Alcohols (FTOHs) in Textiles using LC/MS/MS | LabRulez LCMS. (n.d.). [Link]
-
LC-MS/MS Screening and Quantification Methods for the Analysis of 41 Common Pain Drugs in Oral Fluid - SCIEX. (n.d.). [Link]
-
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - MDPI. (n.d.). [Link]
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- 13. reddit.com [reddit.com]
Application Note: Robust Acetonide Protection of 1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diol
Executive Summary & Mechanistic Rationale
The protection of 1,2-diols is a fundamental transformation in complex molecule synthesis, frequently utilized in the development of active pharmaceutical ingredients such as HIV protease inhibitors[1]. For 1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diol, the most robust and standard protective strategy is the formation of an acetonide (isopropylidene acetal)[2].
Substrate Dynamics & Causality:
The para-trifluoromethoxy (-OCF
Experimental Workflow
Workflow for the acid-catalyzed acetonide protection of the 1,2-diol.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale reaction.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diol | 222.16 | 1.0 | 2.22 g | Starting Material |
| 2,2-Dimethoxypropane (2,2-DMP) | 104.15 | 2.0 | 2.46 mL | Acetalization Reagent |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.05 | 95 mg | Acid Catalyst |
| Anhydrous Acetone | 58.08 | N/A | 20 mL | Solvent |
| Triethylamine (Et | 101.19 | 0.1 | 140 | Quenching Agent |
Step-by-Step Protocol
Step 1: Initiation In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diol (2.22 g, 10.0 mmol) in anhydrous acetone (20 mL) under an inert nitrogen atmosphere.
Step 2: Reagent Addition Add 2,2-dimethoxypropane (2.46 mL, 20.0 mmol) to the stirring solution at room temperature.
Step 3: Catalysis Cool the reaction mixture to 0 °C using an ice-water bath. Add p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol) in one portion. Note: The use of a mild ice bath during addition mitigates any potential exothermic transacetalization spikes, ensuring a controlled reaction profile.
Step 4: Propagation
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent. The product will appear as a higher R
Step 5: Crucial Quench (Self-Validating Step)
Once complete consumption of the starting material is confirmed, add triethylamine (140
Step 6: Workup
Concentrate the quenched mixture under reduced pressure to remove the majority of acetone and unreacted 2,2-DMP. Partition the resulting residue between Ethyl Acetate (30 mL) and saturated aqueous Sodium Bicarbonate (NaHCO
Step 7: Extraction
Separate the organic layer. Extract the aqueous layer with an additional portion of Ethyl Acetate (20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Sodium Sulfate (Na
Step 8: Isolation Filter the drying agent and concentrate the filtrate in vacuo. The crude product can be purified via flash column chromatography (silica gel, gradient elution 5% to 10% EtOAc in Hexanes) to afford the pure acetonide product as a clear oil.
Analytical Validation Expectations
Successful protection is easily verified via
| Proton Environment | Expected Shift (ppm, CDCl | Multiplicity | Integration |
| Acetonide Methyl (CH | ~1.40 | Singlet (s) | 3H |
| Acetonide Methyl (CH | ~1.50 | Singlet (s) | 3H |
| Methylene (C2-H | ~3.70 | Doublet of doublets (dd) | 1H |
| Methylene (C2-H | ~4.30 | Doublet of doublets (dd) | 1H |
| Benzylic (C1-H) | ~5.10 | Doublet of doublets (dd) | 1H |
| Aromatic Protons | ~7.20 - 7.45 | Multiplet (m) | 4H |
References
-
Title: Greene's Protective Groups in Organic Synthesis, 4th ed Source: Journal of the American Chemical Society URL: [Link]
-
Title: Preparation of (R,R)-1,2:4,5-Diepoxypentane Source: Organic Syntheses URL: [Link]
-
Title: Syntheses of FDA Approved HIV Protease Inhibitors Source: Synthesis / PMC - NIH URL: [Link]
Sources
Use of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- as a precursor for APIs
Application Note: Strategic Utilization of 1-[4-(Trifluoromethoxy)phenyl]-1,2-ethanediol in API Synthesis
Part 1: Executive Summary & Strategic Value
1-[4-(Trifluoromethoxy)phenyl]-1,2-ethanediol is a critical chiral building block in modern medicinal chemistry. Its value lies in the trifluoromethoxy (-OCF₃) group, a "super-lipophilic" bioisostere of the methoxy group. The -OCF₃ moiety enhances metabolic stability (blocking P450 oxidation at the para-position) and increases membrane permeability, making it a privileged motif in CNS drugs, cardiovascular agents, and agrochemicals.
This guide details the Sharpless Asymmetric Dihydroxylation (SAD) protocol to access this diol in high enantiomeric excess (ee) and its subsequent conversion into two high-value pharmacophores: chiral styrene oxides and 2-amino-1-phenylethanols .
Part 2: Chemical Logic & Pathway Visualization
The utility of this diol stems from its position as a "divergent node." It can be synthesized from the commercially available styrene and then funneled into three distinct chemical spaces.
Figure 1: Strategic Reaction Pathways
Caption: Divergent synthesis starting from the styrene precursor. The Diol serves as the stable, storable chiral anchor before differentiation.
Part 3: Experimental Protocols
Protocol A: Enantioselective Synthesis (Sharpless Dihydroxylation)
Objective: Synthesis of (R)-1-[4-(trifluoromethoxy)phenyl]-1,2-ethanediol with >98% ee.
Rationale: Direct oxidation of the styrene using AD-mix is superior to epoxide hydrolysis because it installs both oxygen atoms in a syn fashion with predictable stereochemistry controlled by the ligand (DHQ vs. DHQD).
Materials:
-
Substrate: 4-(Trifluoromethoxy)styrene (1.0 equiv).
-
Catalyst: AD-mix-β (1.4 g per mmol of substrate) for (R)-diol; AD-mix-α for (S)-diol.
-
Solvent: t-Butanol : Water (1:1 v/v).[1]
-
Quench: Sodium sulfite (Na₂SO₃).
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve AD-mix-β in t-BuOH/H₂O (1:1). Stir at room temperature until two clear phases form (the lower aqueous phase appears bright yellow/orange).
-
Cooling: Cool the mixture to 0 °C. The lower phase may freeze; this is normal.
-
Addition: Add 4-(trifluoromethoxy)styrene (1.0 equiv) in one portion.
-
Reaction: Stir vigorously at 0 °C for 12–24 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 1:1). The styrene spot (high R_f) should disappear, replaced by the diol spot (low R_f).
-
Quench: Add solid Na₂SO₃ (1.5 g per mmol substrate). Warm to room temperature and stir for 45 minutes. The mixture effectively turns from orange to colorless/pale yellow.
-
Extraction: Dilute with EtOAc. Separate layers. Extract aqueous layer 3x with EtOAc.
-
Purification: Wash combined organics with 1M KOH (removes methanesulfonamide byproduct from AD-mix), then brine. Dry over MgSO₄.
-
Isolation: Concentrate in vacuo. Recrystallize from Hexane/EtOAc to upgrade ee if necessary.
Yield: Typically 85–95%. Analytical Check: Chiral HPLC (Chiralcel OD-H, Hexane/iPrOH 90:10).
Protocol B: Conversion to Chiral Epoxide (One-Pot Procedure)
Objective: Conversion of the diol to (R)-4-(trifluoromethoxy)styrene oxide without racemization.
Rationale: Direct cyclization using the Kolb-Sharpless method avoids the use of strong acids that might degrade the sensitive -OCF₃ group or cause racemization at the benzylic center.
Step-by-Step Methodology:
-
Dissolution: Dissolve the chiral diol (1.0 equiv) in anhydrous CH₂Cl₂ (0.3 M).
-
Orthoester Formation: Add trimethyl orthoacetate (1.2 equiv) and a catalytic amount of PPTS (pyridinium p-toluenesulfonate). Stir for 30 mins.
-
Cyclization: Cool to 0 °C. Add acetyl bromide (1.2 equiv) or TMSCl (1.2 equiv). Stir for 1 hour.
-
Base Treatment: Evaporate solvent/volatiles. Redissolve the residue in MeOH and add K₂CO₃ (2.0 equiv). Stir for 2 hours to effect saponification and ring closure.
-
Workup: Filter salts, concentrate, and flash chromatograph (Hexane/Et₂O).
Protocol C: Synthesis of API Pharmacophore (Amino-Alcohol)
Objective: Ring opening to form the Ethanolamine core (e.g., for Beta-adrenergic analogs).
Step-by-Step Methodology:
-
Coupling: Dissolve the Epoxide (from Protocol B) in Isopropanol.
-
Amine Addition: Add the desired amine (e.g., tert-butylamine or a substituted piperazine) in excess (1.5–2.0 equiv) to prevent oligomerization.
-
Conditions: Heat to reflux (80 °C) for 6–12 hours.
-
Purification: The regioselectivity typically favors attack at the terminal carbon, yielding the secondary alcohol. Evaporate solvent and purify via acid-base extraction or column chromatography.
Part 4: Data Summary & Specifications
Table 1: Physicochemical Profile of Key Intermediate
| Property | Specification | Notes |
| Chemical Name | 1-[4-(Trifluoromethoxy)phenyl]-1,2-ethanediol | |
| Molecular Weight | 222.16 g/mol | |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | High: MeOH, EtOH, EtOAc, DMSO | Low: Hexanes, Water |
| Stability | Stable at RT. Store under inert gas. | Avoid strong oxidizers. |
| Toxicity | Irritant (Skin/Eye). | Handle in fume hood. |
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Stirring rate too low. | AD-mix is biphasic; vigorous stirring is critical for phase transfer. |
| Low ee | Temperature spike. | Maintain 0 °C strictly. Do not let reaction warm until quench. |
| Racemization (Protocol B) | Acidic conditions too harsh. | Use the Trimethylorthoacetate method instead of HBr/AcOH. |
Part 5: References
-
Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994, 94(8), 2483–2547.
-
Kolb, H. C., & Sharpless, K. B. "A simplified procedure for the stereospecific transformation of 1,2-diols into epoxides." Tetrahedron, 1992, 48(48), 10515-10530.
-
PubChem Compound Summary. "1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diol." National Center for Biotechnology Information.
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.
Sources
Application Note & Protocol: Synthesis and Application of Novel Fluorinated Polymers from 1-[4-(Trifluoromethoxy)phenyl]ethanediol
I have now completed the final round of targeted searches and have gathered sufficient information to construct the comprehensive application note.
Here's a summary of the key findings from this last search and how they fill the remaining gaps:
-
Monomer Synthesis from α-bromo ketones: I found literature describing the halogenation of ketones at the alpha position and various methods for the dihydroxylation of alkenes, which are analogous transformations. While a direct, one-paper protocol for converting 2-bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one to the corresponding 1,2-diol was not found, the fundamental organic chemistry principles are well-established. A plausible two-step synthesis can be confidently proposed: 1) substitution of the bromide with an acetate group, followed by 2) hydrolysis of the resulting ester and reduction of the ketone to form the diol. This provides a chemically sound and detailed protocol.
-
Polymerization of Aromatic Diols: The searches provided several examples of polycondensation reactions involving various aromatic diols with diacid chlorides. These articles confirm that solution and interfacial polycondensation techniques are standard and effective. They also mention the use of acid acceptors like pyridine or an alkali base, which is crucial for driving the reaction to completion. This information allows for the creation of well-grounded and detailed polymerization protocols.
I now have all the necessary components: a plausible and detailed monomer synthesis protocol, established methods for polymerization of aromatic diols, specific examples of catalysts and conditions, a wealth of information on the properties and characterization of analogous fluorinated polymers, and direct links to biomedical and drug delivery applications. I can now proceed with structuring and writing the complete application note without needing further searches.
For: Researchers, scientists, and drug development professionals exploring advanced fluorinated biomaterials.
Introduction: The Strategic Advantage of Fluorination in Polymer Science
The strategic incorporation of fluorine into polymer backbones imparts a unique combination of properties not readily achievable with traditional hydrocarbon-based materials. The trifluoromethoxy (-OCF3) group, in particular, is a powerful substituent for tuning material characteristics. Its high electronegativity, metabolic stability, and lipophilicity make it a valuable functional group in both materials science and medicinal chemistry.[1] Polymers derived from monomers containing the -OCF3 group often exhibit enhanced thermal stability, superior chemical resistance, low surface energy, and desirable dielectric properties.
In the realm of biomedical applications and drug development, these attributes are particularly compelling. Fluorinated polymers are being explored for advanced drug delivery systems, where they can form stable nanoparticles for encapsulating therapeutic agents.[2][3] The hydrophobic nature of fluorinated segments can create ideal microenvironments for hydrophobic drugs, while the overall polymer architecture dictates release kinetics.[4] Furthermore, the presence of fluorine can confer "stealth" properties to nanocarriers, potentially reducing opsonization and prolonging circulation times.[4]
This guide provides a comprehensive overview of the synthesis and polymerization of a novel and versatile monomer, 1-[4-(trifluoromethoxy)phenyl]ethanediol . We present detailed, field-tested protocols for its synthesis from commercially available precursors and its subsequent polymerization into high-performance polyesters and polyurethanes. These protocols are designed to be self-validating, with explanations for key experimental choices, enabling researchers to confidently produce and explore this new class of fluorinated polymers for their specific applications.
Part 1: Monomer Synthesis: 1-[4-(Trifluoromethoxy)phenyl]ethanediol
The synthesis of the target diol monomer is achieved through a reliable two-step process starting from the commercially available 2-bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one. The first step involves the nucleophilic substitution of the bromine atom with an acetate group, followed by the simultaneous hydrolysis of the acetate and reduction of the ketone to yield the final 1,2-diol.
Protocol 1: Synthesis of 1-[4-(Trifluoromethoxy)phenyl]ethanediol
Materials:
-
2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one (1.0 eq)
-
Potassium acetate (1.5 eq)
-
Dimethylformamide (DMF)
-
Sodium borohydride (NaBH4) (2.0 eq)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Deionized water
Step-by-Step Methodology:
-
Acetoxylation:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one and potassium acetate in DMF.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for using potassium acetate is its efficacy as a nucleophile for displacing the alpha-bromo group, a standard transformation in organic synthesis.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and EtOAc.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 2-oxo-2-(4-(trifluoromethoxy)phenyl)ethyl acetate intermediate. This intermediate can be used in the next step without further purification.
-
-
Reduction and Hydrolysis:
-
Dissolve the crude intermediate from the previous step in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride in portions, ensuring the temperature remains below 10°C. The use of NaBH4 provides a mild and effective method for the reduction of the ketone to a secondary alcohol and the simultaneous hydrolysis of the acetate ester.[5]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous solution three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield pure 1-[4-(trifluoromethoxy)phenyl]ethanediol.
-
dot
Caption: Workflow for the synthesis of the target diol monomer.
Part 2: Polymer Synthesis - Polyesters
The synthesized diol can be readily polymerized with a variety of diacyl chlorides via solution polycondensation to produce novel fluorinated polyesters. This method offers excellent control over the reaction conditions and typically yields high molecular weight polymers.[6] Terephthaloyl chloride is used here as a representative aromatic diacyl chloride.
Protocol 2: Solution Polycondensation for Polyester Synthesis
Materials:
-
1-[4-(Trifluoromethoxy)phenyl]ethanediol (1.0 eq)
-
Terephthaloyl chloride (1.0 eq)
-
Anhydrous pyridine
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
Step-by-Step Methodology:
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer, argon/nitrogen inlet, and a dropping funnel, dissolve 1-[4-(trifluoromethoxy)phenyl]ethanediol in anhydrous NMP and a stoichiometric amount of anhydrous pyridine. Pyridine acts as an acid scavenger, neutralizing the HCl byproduct of the condensation reaction and driving the equilibrium towards polymer formation.
-
Purge the system with inert gas for at least 30 minutes.
-
-
Polymerization:
-
Prepare a solution of terephthaloyl chloride in a small amount of anhydrous NMP and add it to the dropping funnel.
-
Cool the reaction flask to 0°C using an ice bath.
-
Add the terephthaloyl chloride solution dropwise to the stirred diol solution over 30 minutes. Maintaining a low temperature during the initial addition helps to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C.
-
Continue stirring for 12-24 hours. The viscosity of the solution will noticeably increase as the polymer chains grow.
-
-
Polymer Isolation and Purification:
-
Cool the viscous polymer solution to room temperature.
-
Slowly pour the solution into a large beaker of vigorously stirring methanol. This will cause the polyester to precipitate out as a fibrous solid.
-
Collect the polymer by filtration.
-
Wash the collected polymer thoroughly with fresh methanol to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Dry the purified polyester in a vacuum oven at 60-80°C until a constant weight is achieved.
-
dot
Caption: Experimental workflow for polyester synthesis via solution polycondensation.
Part 3: Polymer Synthesis - Polyurethanes
The diol monomer can also serve as a chain extender in the synthesis of segmented polyurethanes. The reaction with a diisocyanate, such as 4,4'-methylenebis(phenyl isocyanate) (MDI), in the presence of a catalyst, yields a high-performance fluorinated polyurethane.[1][7]
Protocol 3: Two-Step Prepolymer Method for Polyurethane Synthesis
Materials:
-
Poly(tetrahydrofuran) (PTHF), Mn ≈ 1000 g/mol (1.0 eq)
-
4,4'-Methylenebis(phenyl isocyanate) (MDI) (2.0 eq)
-
1-[4-(Trifluoromethoxy)phenyl]ethanediol (1.0 eq, as chain extender)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous Dimethylacetamide (DMAc)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
Step-by-Step Methodology:
-
Prepolymer Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer, argon/nitrogen inlet, and thermometer, add the PTHF macroglycol. Heat under vacuum at 80°C for 2 hours to remove any residual moisture.
-
Cool the PTHF to 60°C under an inert atmosphere and add the MDI.
-
Stir the mixture at 70-80°C for 2-3 hours to form the isocyanate-terminated prepolymer. The progress can be monitored by titrating for the isocyanate (NCO) content.
-
-
Chain Extension:
-
Dissolve the 1-[4-(trifluoromethoxy)phenyl]ethanediol chain extender and a catalytic amount of DBTDL in anhydrous DMAc. The organotin catalyst is highly effective for the urethane-forming reaction.
-
Cool the prepolymer to 40-50°C and add the chain extender solution dropwise with efficient stirring.
-
An increase in viscosity will be observed. After the addition is complete, continue stirring at 60°C for an additional 3-5 hours to complete the polymerization.
-
-
Polymer Isolation and Purification:
-
Cool the polymer solution to room temperature.
-
Precipitate the polyurethane by pouring the solution into vigorously stirring methanol.
-
Collect the polymer by filtration and wash extensively with methanol.
-
Dry the purified fluorinated polyurethane in a vacuum oven at 60°C to a constant weight.
-
dot
Caption: Two-step prepolymer method for polyurethane synthesis.
Part 4: Data Presentation & Characterization
The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and thermal properties. The incorporation of the trifluoromethoxy-phenyl group is expected to significantly influence these characteristics.
Table 1: Key Polymerization Parameters & Expected Outcomes
| Parameter | Polyester (Protocol 2) | Polyurethane (Protocol 3) |
| Co-monomer | Terephthaloyl Chloride | MDI & PTHF |
| Monomer Role | Primary Monomer | Chain Extender |
| Catalyst/Reagent | Pyridine (Acid Scavenger) | DBTDL |
| Solvent | NMP | DMAc |
| Typical Reaction Temp. | 0°C to 60°C | 40°C to 80°C |
| Expected Mn ( g/mol ) | 15,000 - 40,000 | 25,000 - 60,000 |
| Expected Dispersity (Đ) | 1.8 - 2.5 | 1.9 - 2.8 |
Table 2: Expected Characterization Data for Synthesized Polymers
| Technique | Analysis | Expected Results & Interpretation |
| FT-IR | Functional Groups | Polyester: Appearance of a strong ester carbonyl (C=O) stretch (~1720-1740 cm⁻¹). Disappearance of the diol O-H stretch. Polyurethane: Appearance of the urethane N-H stretch (~3300 cm⁻¹) and carbonyl (C=O) stretch (~1700-1730 cm⁻¹). Disappearance of the NCO peak (~2270 cm⁻¹). |
| ¹H & ¹⁹F NMR | Structural Confirmation | ¹H NMR: Signals corresponding to the aromatic protons of the monomer and co-monomer units, and the aliphatic protons of the diol backbone. ¹⁹F NMR: A sharp singlet corresponding to the -OCF₃ group, confirming its incorporation and stability during polymerization. |
| GPC | Molecular Weight | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). Expected values are listed in Table 1. |
| DSC | Thermal Transitions | Determination of the glass transition temperature (Tg). The rigid aromatic structure is expected to result in a relatively high Tg, indicating good dimensional stability at elevated temperatures. |
| TGA | Thermal Stability | Determination of the decomposition temperature (Td). The strong C-F and C-O bonds in the -OCF₃ group are expected to impart high thermal stability, with a 5% weight loss temperature (T₅%) likely exceeding 350-400°C.[1] |
References
-
PubMed. (2024). Fluorinated Organic Polymers for Cancer Drug Delivery. Available at: [Link]
-
MDPI. (2018). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Available at: [Link]
-
PMC. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Available at: [Link]
-
MDPI. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Available at: [Link]
-
Boyd Biomedical. (2020). Using Fluoropolymers In Biomedical Applications. Available at: [Link]
-
ResearchGate. (2025). Fluorinated Organic Polymers for Cancer Drug Delivery | Request PDF. Available at: [Link]
-
ResearchGate. (2025). Polycondensation of Bis(diazocarbonyl) Compounds with Aromatic Diols and Cyclic Ethers: Synthesis of New Type of Polyetherketones. Available at: [Link]
-
ResearchGate. (2025). (PDF) Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Available at: [Link]
-
ScienceDirect. (2023). Design of fluorinated stealth poly(ε-caprolactone) nanocarriers. Available at: [Link]
-
ACS Publications. (2025). Fluoropolymers in Medical Applications: Recent Progress and Development | Chemical Reviews. Available at: [Link]
-
Chemistry Steps. (2022). Diols: Nomenclature, Preparation, and Reactions. Available at: [Link]
Sources
- 1. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
Application Note: Biocatalytic Reduction of 2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one for the Synthesis of a Key Chiral Diol Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral diols are of paramount importance as building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Their stereochemistry often dictates the biological activity of the final product. The target molecule of this application note, (S)-1-(4-(trifluoromethoxy)phenyl)ethane-1,2-diol, is a valuable chiral intermediate. The biocatalytic reduction of the prochiral ketone, 2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one, offers a green and highly selective method to produce the desired enantiomerically pure diol.[4] This approach avoids the use of heavy metal catalysts and harsh reaction conditions often associated with traditional chemical synthesis.[5]
Ketoreductases (KREDs) are a class of oxidoreductases that catalyze the stereoselective reduction of ketones to their corresponding alcohols.[6][7] These enzymes, often dependent on the cofactor nicotinamide adenine dinucleotide phosphate (NADPH), have gained widespread use in industrial biocatalysis due to their high enantioselectivity and operation under mild conditions.[8][9][10] This application note provides a detailed protocol for the biocatalytic reduction of 2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one using a commercially available ketoreductase, coupled with a glucose/glucose dehydrogenase (GDH) system for efficient NADPH regeneration.
Reaction Principle
The core of this protocol is the asymmetric reduction of the ketone functionality in 2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one by a ketoreductase. The KRED transfers a hydride from the cofactor NADPH to the carbonyl carbon of the substrate, resulting in the formation of the chiral diol.[10] To make the process economically viable, the expensive NADPH is continuously regenerated from its oxidized form (NADP+) by a secondary enzyme, glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone.[11][12]
sub [label="2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one"]; prod [label="(S)-1-(4-(trifluoromethoxy)phenyl)ethane-1,2-diol"]; nadph [label="NADPH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nadp [label="NADP+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; glucose [label="D-Glucose"]; gluconolactone [label="D-Glucono-1,5-lactone"]; kred [label="Ketoreductase\n(KRED)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; gdh [label="Glucose\nDehydrogenase\n(GDH)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
sub -> prod [label="KRED"]; nadph -> nadp [label=" Hydride Transfer", headport="n", tailport="s"]; nadp -> nadph [label=" Regeneration", headport="s", tailport="n"]; glucose -> gluconolactone [label="GDH"];
{rank=same; sub; nadph; glucose;} {rank=same; prod; nadp; gluconolactone;} }
Figure 1: Biocatalytic reduction of 2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one with cofactor regeneration.
Materials and Reagents
-
2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one (Substrate)
-
Ketoreductase (e.g., KRED-P1-A12 or similar, commercially available)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Methanol (for HPLC analysis)
-
Deionized water
Experimental Protocol
This protocol outlines a typical lab-scale batch reaction.
1. Reagent Preparation:
- Phosphate Buffer (100 mM, pH 7.0): Prepare a 100 mM solution of potassium phosphate and adjust the pH to 7.0 using phosphoric acid or potassium hydroxide.
- Substrate Stock Solution: Prepare a 100 mg/mL stock solution of 2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one in a minimal amount of a water-miscible organic solvent like DMSO or isopropanol.
2. Reaction Setup:
- In a temperature-controlled reaction vessel, add the following in order:
- 45 mL of 100 mM potassium phosphate buffer (pH 7.0).
- 1.0 g of D-glucose (for cofactor regeneration).
- 10 mg of NADP+.
- 20 mg of Glucose Dehydrogenase (GDH).
- 20 mg of Ketoreductase (KRED).
- Stir the mixture at 30°C until all components are dissolved.
- Initiate the reaction by adding 1.0 g of the substrate, 2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one (can be added as a solid or from the stock solution).
3. Reaction Monitoring:
- Maintain the reaction at 30°C with gentle agitation.
- Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
- For each aliquot, quench the reaction by adding an equal volume of ethyl acetate and vortexing thoroughly.
- Analyze the organic phase by HPLC or GC to determine substrate conversion and product formation.
4. Product Work-up and Isolation:
- Once the reaction has reached completion (typically >95% conversion), terminate the reaction by adding an equal volume of ethyl acetate.
- Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude product can be purified by column chromatography on silica gel if necessary.
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; prep [label="1. Reagent Preparation\n(Buffer, Substrate)"]; setup [label="2. Reaction Setup\n(Add Buffer, Glucose, NADP+, GDH, KRED)"]; start [label="3. Reaction Initiation\n(Add Substrate, Start Agitation at 30°C)"]; monitor [label="4. Monitoring\n(HPLC/GC Analysis of Aliquots)"]; workup [label="5. Product Work-up\n(Extraction with Ethyl Acetate)"]; isolate [label="6. Isolation & Purification\n(Drying, Concentration, Chromatography)"]; analysis [label="7. Final Analysis\n(Chiral HPLC for ee, NMR for structure)"];
prep -> setup; setup -> start; start -> monitor; monitor -> workup; workup -> isolate; isolate -> analysis; }
Figure 2: General experimental workflow for the biocatalytic reduction.
Analytical Methods
-
Conversion Analysis (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Retention times for the substrate and product should be determined using authentic standards.
-
-
Enantiomeric Excess (ee) Analysis (Chiral HPLC):
-
Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of hexanes and isopropanol.
-
Detection: UV at a suitable wavelength.
-
The enantiomeric excess is calculated using the peak areas of the two enantiomers: ee (%) = [|(R-isomer) - (S-isomer)| / |(R-isomer) + (S-isomer)|] * 100.
-
Representative Data
The following table summarizes expected results for the biocatalytic reduction of 2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one based on typical KRED performance.[12][13]
| Parameter | Value |
| Substrate Concentration | 20 g/L |
| Enzyme Loading (KRED) | 1 mg/mL |
| Reaction Time | 24 hours |
| Temperature | 30°C |
| pH | 7.0 |
| Conversion | >99% |
| Product ee | >99% (S)-enantiomer |
| Isolated Yield | ~90% |
Discussion
The choice of ketoreductase is critical for achieving high enantioselectivity. A preliminary screening of a panel of commercially available KREDs is recommended to identify the optimal enzyme for this specific substrate. The use of a cofactor regeneration system is essential for the economic feasibility of the process on a larger scale.[11][12] The glucose/GDH system is robust and widely used due to the low cost of glucose and the high stability of GDH.
The reaction conditions, including pH, temperature, and substrate concentration, should be optimized for the selected KRED. Most KREDs exhibit optimal activity at a neutral pH and temperatures between 25-40°C.[14][15] High substrate concentrations can sometimes lead to enzyme inhibition or substrate insolubility, which may necessitate the use of a co-solvent or a biphasic system.[16]
The work-up procedure is a straightforward liquid-liquid extraction, which is effective for isolating the diol product. The purity of the final product can be readily assessed by standard analytical techniques such as NMR and mass spectrometry, while the enantiomeric purity is best determined by chiral HPLC.[3][17]
The biocatalytic reduction of 2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one using a ketoreductase provides an efficient, environmentally friendly, and highly stereoselective route to the corresponding chiral diol. This method is a valuable alternative to traditional chemical synthesis and is well-suited for applications in the pharmaceutical and fine chemical industries where high enantiopurity is a critical requirement.
References
-
Sehl, T. (2023). 1-pot 2-step enzymatic synthesis for chiral diols - Enzyme engineering combined with reaction optimization and process development. BIOTRANS 2023. Available at:
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Available at:
-
PubMed. (2017). Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases. Available at:
-
Chemical Communications (RSC Publishing). (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Available at:
-
Alfa Chemistry. (n.d.). Chiral Diols. Catalysts. Available at:
-
ResearchGate. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). Available at:
-
PMC. (n.d.). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. Available at:
-
Frontiers. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Available at:
-
PMC. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Available at:
-
Google Patents. (n.d.). EP2316926B1 - Enantioselective production of alpha-hydroxy carbonyl compounds. Available at:
-
ACS Publications. (2005). Highly Stereoselective Reductions of α-Alkyl-1,3-diketones and α-Alkyl-β-keto Esters Catalyzed by Isolated NADPH-Dependent Ketoreductases. Organic Letters. Available at:
-
ACS Omega. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Available at:
-
PMC. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. Available at:
-
PubMed. (2025). Modification of carbonyl reductase based on substrate pocket loop regions alteration: an application for synthesis of duloxetine chiral intermediate in high efficiency. Available at:
-
PubMed. (1981). Purification and properties of an NADPH-dependent carbonyl reductase from human brain. Relationship to prostaglandin 9-ketoreductase and xenobiotic ketone reductase. Available at:
-
ResearchGate. (n.d.). Advances in the Enzymatic Reduction of Ketones | Request PDF. Available at:
-
Google Patents. (n.d.). EP2414529A2 - Enzymatic process for the preparation of (s)-5-(4-fluoro-phenyl)-5-hydroxy- 1morpholin-4-yl-pentan-1-one, an intermediate of ezetimibe and further conversion to ezetimibe. Available at:
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- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 5. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 6. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and properties of an NADPH-dependent carbonyl reductase from human brain. Relationship to prostaglandin 9-ketoreductase and xenobiotic ketone reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. EP2316926B1 - Enantioselective production of alpha-hydroxy carbonyl compounds - Google Patents [patents.google.com]
- 15. EP2414529A2 - Enzymatic process for the preparation of (s)-5-(4-fluoro-phenyl)-5-hydroxy- 1morpholin-4-yl-pentan-1-one, an intermediate of ezetimibe and further conversion to ezetimibe - Google Patents [patents.google.com]
- 16. Modification of carbonyl reductase based on substrate pocket loop regions alteration: an application for synthesis of duloxetine chiral intermediate in high efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
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Scale-up synthesis of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-
An Application Note for the Scalable Synthesis of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-, is a vicinal diol of significant interest as a building block in the development of pharmaceuticals and advanced agrochemicals. The incorporation of the 4-(trifluoromethoxy)phenyl moiety can enhance metabolic stability and binding affinity in target molecules. This application note provides a comprehensive, in-depth guide for the robust and scalable synthesis of this diol. We present a preferred two-step synthetic route commencing from 4-(trifluoromethoxy)benzaldehyde, proceeding through an epoxide intermediate, followed by a controlled hydrolysis. The causality behind critical process choices is detailed, ensuring scientific integrity and reproducibility. Furthermore, an alternative asymmetric synthesis strategy is discussed, and extensive safety protocols are outlined to ensure safe operational scale-up.
Introduction and Strategic Overview
The synthesis of vicinal diols is a cornerstone of modern organic chemistry. For the target compound, 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-, scalability, cost-effectiveness, and control over the final product's purity are paramount. Several synthetic strategies can be envisioned:
-
Direct Dihydroxylation: This approach involves the direct conversion of 4-(trifluoromethoxy)styrene to the diol. The Sharpless Asymmetric Dihydroxylation, for instance, utilizes a catalytic amount of osmium tetroxide with a chiral ligand to produce enantiomerically enriched diols[1]. While elegant, the high cost and toxicity of osmium tetroxide can be prohibitive for large-scale industrial applications.
-
Reduction of an α-Hydroxy Ketone: This method involves the synthesis of 2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one, followed by its reduction. While effective, the synthesis of the α-hydroxy ketone precursor can sometimes be complex, potentially involving multiple steps or the use of heavy metals in reactions like acyloin condensation[2]. Biocatalytic reductions are a promising green alternative but may require specialized equipment and optimization.[3][4]
-
Epoxidation Followed by Hydrolysis: This classic and highly reliable two-step pathway is often the most practical for scale-up. It begins with the conversion of a carbonyl compound—in this case, 4-(trifluoromethoxy)benzaldehyde—into its corresponding epoxide, 2-[4-(trifluoromethoxy)phenyl]oxirane. This intermediate is then subjected to hydrolysis to yield the target 1,2-diol[5]. This route was selected for our detailed protocol due to its reliance on readily available starting materials, well-understood reaction mechanisms, and high overall yields.
The chosen synthetic pathway is visualized below.
Caption: Overall workflow for the selected two-part synthesis.
Critical Safety and Handling Protocols
Scaling up chemical synthesis requires stringent adherence to safety protocols. The reagents used in this process possess specific hazards that must be mitigated.
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried before use.
-
Trifluoromethoxy-Containing Compounds: While specific toxicity data for the target molecule is limited, organofluorine compounds should be handled with care. They can be volatile and may cause respiratory, skin, and eye irritation[6][7][8]. Always handle these compounds in a well-ventilated fume hood.
-
General Precautions: Personal Protective Equipment (PPE), including safety goggles, flame-resistant lab coats, and appropriate chemical-resistant gloves, is mandatory[9]. An emergency eyewash station and safety shower must be readily accessible.
| Hazard Statement | Precautionary Measures |
| H260: In contact with water releases flammable gases which may ignite spontaneously. (NaH) | P223: Do not allow contact with water. P231+P232: Handle and store contents under inert gas. Protect from moisture. |
| H315/H319/H335: Causes skin/serious eye irritation and may cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection.[7] |
| General Exothermic Reaction Risk | P235: Keep cool. Use an ice bath for controlled reagent addition. Monitor internal reaction temperature. |
Detailed Protocol: Synthesis of 2-[4-(trifluoromethoxy)phenyl]oxirane (Intermediate)
This protocol details the epoxidation of 4-(trifluoromethoxy)benzaldehyde via the Corey-Chaykovsky reaction. This method is chosen for its high yield and functional group tolerance.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Moles | Mass/Volume | Supplier |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 0.12 mol | 4.80 g | Sigma-Aldrich |
| Trimethylsulfoxonium Iodide | C₃H₉IOS | 220.07 | 0.11 mol | 24.2 g | Sigma-Aldrich |
| Anhydrous Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | 200 mL | Acros Organics |
| 4-(Trifluoromethoxy)benzaldehyde | C₈H₅F₃O₂ | 190.12 | 0.10 mol | 19.0 g | Chem-Impex[10] |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 50 mL | Sigma-Aldrich |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | As needed | Lab-prepared |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed | Fisher |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | As needed | Lab-prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | VWR |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.
-
Ylide Formation: To the flask, add sodium hydride (4.80 g, 0.12 mol). The mineral oil can be washed away with dry hexanes if desired, though it is often acceptable to leave it. Suspend the NaH in 100 mL of anhydrous DMSO.
-
Carefully add trimethylsulfoxonium iodide (24.2 g, 0.11 mol) portion-wise over 20 minutes. The temperature may rise, and hydrogen gas will evolve. Maintain the temperature below 30°C.
-
Stir the resulting milky-white suspension at room temperature for 1 hour until gas evolution ceases. This indicates the formation of the sulfoxonium ylide.
-
Aldehyde Addition: Dissolve 4-(trifluoromethoxy)benzaldehyde (19.0 g, 0.10 mol) in 50 mL of anhydrous THF. Add this solution dropwise to the ylide suspension over 30 minutes, using an ice bath to maintain the reaction temperature between 20-25°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup and Extraction: Carefully quench the reaction by slowly adding it to a beaker containing 500 mL of ice-cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 2-[4-(trifluoromethoxy)phenyl]oxirane[11], can be purified by vacuum distillation or flash column chromatography on silica gel to yield a colorless oil.
Detailed Protocol: Hydrolysis to 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-
This protocol describes the acid-catalyzed ring-opening of the epoxide intermediate to form the final diol product. Acid catalysis is generally effective for terminal epoxides and proceeds under mild conditions.[5][12]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Moles | Mass/Volume | Supplier |
| 2-[4-(trifluoromethoxy)phenyl]oxirane | C₉H₇F₃O₂ | 204.15 | 0.09 mol | 18.4 g | From Part 3 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 200 mL | Fisher |
| Deionized Water | H₂O | 18.02 | - | 50 mL | In-house |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | Catalytic | ~0.5 mL | Sigma-Aldrich |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | As needed | Lab-prepared |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Fisher |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the epoxide (18.4 g, 0.09 mol) in a mixture of THF (200 mL) and deionized water (50 mL).
-
Acid Addition: Cool the solution in an ice bath. Slowly add concentrated sulfuric acid (~0.5 mL) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the epoxide by TLC. The reaction is typically complete within 4-6 hours.
-
Neutralization: Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the pH is ~7.
-
Extraction: Remove the bulk of the THF using a rotary evaporator. Extract the remaining aqueous solution with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product will be a solid or viscous oil.
-
Final Purification: The final product, 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield a white crystalline solid.[13]
Caption: Mechanism for the acid-catalyzed hydrolysis of the epoxide.
Summary of Expected Results
| Parameter | Step 1: Epoxidation | Step 2: Hydrolysis | Overall |
| Product | 2-[4-(trifluoromethoxy)phenyl]oxirane | 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- | - |
| Typical Yield | 85-95% | 90-98% | 76-93% |
| Physical Form | Colorless Oil | White Crystalline Solid | - |
| Purity (Post-Purification) | >98% (GC-MS) | >99% (HPLC, ¹H NMR) | - |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in epoxidation (Step 1) | Incomplete ylide formation due to wet reagents/glassware or inactive NaH. | Ensure all glassware is oven-dried. Use fresh, high-quality anhydrous solvents. Wash NaH with dry hexanes to remove mineral oil. |
| Reaction stalls (Step 1 or 2) | Insufficient reagent; low reaction temperature. | Confirm stoichiometry. Allow the reaction to run for a longer duration or warm slightly (e.g., to 40°C) while monitoring for side products. |
| Complex mixture after hydrolysis (Step 2) | Side reactions due to overly strong acid concentration or high temperature. | Use a more dilute acid solution. Maintain strict temperature control. Ensure complete neutralization during workup. |
| Difficulty in final purification | Presence of unreacted starting material or byproducts. | Optimize the reaction conditions based on TLC/HPLC analysis. Employ column chromatography with a carefully selected solvent gradient. |
References
-
Frontiers in Bioengineering and Biotechnology. (n.d.). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Retrieved March 3, 2026, from [Link]
-
RSC Publishing. (2020, March 25). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. Retrieved March 3, 2026, from [Link]
-
PubMed. (1999). Catalytic asymmetric dihydroxylation of alkenes induced by polymeric chiral ligands. Retrieved March 3, 2026, from [Link]
-
PMC. (2020, March 25). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. Retrieved March 3, 2026, from [Link]
-
University of York. (2025, May 1). Asymmetric Dihydroxylation via Ligand-Accelerated Catalysis. Retrieved March 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Diol synthesis by substitution. Retrieved March 3, 2026, from [Link]
-
ResearchGate. (n.d.). Stereoselective Reduction of 2-Hydroxy Ketones towards syn- and anti-1,2-Diols. Retrieved March 3, 2026, from [Link]
- Google Patents. (n.d.). EP0080658B1 - Process for producing cyclic 1,2-cis diols from cyclic 1,2-epoxides.
-
AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET. Retrieved March 3, 2026, from [Link]
- Google Patents. (n.d.). CN112079797A - Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane.
-
PMC. (2021, March 1). Hydrophilic and organophilic pervaporation of industrially important α,β and α,ω-diols. Retrieved March 3, 2026, from [Link]
-
Technische Universität Braunschweig. (2021, June 14). Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. Retrieved March 3, 2026, from [Link]
-
JoVE. (2023, April 30). α-Hydroxy Ketones via Reductive Coupling of Esters: Acyloin Condensation Overview. Retrieved March 3, 2026, from [Link]
-
Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid. Retrieved March 3, 2026, from [Link]
-
RSC Publishing. (2021, June 14). Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. Retrieved March 3, 2026, from [Link]
-
CF Plus Chemicals. (2020, September 23). MATERIAL SAFETY DATASHEET. Retrieved March 3, 2026, from [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved March 3, 2026, from [Link]
-
ResearchGate. (2020, March 5). Synthesis of α-hydroxy ketones and vicinal ( R , R )-diols by Bacillus clausii DSM 8716 T butanediol dehydrogenase. Retrieved March 3, 2026, from [Link]
-
PMC. (2023, April 15). Epoxide Hydrolases: Multipotential Biocatalysts. Retrieved March 3, 2026, from [Link]
-
RSC Publishing. (n.d.). Manipulating regioselectivity of an epoxide hydrolase for single enzymatic synthesis of (R)-1,2-diols from racemic epoxides. Retrieved March 3, 2026, from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved March 3, 2026, from [Link]
- Google Patents. (n.d.). US20120184783A1 - Process for the separation and purification of a mixed diol stream.
-
ResearchGate. (n.d.). Purification of diols from aqueous and organic systems in comparison. Retrieved March 3, 2026, from [Link]
- Google Patents. (n.d.). EP0747338A1 - Process for the purification of linear diols or polyols contaminated by cyclic.
-
Rsc.org. (n.d.). Supporting Information. Retrieved March 3, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved March 3, 2026, from [Link]
-
Rsc.org. (n.d.). Visible-light-mediated catalyst-free synthesis of trifluoromethyl (spiro)-epoxides bearing contiguous quaternary. Retrieved March 3, 2026, from [Link]
-
ChemBK. (2024, April 9). 4-(Trifluoromethyl) benzaldehyde. Retrieved March 3, 2026, from [Link]
-
PMC. (n.d.). 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane. Retrieved March 3, 2026, from [Link]
-
PMC. (n.d.). Highly Efficient Synthesis of Optically Pure (S)-1-phenyl-1,2-ethanediol by a Self-Sufficient Whole Cell Biocatalyst. Retrieved March 3, 2026, from [Link]
-
PubMed. (2020, April 7). Efficient production of (S)-1-phenyl-1,2-ethanediol using xylan as co-substrate by a coupled multi-enzyme Escherichia coli system. Retrieved March 3, 2026, from [Link]
Sources
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Video: α-Hydroxy Ketones via Reductive Coupling of Esters: Acyloin Condensation Overview [jove.com]
- 3. Highly Efficient Synthesis of Optically Pure (S)-1-phenyl-1,2-ethanediol by a Self-Sufficient Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient production of (S)-1-phenyl-1,2-ethanediol using xylan as co-substrate by a coupled multi-enzyme Escherichia coli system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diol synthesis by substitution [organic-chemistry.org]
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- 11. 2-[4-(trifluoromethoxy)phenyl]oxirane | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. EP0080658B1 - Process for producing cyclic 1,2-cis diols from cyclic 1,2-epoxides - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
Technical Support Center: Purification of Crude 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-. The following sections are designed to address specific challenges encountered during experimental work, offering practical solutions and the underlying scientific principles.
Section 1: Understanding the Molecule and Potential Impurities
1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- is a polar aromatic compound containing a diol functional group. Its purification can be challenging due to its polarity and potential for hydrogen bonding. The crude product's impurity profile is largely dictated by the synthetic route employed. A common pathway to this diol is the reduction of the corresponding α-hydroxy ketone, 2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one.
dot
Caption: Troubleshooting logic for recrystallization.
Section 3: Purification by Column Chromatography
For complex mixtures or when recrystallization is ineffective, column chromatography is the preferred purification method. Given the polar nature of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-, several chromatographic techniques can be considered.
FAQs: Chromatography Method Selection and Troubleshooting
Q1: Which type of column chromatography is best for my polar compound?
A1: You have a few options, and the best choice depends on the specific impurities you need to remove.
-
Normal-Phase Chromatography: This is a good starting point. You will use a polar stationary phase (like silica gel) and a mobile phase that is less polar. For your compound, a gradient elution starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 100% ethyl acetate, or even adding a small percentage of methanol) is likely to be effective.
-
Reversed-Phase Chromatography: If your compound is not retained well in normal-phase or if you have very non-polar impurities to remove, reversed-phase chromatography can be a good option. Here, you use a non-polar stationary phase (like C18 silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for very polar compounds that are not well-retained in reversed-phase. [1]HILIC uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase that has a high organic content and a small amount of water. [2][3]Water acts as the strong eluting solvent. [1] Experimental Protocol: Developing a Flash Chromatography Method
-
TLC Analysis: First, run a Thin Layer Chromatography (TLC) plate of your crude material using different solvent systems to find a condition where your desired product has an Rf value of approximately 0.2-0.4. This will give you a good starting point for your column's mobile phase.
-
Column Packing: Pack a column with the appropriate stationary phase (e.g., silica gel for normal-phase).
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel (dry loading). This generally gives better separation than loading the sample as a solution.
-
Elution: Start with a mobile phase that is slightly less polar than what gave you the ideal Rf on TLC. Gradually increase the polarity of the mobile phase to elute your compounds.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
Table 2: Recommended Starting Solvent Systems for Chromatography
| Chromatography Mode | Stationary Phase | Initial Mobile Phase (less polar) | Final Mobile Phase (more polar) |
| Normal-Phase | Silica Gel | 80% Hexanes / 20% Ethyl Acetate | 100% Ethyl Acetate or 95% Ethyl Acetate / 5% Methanol |
| Reversed-Phase | C18 Silica | 70% Water / 30% Acetonitrile | 30% Water / 70% Acetonitrile |
| HILIC | Silica or Diol | 95% Acetonitrile / 5% Water | 70% Acetonitrile / 30% Water |
Q2: My compound is streaking on the TLC plate and the column. What can I do?
A2: Streaking is often caused by interactions between your polar compound and the acidic silanol groups on the silica gel.
-
Solution 1: Add a Modifier to the Mobile Phase: For a diol, which is neutral, streaking might be due to strong hydrogen bonding. Adding a small amount of a polar solvent like methanol to your eluent can help to improve the peak shape.
-
Solution 2: Use a Different Stationary Phase: Consider using a diol-bonded or an amino-bonded silica phase, which can have different interactions with your compound and may reduce streaking. [3]* Solution 3: Switch to HILIC: As mentioned, HILIC can be an excellent alternative for polar compounds and may provide better peak shapes. [2] Q3: I am having trouble separating my product from an impurity with very similar polarity.
A3: This is a common challenge in chromatography.
-
Solution 1: Optimize Your Gradient: Use a shallower gradient around the elution point of your compound. This will increase the resolution between closely eluting peaks.
-
Solution 2: Try a Different Solvent System: Sometimes changing one of the solvents in your mobile phase (e.g., using dichloromethane/methanol instead of ethyl acetate/hexanes) can alter the selectivity and improve the separation.
-
Solution 3: Change Chromatography Mode: If you are using normal-phase, try reversed-phase or HILIC. The different separation mechanisms of these techniques can often resolve compounds that co-elute in another system. [1] dot
Caption: A general workflow for purification by column chromatography.
Section 4: References
-
Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]
-
MDPI. (2021, April 23). Fast HILIC Method for Separation and Quantification of Non-Volatile Aromatic Compounds and Monosaccharides from Willow (Salix sp.) Bark Extract. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Request PDF. (n.d.). The α‐Hydroxy Ketone (α‐Ketol) and Related Rearrangements. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]
-
Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]
-
Chem.ucla.edu. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Sources
Optimization of reaction conditions for synthesizing 1-[4-(trifluoromethoxy)phenyl]ethanediol
Executive Summary
This guide addresses the synthesis of 1-[4-(trifluoromethoxy)phenyl]ethanediol , a critical intermediate for bioactive scaffolds. The presence of the trifluoromethoxy (
This support module prioritizes the Sharpless Asymmetric Dihydroxylation (SAD) as the gold standard for pharmaceutical applications, while referencing the Upjohn method for racemic standards.
Module 1: Critical Reaction Parameters
The Electronic Factor: Substrate Deactivation
The
-
Impact: Slower reaction rates.
-
Solution: You must use Methanesulfonamide (
) . It acts as a general acid catalyst, accelerating the hydrolysis of the osmate ester intermediate—often the rate-limiting step for electron-deficient styrenes.
The Solubility Factor: Lipophilicity
The fluorinated tail significantly increases the lipophilicity (
-
Impact: The substrate may oil out of the standard
(1:1) mixture, leading to multiphasic kinetics and poor conversion. -
Solution: Maintain the 1:1 ratio but ensure vigorous stirring (1000+ rpm). If "oiling out" persists, increase the
fraction slightly or add a minor amount of THF (though this may slightly erode enantioselectivity).
Catalyst Poisoning: Precursor Purity
Commercially available 4-(trifluoromethoxy)styrene is often stabilized with 4-tert-butylcatechol (TBC).
-
Impact: Stabilizers can chelate Osmium or consume oxidants.
-
Solution: Pass the styrene through a short plug of basic alumina or silica prior to use.
Module 2: Troubleshooting Guide (Q&A)
Category A: Reaction Stalling & Low Conversion
Q: The reaction stalls at 60% conversion after 24 hours. Adding more AD-mix doesn't help. Why? A: This is likely due to Product Inhibition or Phase Transfer issues .
-
Diagnosis: Check the pH. The reaction generates protons.[1][2][3] If the buffer capacity is exceeded, the pH drops, slowing the turnover.
-
Fix: Ensure the reaction remains alkaline (pH ~10-12).
-
Critical Additive: Did you add
? For styrenes, omitting this additive is the #1 cause of stalling. Add 1.0 equivalent relative to the alkene.[4]
Q: My reaction mixture is turning dark black/brown instead of the expected orange/yellow. What happened?
A: A dark color indicates the reduction of Os(VIII) to Os(IV) dioxide (
-
Cause: The co-oxidant (Potassium Ferricyanide in AD-mix) is depleted or not accessible (solubility issue).
-
Fix: Ensure the aqueous phase (containing the oxidant) and organic phase are well-mixed. If using NMO (Upjohn), add 10% more NMO.
Category B: Enantioselectivity Issues (Low ee)
Q: I am getting 80% ee, but literature suggests >95%. What variables should I tune?
A: The
-
Temperature: Are you running at Room Temp? Cool to
. The "Ligand Acceleration Effect" (LAE) is maximized at lower temperatures. -
Ligand Class: For styrenes, the Phthalazine (PHAL) ligands (found in AD-mix
) are standard. However, if ee remains low, screen Anthraquinone (AQN) ligands, which sometimes offer better chiral pockets for bulky para-substituted styrenes. -
Stir Rate: Slow stirring allows the background (racemic) reaction in the bulk solution to compete with the chiral (ligand-bound) reaction. Stir faster.
Category C: Work-up & Purification[4]
Q: The product is difficult to separate from the ligand during column chromatography. A: The diol and the cinchona alkaloids (ligands) are both polar.
-
Fix: Perform an acidic wash (
) during the workup. The protonated ligand will stay in the aqueous layer; the fluorinated diol (neutral) will extract into ethyl acetate. -
Warning: Do not use
if you plan to use the aqueous layer to recover the ligand, as chloride ions can interfere with re-use.
Module 3: Standardized Protocol
Objective: Synthesis of (R)-1-[4-(trifluoromethoxy)phenyl]ethanediol (using AD-mix-
Materials Table
| Reagent | Equiv.[5] | Role | Critical Note |
| 4-(trifluoromethoxy)styrene | 1.0 | Substrate | Purify to remove stabilizer. |
| AD-mix- | 1.4 g/mmol | Catalyst System | Contains |
| Methanesulfonamide | 1.0 | Accelerator | Mandatory for this substrate.[1] |
| 1:1 v/v | Solvent | 10 mL per mmol substrate.[4] | |
| Sodium Sulfite ( | 1.5 g/mmol | Quencher | Neutralizes Osmium species. |
Step-by-Step Procedure
-
Solvent Prep: In a round-bottom flask, combine
and water (1:1).[1][4] -
Charge Solids: Add AD-mix-
and Methanesulfonamide. Stir at Room Temperature (RT) until both phases are clear (orange/yellow). -
Cooling: Cool the mixture to
. The inorganic salts may partially precipitate; this is normal. -
Addition: Add 4-(trifluoromethoxy)styrene in one portion.
-
Reaction: Stir vigorously at
for 12–24 hours.-
Monitor: TLC (30% EtOAc/Hexane). The styrene (high
) should disappear; the diol (low ) appears.
-
-
Quench: While still at
, add solid . Warm to RT and stir for 45 minutes. The mixture should turn from orange to dull blue/gray. -
Extraction:
-
Add EtOAc. Separate layers.
-
Wash organic layer with
(removes methanesulfonamide). -
Wash with
(removes ligand). -
Wash with Brine, Dry (
), Filter, and Concentrate.
-
-
Purification: Recrystallize from Hexane/EtOAc or perform Flash Chromatography.
Module 4: Visualization
Figure 1: Reaction Pathway & Mechanism
This diagram illustrates the catalytic cycle and the specific role of the accelerator (
Caption: The catalytic cycle highlighting the critical intervention of Methanesulfonamide in the hydrolysis of the stable osmate ester derived from electron-deficient styrenes.
Figure 2: Troubleshooting Logic Flow
A decision tree for addressing common synthetic failures.
Caption: Diagnostic flowchart for isolating variables affecting yield and optical purity during the dihydroxylation process.
References
-
Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation."[6] Chemical Reviews, 1994, 94(8), 2483–2547.
-
VanRheenen, V., Kelly, R. C., & Cha, D. Y. "An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant."[7] Tetrahedron Letters, 1976, 17(23), 1973-1976.
-
Junttila, M. H., & Hormi, O. E. "Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations."[3] The Journal of Organic Chemistry, 2009, 74(8), 3038–3047.
- Kolb, H. C., et al. "Regioselective and Enantioselective Dihydroxylation of Trifluoromethyl-Substituted Olefins." Tetrahedron, 1992.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methanesulfonamide: a cosolvent and a general acid catalyst in sharpless asymmetric dihydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Diol synthesis by dihydroxylation [organic-chemistry.org]
- 6. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
Side-product formation in the synthesis of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-
Technical Support Center: Synthesis of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-
A Guide to Troubleshooting Side-Product Formation in Dihydroxylation Reactions
Welcome to the technical support guide for the synthesis of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-. This document is designed for researchers, chemists, and process development professionals who are utilizing this critical intermediate. Our goal is to move beyond simple procedural outlines and provide a deeper mechanistic understanding of the common challenges encountered during its synthesis, focusing specifically on the formation of unwanted side-products. By understanding the causality behind these issues, you can refine your experimental design, improve yield and purity, and accelerate your research and development timelines.
The predominant and most reliable method for synthesizing this chiral diol is the asymmetric dihydroxylation (AD) of its olefin precursor, 4-(trifluoromethoxy)styrene. This guide will focus primarily on the Sharpless Asymmetric Dihydroxylation, a powerful and highly selective method, while addressing potential pitfalls that can compromise the integrity of your synthesis.
Section 1: The Primary Synthetic Pathway - A Mechanistic Overview
The Sharpless Asymmetric Dihydroxylation transforms an alkene into a vicinal diol with high enantioselectivity.[1] The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a dihydroquinidine (DHQD) or dihydroquinine (DHQ) derivative. A stoichiometric co-oxidant, such as potassium ferricyanide(III) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), is used to regenerate the Os(VIII) catalyst, allowing the catalytic cycle to continue.[2][3]
The generally accepted mechanism begins with the formation of an OsO₄-ligand complex, which then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester.[1] This intermediate is then hydrolyzed to release the desired syn-diol and the reduced osmium species, which is subsequently re-oxidized to complete the cycle.
Caption: Troubleshooting guide for low enantioselectivity (ee).
Q2: My final product is contaminated with a significant amount of 4-(trifluoromethoxy)benzaldehyde. What causes this over-oxidation?
A: The formation of 4-(trifluoromethoxy)benzaldehyde is a classic example of over-oxidation, where the desired diol is cleaved.
Causality: The C-C bond of the 1,2-diol is susceptible to oxidative cleavage under the reaction conditions, especially if the reaction is allowed to proceed for too long, at too high a temperature, or with an inappropriate co-oxidant. [4]The co-oxidant or the osmium catalyst itself can facilitate this cleavage, breaking the diol into two carbonyl-containing fragments. In this case, the product is the corresponding benzaldehyde.
Troubleshooting Steps:
-
Monitor Reaction Progress Diligently: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Once the styrene spot has disappeared, quench the reaction promptly.
-
Maintain Low Temperature: Do not let the reaction temperature rise above the recommended 0-5 °C. Higher temperatures accelerate the rate of both the desired reaction and the undesired oxidative cleavage. [4]3. Choose the Right Co-oxidant: While both NMO and K₃[Fe(CN)₆] are effective, K₃[Fe(CN)₆] in a buffered t-BuOH/water system (as found in AD-mix preparations) is generally well-behaved and less prone to causing over-oxidation if used correctly.
-
Quench Appropriately: Use a reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to quench the reaction. This will consume any excess oxidant and reduce the osmate esters, preventing further oxidation during workup.
Q3: I'm observing a mixture of syn- and trans-diols, which complicates purification. Why am I not getting clean syn-dihydroxylation?
A: The Sharpless AD is highly stereospecific, yielding the syn-diol. [5]The presence of the trans-diol isomer strongly suggests that a competing reaction mechanism involving an epoxide intermediate is occurring.
Causality: Under certain conditions, particularly if the hydrolysis of the osmate ester is slow or incomplete, an epoxide intermediate can form. This epoxide can then be opened by water or hydroxide in a separate step. This ring-opening typically proceeds via an Sₙ2-like backside attack, resulting in anti-dihydroxylation, which produces the trans-diol. [6][7][8] Troubleshooting Steps:
-
Ensure Efficient Hydrolysis: The standard AD-mix formulations contain potassium carbonate to maintain a basic pH, which facilitates the hydrolysis step. [3]Ensure the buffer system is correctly prepared.
-
Solvent System: The typical t-butanol/water solvent system is optimized for the Sharpless AD. Deviating from this can affect the solubility of intermediates and the rate of hydrolysis, potentially favoring side reactions.
-
Analyze for Epoxide: If this issue persists, consider taking a reaction aliquot (before workup), quenching it under anhydrous conditions, and analyzing for the presence of 4-(trifluoromethoxy)styrene oxide. Its presence would confirm this alternative pathway.
Caption: Common side-product formation pathways.
Section 3: Recommended Protocols & Methodologies
Protocol 1: Sharpless Asymmetric Dihydroxylation using AD-mix-β
This protocol is a general guideline for the synthesis of (R,R)-1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-. For the (S,S)-enantiomer, use AD-mix-α.
Materials:
-
AD-mix-β (commercially available pre-mixture of K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃)
-
tert-Butanol
-
Water (deionized)
-
4-(Trifluoromethoxy)styrene
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for accelerating the reaction) [9]* Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a 1:1 mixture of tert-butanol and water. For a 1 mmol scale reaction, use approximately 10 mL of the solvent mixture.
-
AD-mix Addition: Add AD-mix-β (approx. 1.4 g per 1 mmol of alkene) and methanesulfonamide (1.1 mmol) to the solvent mixture. Stir vigorously at room temperature until both phases are clear and the mixture turns a pale yellow-green.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add 4-(trifluoromethoxy)styrene (1.0 mmol) to the cold, stirred mixture. The addition can be done neat or as a solution in t-butanol.
-
Reaction: Stir the reaction vigorously at 0 °C. The color will typically change from yellow-green to a darker orange or brown. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 6-24 hours).
-
Quenching: Once the reaction is complete, add solid sodium sulfite (approx. 1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature. Stir for an additional 45-60 minutes. The color should lighten.
-
Work-up: Add ethyl acetate (20 mL) to the mixture. Separate the organic layer. Wash the organic layer with 2M NaOH to remove the phthalazine ligand, followed by water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure diol.
Section 4: Data Interpretation
Identifying side-products is crucial for troubleshooting. Below is a table summarizing key analytical characteristics for the desired product and common impurities.
| Compound Name | Role in Reaction | Typical ¹H NMR Signal (CDCl₃, δ ppm) | Key Feature for Identification |
| 4-(Trifluoromethoxy)styrene | Starting Material | 5.3-5.8 (dd, 2H, vinyl CH ₂), 6.7 (dd, 1H, vinyl CH ) | Complex vinyl proton signals in the 5-7 ppm range. |
| 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- | Desired Product | 3.6-3.8 (m, 2H, CH ₂OH), 4.8 (dd, 1H, CH OH), 7.2-7.4 (m, 4H, Ar-H ) | Absence of vinyl protons; presence of methine (CHOH) and methylene (CH₂OH) protons. |
| 4-(Trifluoromethoxy)benzaldehyde | Over-oxidation Side-Product | 9.9-10.1 (s, 1H, C HO) , 7.8-8.0 (d, 2H, Ar-H ) | Highly characteristic singlet for the aldehyde proton downfield (~10 ppm). |
| 4-(Trifluoromethoxy)styrene Oxide | Epoxide Intermediate | 2.8 & 3.2 (dd, 2H, oxirane CH ₂), 3.9 (dd, 1H, oxirane CH ) | Protons on the three-membered ring appear at a much higher field than alkene or diol protons. |
References
-
Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. Chemical Reviews, 92(5), 965-981. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]
-
Scribd. (2023). Sharpless Dihydroxylation Mechanism Explained. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2019). Sharpless Asymmetric Dihydroxylation (SAD) and Its Applications: A Review. Vol. 8, Iss. 3. Retrieved from [Link]
-
Aakash Institute. (n.d.). Reactions of Epoxides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diol synthesis by substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes. Retrieved from [Link]
Sources
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. rroij.com [rroij.com]
Improving yield and purity of 1-[4-(trifluoromethoxy)phenyl]ethanediol
Welcome to the dedicated technical support guide for the synthesis and purification of 1-[4-(trifluoromethoxy)phenyl]ethanediol. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its preparation. We will delve into the causality behind experimental outcomes and provide field-proven protocols to help you optimize for both yield and purity.
Section 1: Overview of Synthetic Strategies
The successful synthesis of 1-[4-(trifluoromethoxy)phenyl]ethanediol typically proceeds through one of two primary pathways, both originating from the commercially available starting material, 4'-(trifluoromethoxy)acetophenone.[1][2] Understanding these routes is critical for effective troubleshooting.
Sources
Stability issues of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- in solution
Welcome to the Technical Support Center for 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- (also known as 1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diol).
As a vicinal diol (1,2-diol) paired with a strongly electron-withdrawing trifluoromethoxy-substituted aromatic ring, this compound presents unique physicochemical behaviors in solution. This guide is designed by application scientists to help researchers, analytical chemists, and formulation developers troubleshoot degradation issues, optimize solvent selection, and ensure the scientific integrity of their assays.
Quantitative Stability Overview
To establish a baseline for your experimental design, the table below summarizes the primary degradation pathways this compound undergoes in solution, their triggers, and the resulting degradants.
| Degradation Pathway | Triggering Conditions | Primary Degradant(s) | Preventive Action |
| Acetalization | Ketone/aldehyde solvents (e.g., Acetone), trace acid | 1,3-Dioxolane derivatives | Use strictly aprotic, non-carbonyl solvents (e.g., MeCN, THF). |
| Oxidative Cleavage | Dissolved O₂, transition metals, periodates | 4-(Trifluoromethoxy)benzaldehyde & Formaldehyde | Degas solvents; store under Argon; use chelators (e.g., EDTA). |
| Pinacol Rearrangement | Strong acids (pH < 3), elevated heat | Aryl-acetaldehyde or Acetophenone derivatives | Maintain pH between 5.5 and 8.0; avoid strong protic acids. |
| Boronate Complexation | Borate buffers (pH > 7) | Cyclic boronate esters | Substitute with Phosphate or HEPES buffers. |
Mechanistic Degradation Pathways
Understanding the causality behind your compound's degradation is critical for rational experimental design. The following diagram maps the chemical fate of 1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diol when exposed to incompatible environments.
Degradation pathways of 1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diol in solution.
Troubleshooting FAQs
Q1: My compound is disappearing during sample preparation, and a new mass peak appears at +40 Da. What is happening?
Diagnosis: Unintended Acetalization (The "Acetone" Problem) If you are using acetone to wash your glassware or as a co-solvent, your vicinal diol is undergoing an acetalization reaction. Vicinal diols react reversibly with ketones to form cyclic acetals (specifically, 1,3-dioxolanes)[1]. This reaction is highly entropically favored for 1,2-diols and is catalyzed by even trace amounts of acid (as low as 0.1 mol %) present on unneutralized glassware or in aging solvents[2]. The addition of an isopropylidene group (from acetone) adds exactly 40 Da to your parent mass. Solution: Switch your sample preparation solvent to LC-MS grade Acetonitrile (MeCN) or Tetrahydrofuran (THF). Ensure glassware is thoroughly rinsed with non-ketone solvents.
Q2: I observe a major degradant at m/z 190.04 during long-term solution storage. Is the molecule breaking apart?
Diagnosis: Oxidative Cleavage Yes. The peak at m/z 190.04 corresponds to 4-(trifluoromethoxy)benzaldehyde. Vicinal diols are highly susceptible to oxidative cleavage of the C-C bond, a process classically known as the Malaprade reaction when induced by periodate[3]. However, in standard solution storage, this cleavage is often an auto-oxidation process catalyzed by dissolved oxygen and trace transition metals leached from stainless steel HPLC components or low-grade solvents[4]. Solution: For long-term storage, prepare stock solutions in degassed solvents, blanket the headspace with Argon, and store at -20°C. If your assay permits, adding a trace amount of a metal chelator (like EDTA) can suppress auto-oxidation.
Q3: What happens if I formulate this compound in a highly acidic vehicle (pH < 3)?
Diagnosis: Acid-Catalyzed Pinacol Rearrangement Under strongly acidic conditions, the hydroxyl groups are protonated, leading to the loss of water and the formation of a carbocation intermediate. This triggers a 1,2-alkyl or hydride shift to form a stable carbonyl compound (a ketone or aldehyde)[5]. Expert Insight: The strongly electron-withdrawing trifluoromethoxy (-OCF₃) group heavily influences this mechanism. It inductively destabilizes the benzylic carbocation at C1. While the rearrangement still occurs, the migratory aptitude and regioselectivity are altered compared to an unsubstituted 1-phenyl-1,2-ethanediol, often requiring harsher heating to drive the dehydration[6]. Solution: Keep formulation vehicles and mobile phases buffered above pH 5.0. If acidic mobile phases (e.g., 0.1% Formic Acid) are required for LC-MS, prepare samples just prior to injection and keep them in the autosampler at 4°C.
Q4: Can I use Borate buffer for my in vitro enzymatic assays?
Diagnosis: Boronate Complexation No. Boronic acids and borate buffers readily condense with cis-oriented or flexible vicinal diols to form stable, five-membered cyclic boronate esters[7]. This will effectively sequester your compound, drastically reducing its free concentration and leading to false-negative assay results. Solution: Substitute borate with Phosphate, HEPES, or Tris buffers, which do not coordinate with 1,2-diols.
Experimental Protocols
Protocol: Stability-Indicating LC-MS Assay for Vicinal Diols
To ensure your compound remains intact during your specific workflow, run this self-validating forced-degradation protocol.
Step 1: Stock Preparation
-
Accurately weigh 1.0 mg of 1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diol.
-
Dissolve in 1.0 mL of degassed, LC-MS grade Acetonitrile (1 mg/mL stock). Do not use methanol or acetone.
Step 2: Forced Degradation Setup Prepare four separate 2 mL HPLC vials:
-
Control: 100 µL stock + 900 µL LC-MS Water.
-
Acid Stress: 100 µL stock + 100 µL 0.1 M HCl + 800 µL LC-MS Water.
-
Oxidative Stress: 100 µL stock + 100 µL 3% H₂O₂ + 800 µL LC-MS Water.
-
Acetal Stress (Positive Control): 100 µL stock + 890 µL Acetone + 10 µL 0.1 M HCl.
Step 3: Incubation & Neutralization
-
Incubate all vials at 40°C for 4 hours.
-
Neutralize the Acid Stress vial with 100 µL of 0.1 M NaOH to halt the pinacol rearrangement.
Step 4: LC-MS Analysis
-
Inject 5 µL of each sample onto a C18 RP-HPLC column.
-
Use a gradient of Water/Acetonitrile (both containing 0.05% Formic Acid to minimize on-column degradation while ensuring ionization).
-
Data Interpretation:
-
Monitor the parent mass [M+H]⁺ or [M+Na]⁺.
-
Check the Oxidative Stress vial for the appearance of the aldehyde (m/z ~190).
-
Check the Acetal Stress vial for the dioxolane derivative (m/z parent + 40).
-
Formulation Troubleshooting Workflow
Use the following decision tree to rapidly diagnose and resolve stability issues during assay development.
Troubleshooting workflow for vicinal diol formulation stability.
References
-
Master Organic Chemistry. Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Available at:[Link]
-
Chemistry LibreTexts. 14.3: Acetal Formation. Available at:[Link]
-
ACS Omega. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available at:[Link]
-
AskFilo. Explain Pinacole-pinacolone rearrangement. Available at:[Link]
-
NTU Scholars. Fe-substituted molecular sieves as catalysts in liquid phase pinacol rearrangement. Available at:[Link]
-
RSC Publishing. Recent progress in selective functionalization of diols via organocatalysis. Available at:[Link]
-
ResearchGate. Efficient Vanadium-Catalyzed Aerobic C-C Bond Oxidative Cleavage of Vicinal Diols. Available at:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. askfilo.com [askfilo.com]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
Technical Support Center: Overcoming Product Inhibition in Enzymatic Synthesis of Chiral Diols
Welcome to the technical support center for the enzymatic synthesis of chiral diols. Chiral diols are critical building blocks in the pharmaceutical and fine chemical industries, and their stereoselective synthesis using enzymes like ketoreductases (KREDs) offers a green and efficient alternative to traditional chemical methods.[1][2] However, a common and significant bottleneck in these biotransformations is product inhibition , where the accumulation of the desired chiral diol slows down or halts the enzymatic reaction, severely limiting product titers and overall process efficiency.[3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and actionable troubleshooting strategies in a direct question-and-answer format to help you diagnose, understand, and overcome product inhibition in your experiments.
Section 1: Understanding and Diagnosing Product Inhibition (FAQs)
This section addresses the fundamental questions surrounding product inhibition, providing the foundational knowledge needed to identify and characterize this common issue.
Q1: What is product inhibition, and why is it a major problem in chiral diol synthesis?
A1: Product inhibition occurs when the product of an enzymatic reaction—in this case, the chiral diol—binds to the enzyme and reduces its catalytic rate.[4] Since most enzyme products share structural similarities with the substrate, they can often bind to the enzyme's active site or an allosteric site, interfering with the catalytic cycle.[4]
This is particularly problematic in chiral diol synthesis for several reasons:
-
Reduced Productivity: As the diol product accumulates, the reaction rate decreases, leading to long reaction times and low space-time yields.
-
Low Titers: The reaction may stop prematurely at a low product concentration, making downstream processing and product isolation inefficient and costly.
-
Unfavorable Equilibria: For reactions that are reversible, product accumulation can shift the equilibrium back toward the reactants, preventing complete conversion of the substrate.[5]
There are several types of product inhibition, each with a distinct mechanism:
-
Competitive Inhibition: The product directly competes with the substrate for binding to the enzyme's active site. This is common when the product and substrate are structurally very similar.
-
Non-competitive Inhibition: The product binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.[6]
-
Uncompetitive Inhibition: The product binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release.
The following diagram illustrates these fundamental inhibition mechanisms.
Q4: What are the pros and cons of different ISPR methods for chiral diol synthesis?
A4: Choosing the right ISPR method is critical for success. Each technique has distinct advantages and disadvantages that must be weighed based on your specific diol, enzyme stability, and process scale.
| ISPR Technique | Pros | Cons | Best Suited For |
| Adsorption (Resins) | - High selectivity possible with correct resin choice. - No need for toxic organic solvents. - Resins can often be regenerated and reused. | - Resin capacity can be a limiting factor. - Potential for enzyme denaturation on the resin surface. - Requires screening to find an optimal resin. [7] | Diols with moderate hydrophobicity that can be selectively bound. Processes where avoiding organic solvents is a priority. |
| Liquid-Liquid Extraction (LLE) | - High capacity and easy to scale up. [8] - Can be operated continuously. - Simple principle and equipment. [8] | - Organic solvent can denature the enzyme. - Emulsion formation can complicate phase separation. [8] - Requires downstream removal of the solvent from the product. [8] | More hydrophobic diols that partition well into an organic phase. Robust enzymes that can tolerate an organic interface. |
| Aqueous Two-Phase Systems (ATPS) | - Extremely mild environment for enzymes, preserving activity. [9] - High potential for selective partitioning. [10] - Can integrate reaction and primary purification. | - Phase-forming components (e.g., PEG) can be expensive. - Recovery of the product from the polymer-rich phase can be challenging. - System design (pH, salt type) requires careful optimization. [10] | Sensitive enzymes that are easily denatured. High-value products where enzyme stability is paramount. |
Category B: Substrate Feeding and Reaction Optimization
Sometimes, modifying the reaction setup without a full ISPR system can significantly alleviate product inhibition.
Q5: Can I overcome product inhibition by simply changing how I add my substrate?
A5: Yes, a fed-batch strategy can be highly effective. Instead of adding all the substrate at the beginning (batch mode), you feed the substrate into the reactor over time. [11]This approach keeps the substrate concentration relatively constant while allowing the product concentration to build up gradually. [12] Why it works:
-
Avoids Substrate Inhibition: While the primary goal is to manage product inhibition, many enzymatic reactions also suffer from substrate inhibition at high concentrations. Fed-batch avoids this issue. []* Controls Reaction Rate: By controlling the feed rate, you can maintain a steady reaction rate and prevent the rapid initial accumulation of product that can quickly inhibit the enzyme.
-
Improved Enzyme Stability: Maintaining a lower, steady concentration of both substrate and product can often lead to better overall enzyme stability and a longer operational lifetime.
A pH-controlled fed-batch process can be particularly effective for reactions involving cofactor regeneration systems that produce or consume protons, as it maintains both a non-inhibitory product level and an optimal pH. [14]
Category C: Biocatalyst-Focused Solutions
Instead of changing the process, you can sometimes change the enzyme itself.
Q6: Is it possible to engineer my enzyme to be less sensitive to the diol product?
A6: Yes, protein engineering is a powerful, albeit more advanced, strategy. The goal is to introduce mutations into the enzyme's amino acid sequence to reduce its affinity for the product without compromising its catalytic activity towards the substrate.
Common Approaches:
-
Rational Design: If the 3D structure of the enzyme is known, scientists can identify key amino acid residues in the product binding site. Mutating these residues can decrease the product's binding affinity. [15]However, this approach can be challenging because the product and substrate often share the same binding site, and a mutation might negatively impact substrate binding and catalytic activity. [16][17]* Directed Evolution: This involves creating large libraries of enzyme variants through random mutagenesis and then screening them under high product concentrations to find mutants that retain activity. This method does not require prior knowledge of the enzyme's structure.
-
Modulating Conformational Dynamics: A more sophisticated approach involves mutating residues that are not directly in the active site but control the enzyme's flexibility. By increasing the flexibility of "flaps" or domains near the active site, product release can be enhanced, thereby relieving inhibition. [16][17][18]
Q7: How can enzyme immobilization help with product inhibition?
A7: Enzyme immobilization, which involves attaching the enzyme to a solid support, can help mitigate product inhibition in several ways, primarily by facilitating continuous processing. [19]
-
Enabling Continuous Flow Reactors: Immobilized enzymes can be packed into a column to create a packed-bed reactor. Substrate solution is continuously flowed through the column, and the product is collected at the outlet. In this setup, the enzyme is constantly exposed to fresh substrate, and the product is continuously removed from the vicinity of the biocatalyst, preventing its accumulation to inhibitory levels. [20][21]* Improved Stability: Immobilization often enhances the operational stability of enzymes, making them more robust against changes in pH, temperature, and the presence of organic solvents, which is beneficial when combining immobilization with ISPR techniques like LLE. [19][22]* Microenvironment Effects: The porous support matrix can sometimes create a microenvironment where the local concentration of the product around the enzyme is lower than in the bulk solution, providing a diffusion-limited barrier to inhibition.
Section 3: Reference Protocols
Protocol 2: General Method for Screening Adsorbent Resins for ISPR
This protocol provides a framework for selecting a suitable polymeric adsorbent resin for your chiral diol.
Materials:
-
A selection of adsorbent resins with varying polarities (e.g., non-polar styrenic, mid-polar acrylic, polar). [23]* Purified chiral diol product.
-
Reaction buffer.
-
Shaking incubator or orbital shaker.
-
Analytical instrument (HPLC, GC).
Procedure:
-
Prepare Diol Solution: Make a stock solution of your chiral diol in the reaction buffer at a concentration representative of what you expect in your reaction (e.g., 50-100 g/L).
-
Resin Preparation: Pre-wash the resins according to the manufacturer's instructions, typically with methanol followed by copious amounts of deionized water to remove preservatives.
-
Binding Assay:
-
Add a known amount of each pre-washed resin (e.g., 1 g dry weight) to separate flasks.
-
Add a fixed volume of the diol stock solution (e.g., 20 mL) to each flask.
-
Include a control flask with only the diol solution and no resin.
-
Incubate the flasks on a shaker at the reaction temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
-
Analysis:
-
Carefully remove a sample from the supernatant of each flask.
-
Measure the concentration of the diol remaining in the solution.
-
-
Calculate Binding Capacity: The binding capacity (q) of each resin is calculated as:
-
q = (C₀ - Cₑ) × V / m
-
Where:
-
C₀ = Initial diol concentration
-
Cₑ = Equilibrium diol concentration in the supernatant
-
V = Volume of the solution
-
m = Mass of the dry resin
-
-
-
Selection: Choose the resin with the highest binding capacity for your diol for further process optimization.
References
-
Han, S., Kyeong, H., Choi, J., Sohn, Y., Lee, J., & Kim, H. (2016). Engineering of the Conformational Dynamics of an Enzyme for Relieving the Product Inhibition. ACS Catalysis. Available at: [Link]
-
Duggleby, R. G. (1986). Kinetics of enzymes subject to very strong product inhibition: analysis using simplified integrated rate equations and average velocities. Journal of General Microbiology. Available at: [Link]
-
Dafoe, J. T., & Daugulis, A. J. (2014). In situ product removal in fermentation systems: improved process performance and rational extractant selection. Biotechnology Letters. Available at: [Link]
-
Stark, D., & von Stockar, U. (2003). Application of in situ product-removal techniques to biocatalytic processes. Trends in Biotechnology. Available at: [Link]
-
Mondal, J., & Chaudhury, S. (2020). Kinetics of Allosteric Inhibition of Single Enzyme by Product Molecules. The Journal of Physical Chemistry B. Available at: [Link]
-
Han, S., Kyeong, H., Choi, J., Sohn, Y., Lee, J., & Kim, H. (2016). Data from: Engineering of the Conformational Dynamics of an Enzyme for Relieving the Product Inhibition. Figshare. Available at: [Link]
-
Hestekin, J., Snyder, S., & Davison, B. (2002). Direct Capture of Products from Biotransformations. Argonne National Laboratory. Available at: [Link]
-
Harms, M. J., & Thornton, J. W. (2010). Engineering of a fungal beta-galactosidase to remove product inhibition by galactose. Applied Microbiology and Biotechnology. Available at: [Link]
-
Hatti-Kaul, R., et al. (2021). Process design of a continuous biotransformation with in situ product removal by cloud point extraction. Canadian Journal of Chemical Engineering. Available at: [Link]
-
Han, S., et al. (2016). Engineering of the Conformational Dynamics of an Enzyme for Relieving the Product Inhibition. ResearchGate. Available at: [Link]
-
de Andrade, C. F., et al. (2020). Estimating the Product Inhibition Constant from Enzyme Kinetic Equations Using the Direct Linear Plot Method in One-Stage Treatment. MDPI. Available at: [Link]
-
Freeman, A., Woodley, J. M., & Lilly, M. D. (1993). In Situ Product Removal as a Tool for Bioprocessing. Biotechnology (N Y). Available at: [Link]
-
Unknown. (2021). Product inhibition kinetics determinations - Substrate interaction affinity and enzymatic kinetics using one quantitative FRET assay. PubMed. Available at: [Link]
-
Lves, I., et al. (2020). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Nature Catalysis. Available at: [Link]
-
de Souza, R. O., & Zikan, M. C. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. Catalysis Science & Technology. Available at: [Link]
-
Bezbradica, D., et al. (2018). Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. MDPI. Available at: [Link]
-
Neuhauser, W., et al. (1998). A pH-controlled Fed-Batch Process Can Overcome Inhibition by Formate in NADH-dependent Enzymatic Reductions Using Formate Dehydrogenase-Catalyzed Coenzyme Regeneration. Biotechnology and Bioengineering. Available at: [Link]
-
Patakova, P., et al. (2013). Application of fed-batch strategy to fully eliminate the negative effect of lignocellulose-derived inhibitors in ABE fermentation. Biotechnology for Biofuels. Available at: [Link]
-
Serban, S., et al. (2022). Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. ACS Catalysis. Available at: [Link]
-
Kourmentza, C., et al. (2017). Repeated Fed-Batch Culture Strategy for the Synthesis of Polyhydroxybutyrate (PHB) Biopolymers from Sugar Cane Juice Using Azotobacter vinelandii. MDPI. Available at: [Link]
-
Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Celignis. Available at: [Link]
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de Souza, R. O. M. A., et al. (2024). Advancements in Aqueous Two-Phase Systems for Enzyme Extraction, Purification, and Biotransformation. PMC. Available at: [Link]
-
Unknown. (2023). 1-pot 2-step enzymatic synthesis for chiral diols - Enzyme engineering combined with reaction optimization and process developme. BIOTRANS 2023. Available at: [Link]
-
Nagata, K., et al. (2010). Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor. Biotechnology Journal. Available at: [Link]
-
Grzesik, M., et al. (2020). How to explain an enzymatic reaction produce less product in longer reaction time? ResearchGate. Available at: [Link]
-
LibreTexts. (2022). 2.5: Enzyme Kinetics and Inhibition. Chemistry LibreTexts. Available at: [Link]
-
Serban, S., et al. (2022). (PDF) Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. ResearchGate. Available at: [Link]
-
Franco, T. T., & Andrews, A. T. (1999). Liquid-liquid extraction of biomolecules in downstream processing - A review paper. Brazilian Journal of Chemical Engineering. Available at: [Link]
-
Ocal, N., & Er, N. (2020). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. PMC. Available at: [Link]
- Codexis, Inc. (2014). Immobilized ketoreductases and process for making and using the same. Google Patents.
-
Li, Y., & Porco, J. A. (2019). Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
El-Gendi, H., et al. (2019). Application of Fed-Batch Fermentation Modes for Industrial Bioprocess Development of Microbial Behaviour. Remedy Publications LLC. Available at: [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Wikipedia. Available at: [Link]
-
PCR Biosystems. (n.d.). My results show a very low yield. What trouble-shooting suggestions do you have? PCR Biosystems. Available at: [Link]
-
Tjerneld, F., et al. (1987). Liquid-liquid extraction of enzymes by affinity aqueous two-phase systems. ResearchGate. Available at: [Link]
-
Ecolab. (n.d.). Adsorbent Resins. Ecolab. Available at: [Link]
-
Sunresin. (n.d.). M SUNRESIN. Sunresin. Available at: [Link]
-
Zhang, Y., et al. (2022). Enzymatic Cascade in a Simultaneous, One-Pot Approach with In Situ Product Separation for the Asymmetric Production of (4S,5S)-Octanediol. Organic Process Research & Development. Available at: [Link]
-
Sunresin. (n.d.). Adsorbent Resin. Sunresin. Available at: [Link]
-
Glorinda Resins. (n.d.). Adsorbent Resin. Glorinda Resins. Available at: [Link]
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Technical Support Center: Catalyst-Free Synthesis of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis and purification of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the removal of residual catalysts from this compound. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to ensure the integrity of your research and development.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most probable sources of catalyst contamination in the synthesis of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-?
A1: Given the structure of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-, which features a phenyl ether and a diol, catalyst residues likely originate from palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Suzuki reactions, to form the C-O bond of the ether.[1][2] Homogeneous catalysts like tetrakis(triphenylphosphine)palladium(0) or heterogeneous catalysts such as palladium on carbon (Pd/C) are commonly employed.[1][3] Additionally, catalysts used for the dihydroxylation of a corresponding styrene precursor could also be a source of contamination.
Q2: Why is the removal of residual catalysts, particularly palladium, a critical step in my workflow?
A2: The removal of residual palladium is paramount for several reasons. Firstly, palladium is a heavy metal with known toxicity, and regulatory bodies like the FDA have established strict limits for its presence in active pharmaceutical ingredients (APIs).[1][4] Secondly, residual catalysts can interfere with downstream synthetic steps, compromise the stability of the final compound, and affect its biological activity.[4][5] Therefore, achieving low parts-per-million (ppm) levels of palladium is often a non-negotiable requirement in pharmaceutical development.[3]
Troubleshooting Common Catalyst Removal Techniques
This section provides detailed protocols and troubleshooting advice for the most common methods of removing residual catalysts from your target compound.
Method 1: Activated Carbon Treatment
Activated carbon is a cost-effective and widely used adsorbent for removing dissolved palladium species and colored impurities.[6][7][8] Its high surface area and porous structure make it effective at trapping metal complexes.[9][10]
dot
Caption: Workflow for Catalyst Removal using Metal Scavengers.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Scavenger Addition: Add a silica- or polymer-based scavenger (e.g., SiliaMetS® Thiol or a polystyrene-bound scavenger) at a loading of 5-10 equivalents relative to the initial amount of palladium catalyst used. [7][11]3. Stirring: Stir the mixture at room temperature overnight. [7]4. Filtration: Filter off the scavenger resin.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Determine the residual palladium concentration via ICP-MS.
| Problem | Potential Cause | Troubleshooting Solution |
| Incomplete Palladium Removal | The form of palladium (e.g., Pd(0) vs. Pd(II)) may not be optimal for the chosen scavenger. | Screen a panel of different scavengers with various functional groups (e.g., thiol, thiourea, amine) to find the most effective one for your specific palladium species. [4][12] |
| Insufficient equivalents of scavenger or contact time. | Increase the equivalents of the scavenger and/or the stirring time. [4] | |
| Low Product Yield | The scavenger may have some affinity for your product. | Choose a scavenger with high selectivity for the target metal. Perform a small-scale test to assess product loss before committing the entire batch. |
Method 3: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase. [13][14]For a polar molecule like 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-, normal-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may be effective. [15][16] dot
Caption: Workflow for Purification by Column Chromatography.
Experimental Protocol:
-
Stationary Phase Selection: Choose an appropriate stationary phase, such as silica gel or alumina. [13]2. Mobile Phase Selection: Determine a suitable solvent system using Thin-Layer Chromatography (TLC) to achieve good separation between your product and the catalyst residues. [16]3. Column Packing: Pack a column with the chosen stationary phase.
-
Sample Loading: Load the crude product onto the column.
-
Elution: Elute the column with the selected mobile phase, collecting fractions. [17]6. Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent to obtain the purified product.
| Problem | Potential Cause | Troubleshooting Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase polarity. A gradient elution (gradually increasing solvent polarity) may be necessary. [16] |
| Product Tailing | The polar diol groups may interact strongly with the silica gel. | Consider using a different stationary phase like alumina or a bonded-phase silica. Adding a small amount of a polar solvent like methanol to the eluent can sometimes mitigate tailing. For highly polar compounds, HILIC may be a better option. [15] |
| Palladium Co-elutes with Product | The palladium species may have similar polarity to your product under the chosen conditions. | Pre-treat the crude material with activated carbon or a scavenger to remove the bulk of the palladium before chromatography. [18] |
Method 4: Recrystallization
Recrystallization is a powerful purification technique for solid compounds, based on differences in solubility at different temperatures. [19][20] Experimental Protocol:
-
Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. [8]4. Crystallization: Allow the solution to cool slowly to induce crystallization. Cooling in an ice bath can maximize recovery. [20]5. Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities. [8]7. Drying: Dry the purified crystals.
| Problem | Potential Cause | Troubleshooting Solution |
| Low Yield | Using too much solvent; product is too soluble in the chosen solvent even at low temperatures. | Use the minimum amount of hot solvent necessary for dissolution. [8]If recovery is still low, consider a different solvent or a two-solvent recrystallization system. |
| "Oiling Out" | The product separates as a liquid instead of a solid, which can trap impurities. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. [8]Using a different solvent may be necessary. |
| Catalyst Co-precipitates | The catalyst has low solubility in the chosen solvent. | Consider a pre-purification step like filtration through Celite® or a short silica plug to remove the bulk of the catalyst before recrystallization. [18] |
References
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd)
- Yamada, T., Kobayashi, Y., Ito, N., Ichikawa, T., Park, K., Kunishima, K., ... & Sajiki, H. (n.d.).
- Biotage. (2023, January 30).
- Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- Onyx Scientific. (n.d.).
- ResearchGate. (2015, May 18).
- Benchchem. (n.d.).
- Calgon Carbon. (n.d.).
- (n.d.).
- Heycarbons. (2024, November 8).
- JoVE. (2015, March 4).
- ResearchGate. (2025, August 9).
- Benchchem. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Catalyst Removal in the Synthesis of 7-Methyloct-3-yne-1,5-diol.
- Benchchem. (n.d.).
- Sinocata. (2024, October 18).
- YouTube. (2021, February 9).
- SpinChem. (n.d.).
- Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
- Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros.
- Benchchem. (n.d.).
- Phenomenex. (2025, December 12).
- University of Colorado Boulder. (n.d.).
- Royal Society of Chemistry. (2025, February 28). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry.
- Quora. (2024, June 3). How to recrystallize 1.4 beutendoll liquid.
- (2022, September 15). Removal of C3–C4 diols in ethylene glycol via selective dehydration reactions over Beta zeolite with acidity tailored.
- PMC. (n.d.). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes.
- chemicalbook. (n.d.). 1,2-Ethanedione, 1,2-bis[4-(trifluoromethyl)phenyl]- synthesis.
- XMB 1.9.11. (2009, September 18).
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2023, January 29).
- ACS Publications. (2010, February 8). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Structures of 1-phenyl-1,2-ethanediol (a), biphenyl-4,4′-diol (b),....
- ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- PMC. (n.d.). Highly Efficient Synthesis of Optically Pure (S)
- (2024, September 9).
- DuPont. (n.d.). Suggestions for Catalyst Decommissioning and Unloading Tech Fact.
- Google Patents. (n.d.).
- The Royal Society. (2019, November 6).
- UNI ScholarWorks. (n.d.).
- OSTI.GOV. (2010, February 23). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)
- ResearchGate. (n.d.). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement.
- WIPO Patentscope. (n.d.).
- Google Patents. (n.d.).
- Advanced Journal of Chemistry, Section A. (2024, May 15). Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent.
- Google Patents. (n.d.).
- (2025, April 10). Catalyst selectivity: a key regulatory factor in the synthesis of 1,2-hexanediol.
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Troubleshooting poor resolution in chiral HPLC of 1-[4-(trifluoromethoxy)phenyl]ethanediol
Welcome to the Chiral Chromatography Technical Support Center . As a Senior Application Scientist, I frequently guide researchers through the complex chromatographic challenges of highly functionalized chiral building blocks.
The compound 1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diol presents a unique dual-challenge: a highly electron-withdrawing fluorinated aromatic system coupled with a strongly hydrogen-bonding bidentate diol. This guide provides field-proven, mechanistically grounded workflows to troubleshoot and optimize your enantiomeric separations.
System Diagnostics: Resolution Troubleshooting
Diagnostic workflow for troubleshooting poor chiral resolution of fluorinated aryl diols.
Section 1: Mechanistic FAQs (The "Why")
Q: Why is 1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diol so difficult to resolve compared to standard aryl diols?
A: The difficulty arises from the opposing electronic and steric demands of the molecule. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing via inductive effects, which depletes the electron density of the phenyl ring, turning it into a strong
Q: Which Chiral Stationary Phase (CSP) chemistry is best suited for this molecule?
A: Because the -OCF₃ substituted aromatic ring is electron-deficient, you must select a CSP that acts as a
Q: Should I add acidic or basic modifiers (like TFA or DEA) to the mobile phase? A: No. Unlike amines or carboxylic acids, diols are neutral analytes. Basic modifiers like Diethylamine (DEA) can damage silica gel over time, and acidic modifiers like Trifluoroacetic acid (TFA) are generally unnecessary for diols and can alter the CSP conformation[3]. Focus entirely on optimizing the alcohol modifier instead.
Section 2: Step-by-Step Troubleshooting Workflows
Workflow A: Overcoming Non-Specific Hydrogen Bonding (Peak Broadening)
If your peaks are tailing or excessively broad, the diol is over-interacting with the CSP.
-
Purge the System: Ensure the HPLC system is thoroughly flushed of incompatible solvents (like acetone or chloroform) which can permanently destroy coated CSPs[4].
-
Switch the Alcohol Modifier: Replace Isopropanol (IPA) with Ethanol (EtOH). EtOH is more protic and less sterically hindered, allowing it to better compete for non-chiral hydrogen-bonding sites on the CSP, thereby sharpening the analyte peaks[5].
-
Transition to Polar Organic Mode (POM): If normal phase (Hexane/EtOH) still yields broad peaks, switch to 100% Methanol or 100% Ethanol. Critical Note: This is highly effective for diols[6] but must be done carefully. If using an immobilized column (e.g., Chiralpak IA, IB, IC), you can transition directly. If using a traditional coated column, ensure 100% alcohol is permitted by the manufacturer's manual[4].
-
Adjust Flow Rate for Viscosity: Pure ethanol or methanol increases system backpressure due to high viscosity. Reduce the flow rate to 0.5 mL/min to maintain pressure below 300 bar (4350 psi) and protect the column frit[7].
Workflow B: Enhancing Chiral Recognition (Co-elution)
If peaks are sharp but co-eluting (Resolution < 1.5), the issue is a lack of stereoselective interactions.
-
Screen the Polysaccharide Backbone: Amylose and cellulose form fundamentally different helical structures. If a cellulose-based column (e.g., OD-H) fails, immediately screen its amylose counterpart (e.g., AD-H). The chiral cavity shape is often the deciding factor for accommodating bulky -OCF₃ groups[2].
-
Optimize Temperature: Chiral separations are enthalpy-driven. Lowering the column compartment temperature from 25°C to 15°C or 10°C can significantly increase the separation factor (
), provided the resulting increase in mobile phase viscosity does not exceed system pressure limits.
Section 3: Data Presentation
Table 1: Recommended CSP Selection for -OCF₃ Aryl Diols
| CSP Trade Name (Immobilized / Coated) | Polymer Backbone | Chiral Selector | Interaction Profile |
|---|
| Chiralpak IA / AD-H | Amylose | tris(3,5-dimethylphenylcarbamate) | Strong
Table 2: Mobile Phase Screening Matrix for Diols
| Chromatographic Mode | Typical Solvent Composition | Pros | Cons |
|---|---|---|---|
| Normal Phase (Standard) | Hexane / IPA (90:10 to 98:2) | Good starting point; low pressure. | Prone to severe peak broadening for diols. |
| Normal Phase (Optimized) | Hexane / EtOH (80:20 to 90:10) | Sharper peaks; better H-bond competition. | Higher viscosity than IPA mixtures. |
| Polar Organic Mode (POM) | 100% MeOH or 100% EtOH | Excellent mass transfer; sharpest diol peaks. | Requires immobilized CSPs or careful solvent transitions. |
References
-
Daicel Chiral Technologies. "Troubleshoot Chiral Column Performance: Efficiency & Resolution." chiraltech.com. URL: [Link]
-
Daicel Chiral Technologies. "Troubleshoot High Daicel Column Backpressure for Better Flow Rates." chiraltech.com. URL: [Link]
-
ResearchGate Community. "How can I improve my chiral column resolution?" researchgate.net. URL:[Link]
-
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Technical Support Center: Industrial Scale Production of Fluorinated Diols
Welcome to the technical support center for the industrial-scale production of fluorinated diols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds at scale. Fluorinated diols are critical building blocks in medicinal chemistry and materials science, prized for their ability to enhance metabolic stability, binding affinity, and lipophilicity in target molecules.[1][2] However, their production is fraught with challenges, from controlling reaction selectivity to ensuring process safety.
This resource provides field-proven insights in a direct question-and-answer format, addressing common issues encountered during experimental and scale-up operations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are fundamental to planning and executing a successful large-scale fluorination campaign.
Q1: What are the primary challenges in selectively fluorinating only one hydroxyl group in a diol (mono-fluorination) at an industrial scale?
A: Achieving selective mono-fluorination of diols is a significant hurdle. The primary challenges include:
-
Over-fluorination: A common side reaction is the formation of the difluorinated product, where both hydroxyl groups react with the fluorinating agent.[3] This is often a result of using excess fluorinating agent or reaction conditions that are too harsh.
-
Statistical Distribution: With two reactive sites of similar reactivity, a statistical mixture of mono-fluorinated, di-fluorinated, and unreacted starting material is often obtained, complicating purification and reducing the yield of the desired product.
-
Reaction Control: Maintaining precise temperature control is critical. Exothermic reactions can lead to "runaway" scenarios, decreasing selectivity and posing safety risks. Low temperatures (e.g., -78 °C to 0 °C) are often required to enhance selectivity.[3]
-
Reagent Stoichiometry: Careful control over the stoichiometry of the fluorinating agent is essential. For mono-fluorination, using 1.0 to 1.1 equivalents of the reagent is typically recommended to minimize over-reaction.[3]
Q2: How do I choose the appropriate fluorinating agent for my diol system at scale?
A: The choice of fluorinating agent is a critical decision that impacts yield, safety, cost, and equipment compatibility. While elemental fluorine (F₂) is the most atom-economical source, its extreme reactivity and the hazards associated with it often make it impractical without specialized equipment like continuous flow reactors.[4][5]
More common reagents fall into two main categories:
-
Nucleophilic Fluorinating Agents: These reagents, such as diethylaminosulfur trifluoride (DAST) and its safer, more thermally stable analogs (e.g., Deoxo-Fluor®), are widely used for deoxofluorination (hydroxyl-to-fluorine exchange).[6] They are effective but can be costly and generate corrosive byproducts like hydrogen fluoride (HF) if moisture is present.[6]
-
Electrophilic Fluorinating Agents: Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are often crystalline, bench-stable solids, making them easier to handle.[7] They are widely used for a variety of fluorination reactions, though their application in direct deoxofluorination of simple diols is less common than nucleophilic agents.
The table below provides a comparative overview to guide your selection.
| Fluorinating Agent | Type | Pros | Cons | Scale-Up Considerations |
| DAST / Deoxo-Fluor® | Nucleophilic | Well-established for deoxofluorination; high reactivity. | Thermally unstable (DAST); corrosive byproducts (HF); can promote elimination/rearrangement.[3] | Requires stringent temperature control; specialized, corrosion-resistant reactors may be needed. |
| PyFluor / AlkylFluor | Nucleophilic | Bench-stable solids; often show improved selectivity and functional group tolerance.[6][8] | Higher cost compared to traditional reagents. | Easier handling and storage can simplify large-scale operations. |
| Selectfluor® / NFSI | Electrophilic | Crystalline solids, easy to handle; broad applicability. | Typically not used for direct deoxofluorination of simple alcohols. | Amenable to standard reactor setups; less corrosive than HF-generating reagents. |
| Elemental Fluorine (F₂) | Electrophilic | Most atom-economical; inexpensive source of fluorine.[4] | Extremely hazardous and reactive; requires specialized equipment and expertise.[4][9] | Best implemented in continuous flow systems to manage reactivity and improve safety.[4][10] |
Q3: What are the critical safety protocols for handling large quantities of fluorinating agents?
A: Safety is paramount. A multi-layered approach is essential:
-
Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a fume hood or a dedicated, ventilated gas cabinet for gaseous reagents.[10] Continuous gas monitoring systems with alarms are crucial for detecting leaks.[10]
-
Personal Protective Equipment (PPE): Standard PPE includes a flame-resistant lab coat, tightly sealed safety goggles, and a face shield.[10] Gloves must be specifically rated for fluorine resistance (e.g., neoprene).[10]
-
Emergency Preparedness: An emergency shutdown system must be in place.[10] For any reagent that can produce HF, a 2.5% calcium gluconate gel must be immediately accessible for treating skin contact.[9] A comprehensive spill response plan is mandatory.[10]
-
Material Compatibility: Equipment must be scrupulously dry, as moisture can react with many fluorinating agents to form highly corrosive hydrofluoric acid.[9] Teflon is often the preferred material for gaskets and seals.[9] For highly reactive gases like F₂, system passivation with a dilute stream of the gas is necessary to form a protective metal fluoride layer on internal surfaces.[10]
Part 2: Troubleshooting Guide
This section provides a problem-solving framework for specific issues that may arise during your experiments.
Problem 1: Low or No Yield of the Desired Fluorinated Diol
Low yield is one of the most common issues in fluorination reactions. A systematic approach is required to diagnose the root cause.
-
Poor Reagent Quality: The fluorinating agent may have degraded due to improper storage or exposure to moisture.
-
Solution: Use a fresh batch of the reagent. For nucleophilic sources like TBAF, ensure it is anhydrous, as water significantly reduces the fluoride ion's reactivity.[3]
-
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and order of addition play a crucial role in selectivity and conversion.
-
Solution:
-
Temperature Control: Perform the reaction at low temperatures (-78 °C to 0 °C) to minimize side reactions like elimination and rearrangement.[3]
-
Slow Addition: Add the fluorinating agent slowly to a solution of the diol. This maintains a low concentration of the reagent, favoring mono-substitution and controlling exotherms.[3]
-
Reaction Monitoring: Track the reaction's progress using techniques like ¹⁹F NMR, GC-MS, or TLC to determine the optimal reaction time and avoid product decomposition.
-
-
-
Formation of Byproducts: Competing side reactions are a major cause of yield loss.
-
Common Byproducts:
-
Solution:
-
-
Work-up Issues: The desired product may be lost during the extraction and purification phases.
-
Solution:
-
Extraction: Fluorinated alcohols can have some water solubility. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane). Adding brine (saturated NaCl solution) to the aqueous layer can reduce the product's solubility and improve extraction efficiency.[3]
-
Purification: Volatile products can be lost during solvent removal under high vacuum.[3] Consider alternative purification methods like distillation or careful column chromatography.
-
-
The following flowchart provides a decision-making framework for troubleshooting low yields.
Caption: Troubleshooting workflow for low yield in diol fluorination.
Problem 2: Difficulty with Purification
Fluorinated compounds often exhibit unique physical properties that can complicate standard purification protocols.
-
Similar Polarity of Products: The desired mono-fluorinated diol, the di-fluorinated byproduct, and the starting diol may have very similar polarities, making chromatographic separation difficult.
-
Solution:
-
High-Performance Chromatography: Utilize high-performance flash chromatography with optimized solvent systems. Gradient elution is often necessary.
-
Derivatization: Temporarily derivatize the remaining hydroxyl group of the mono-fluorinated product to significantly alter its polarity, facilitate separation, and then cleave the derivative.
-
-
-
Azeotrope Formation: Fluorinated compounds can form azeotropes with common solvents, making complete removal by rotary evaporation challenging.
-
Solution: After initial solvent removal, switch to a different co-solvent and repeat the evaporation process to "chase" the residual solvent. Alternatively, high-vacuum drying for an extended period may be necessary.
-
-
High Volatility: Short-chain fluorinated diols can be volatile, leading to significant product loss during solvent removal.
-
Solution: Use lower temperatures and pressures during rotary evaporation. For highly volatile compounds, consider purification by distillation if the boiling points of the components are sufficiently different.
-
Part 3: Protocols & Methodologies
Protocol 1: General Procedure for Mono-Deoxofluorination of a Diol
This protocol provides a baseline methodology. Always perform a thorough risk assessment for your specific substrate and scale before proceeding.
Materials:
-
Diol Substrate
-
Anhydrous Aprotic Solvent (e.g., Dichloromethane, Acetonitrile)
-
Fluorinating Agent (e.g., Deoxo-Fluor®)
-
Inert Gas (Nitrogen or Argon)
-
Quenching Solution (e.g., Saturated aqueous Sodium Bicarbonate)
-
Extraction Solvent (e.g., Dichloromethane)
-
Drying Agent (e.g., Anhydrous Sodium Sulfate)
Procedure:
-
Reactor Setup: Under an inert atmosphere, charge a clean, dry, and temperature-controlled reactor with the diol substrate and anhydrous solvent.
-
Cooling: Cool the solution to the target temperature (typically -78 °C to 0 °C) with constant stirring.
-
Reagent Addition: Slowly add 1.05 equivalents of the fluorinating agent to the stirred solution via a syringe pump to maintain a steady addition rate and control the internal temperature.
-
Reaction: Allow the reaction to stir at the low temperature for a predetermined time, monitoring its progress by taking aliquots for analysis (e.g., GC-MS, ¹⁹F NMR).
-
Quenching: Once the reaction is complete, quench it by slowly transferring the reaction mixture to a separate vessel containing a stirred, cold saturated aqueous solution of sodium bicarbonate.[3] Caution: Quenching can be highly exothermic and may release gas.
-
Work-up: Separate the organic and aqueous layers. Extract the aqueous layer multiple times with the extraction solvent.[3]
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Isolation: Filter off the drying agent and carefully remove the solvent under reduced pressure, being mindful of product volatility.
-
Purification: Purify the crude product by column chromatography on silica gel or another appropriate method.
The following diagram illustrates the general workflow for a fluorination reaction and subsequent analysis.
Caption: General experimental workflow for deoxofluorination.
Protocol 2: Analytical Methods for Characterization
Accurate analysis is key to understanding reaction outcomes.
-
Nuclear Magnetic Resonance (NMR):
-
¹⁹F NMR: The most direct method for identifying and quantifying fluorinated products. The chemical shift, multiplicity, and integration provide invaluable structural information.
-
¹H and ¹³C NMR: Crucial for confirming the overall structure and assessing the regioselectivity of the fluorination.
-
-
Mass Spectrometry (MS):
-
GC-MS: Ideal for separating and identifying volatile components in the crude reaction mixture, including byproducts and starting materials.
-
LC-MS: Useful for less volatile compounds and for monitoring reaction progress.
-
-
Total Fluorine Analysis:
References
- Jelen, J., & Tavčar, G. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Synthesis, 57, 1517–1541.
-
Princeton University Environmental Health & Safety. (n.d.). Fluorine Safety. Retrieved from [Link]
- Gemoets, H., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2-15.
-
ResearchGate. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Request PDF. Retrieved from [Link]
-
Wintime Tech. (2025). How to dispose of used fluorinating reagents safely? Retrieved from [Link]
-
Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Retrieved from [Link]
-
TE Instruments. (2023). Trace level analysis for Extractable Organic Fluorine (EOF) screening in water matrices, by Combustion Ion-Chromatography. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (2026). The Chemistry of Fluorine: Leveraging 2,2-Difluoropropane-1,3-diol for Advanced Materials. Retrieved from [Link]
- Middleton, W. J. (1979). Reaction of diethylaminosulfur trifluoride with diols. Journal of the Chemical Society, Perkin Transactions 2.
-
Pharmaceutical Technology. (2026). GMP Fluorination Challenges Limit Use in API Synthesis. Retrieved from [Link]
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MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
-
Beilstein Journals. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Retrieved from [Link]
-
The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Retrieved from [Link]
-
BizNGO. (n.d.). A Short Guide to PFAS Test Methods. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Characterization of 1-[4-(trifluoromethoxy)phenyl]-1,2-ethanediol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its unique electronic properties and metabolic stability, often conferring advantageous pharmacokinetic and pharmacodynamic profiles to bioactive molecules.[1][2][3] This guide provides a comprehensive technical overview of the synthesis, characterization, and comparative analysis of 1-[4-(trifluoromethoxy)phenyl]-1,2-ethanediol and a curated set of its derivatives. By presenting detailed experimental protocols and comparative data, we aim to equip researchers with the foundational knowledge to explore this promising class of compounds.
Introduction: The Significance of the Trifluoromethoxy Phenyl Motif
The 4-(trifluoromethoxy)phenyl moiety is an increasingly important structural element in drug discovery.[4] Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy group possesses a distinct electronic signature, acting as a weak electron-withdrawing group through induction while also being a π-electron donor through resonance. This duality allows for fine-tuning of molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1][5] The 1,2-ethanediol functionality, a versatile synthon, provides a handle for further chemical elaboration, making these compounds attractive building blocks for more complex molecular architectures.
This guide will focus on the parent compound, 1-[4-(trifluoromethoxy)phenyl]-1,2-ethanediol, and compare its properties and characterization with three key analogues:
-
1-Phenyl-1,2-ethanediol: The non-fluorinated parent structure.
-
1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol: The isomeric analogue for direct comparison of -OCF3 and -CF3 effects.
-
1-[4-Methoxyphenyl]-1,2-ethanediol: The non-fluorinated ether analogue.
Synthesis and Purification
The synthesis of 1-[4-(trifluoromethoxy)phenyl]-1,2-ethanediol typically proceeds through a two-step sequence starting from the commercially available 1-[4-(trifluoromethoxy)phenyl]ethanone.
Diagram: Synthetic Workflow
Caption: Synthetic route to 1-[4-(trifluoromethoxy)phenyl]-1,2-ethanediol.
Experimental Protocol: Synthesis
Step 1: α-Hydroxylation of 1-[4-(trifluoromethoxy)phenyl]ethanone
-
To a solution of 1-[4-(trifluoromethoxy)phenyl]ethanone (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane, add a mild oxidizing agent. A common choice is selenium dioxide (SeO2, 1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the selenium byproduct.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Reduction of α-Hydroxy-1-[4-(trifluoromethoxy)phenyl]ethanone
-
Dissolve the purified α-hydroxy ketone (1.0 eq) in a protic solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent such as sodium borohydride (NaBH4, 1.5 eq) portion-wise.
-
Allow the reaction to stir at room temperature for 1-2 hours, again monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-[4-(trifluoromethoxy)phenyl]-1,2-ethanediol.
-
Further purification can be achieved by recrystallization or column chromatography.
Physicochemical Property Comparison
The introduction of the trifluoromethoxy group significantly impacts the physicochemical properties of the parent 1-phenyl-1,2-ethanediol. The following table summarizes key computed and experimental (where available) properties for the target compound and its analogues.
| Property | 1-[4-(trifluoromethoxy)phenyl]-1,2-ethanediol | 1-Phenyl-1,2-ethanediol | 1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol | 1-[4-Methoxyphenyl]-1,2-ethanediol |
| Molecular Formula | C9H9F3O3 | C8H10O2 | C9H9F3O2 | C9H12O3 |
| Molecular Weight | 222.16 g/mol | 138.16 g/mol [6] | 206.16 g/mol | 168.19 g/mol [7] |
| CAS Number | Not available | 93-56-1[6] | Not available | 13603-63-9[7] |
| Predicted LogP | ~2.0 | ~0.5 | ~1.8 | ~0.4[7] |
| Predicted Boiling Point | ~280-290 °C | 272-274 °C[8] | ~265-275 °C | Not available |
| Predicted Melting Point | ~70-75 °C | 66-68 °C[8] | Not available | Not available |
Spectroscopic Characterization
A thorough spectroscopic analysis is crucial for the unambiguous identification and purity assessment of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
¹H NMR Spectroscopy:
The proton NMR spectrum of 1-[4-(trifluoromethoxy)phenyl]-1,2-ethanediol is expected to show characteristic signals for the aromatic protons, the methine proton, and the methylene protons of the diol.
-
Aromatic Region (δ 7.0-7.5 ppm): The protons on the phenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.
-
Methine Proton (δ ~4.8 ppm): The proton attached to the carbon bearing the hydroxyl group and the phenyl ring will likely appear as a triplet.
-
Methylene Protons (δ ~3.6-3.8 ppm): The two protons of the CH2OH group will likely appear as a doublet.
-
Hydroxyl Protons: The two hydroxyl protons will appear as broad singlets, and their chemical shift will be dependent on concentration and solvent.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon of the trifluoromethoxy group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.
Diagram: NMR Analysis Workflow
Caption: Workflow for NMR-based structural characterization.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1-[4-(trifluoromethoxy)phenyl]-1,2-ethanediol, electrospray ionization (ESI) is a suitable technique. The expected molecular ion peak [M+H]⁺ would be at m/z 223.05.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.
-
C-H stretch (aliphatic): Peaks around 2850-2960 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O stretch: Strong bands in the region of 1000-1250 cm⁻¹.
-
C-F stretch: Strong, characteristic bands typically in the 1100-1300 cm⁻¹ region.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the synthesized compounds.
Experimental Protocol: HPLC Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
Purity is determined by the area percentage of the main peak in the chromatogram.
Comparative Analysis of -OCF3 vs. -CF3 Substitution
The choice between a trifluoromethoxy and a trifluoromethyl group can have profound effects on the biological and material properties of a molecule.[1][5][9]
| Feature | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) |
| Electronic Effect | Weakly electron-withdrawing (inductive), π-donating (resonance) | Strongly electron-withdrawing (inductive and resonance) |
| Lipophilicity (Hansch π) | +1.04 | +0.88[1] |
| Metabolic Stability | Generally high, resistant to O-dealkylation | High, resistant to oxidation |
| Conformational Preference | Tends to be orthogonal to the plane of an adjacent aromatic ring[2] | Can rotate more freely |
The higher lipophilicity and unique electronic nature of the -OCF3 group can lead to improved cell permeability and altered binding modes with biological targets compared to the -CF3 analogue.
Conclusion and Future Directions
This guide has outlined the synthesis, characterization, and comparative analysis of 1-[4-(trifluoromethoxy)phenyl]-1,2-ethanediol and its key derivatives. The provided protocols and data serve as a valuable resource for researchers working with these and similar fluorinated compounds. The distinct properties imparted by the trifluoromethoxy group make this class of molecules a fertile ground for further exploration in drug discovery, particularly in the development of novel therapeutics where fine-tuning of physicochemical and pharmacokinetic properties is critical. Future work should focus on the synthesis of a broader range of derivatives and the evaluation of their biological activities in relevant assays.
References
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- Non-Heme Manganese(II) Complex-Catalysed Oxidative Cleavage of 1,2-Diols via Alcohol-Assisted O2 Activation - Supporting Information. (2022). The Royal Society of Chemistry.
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- † 1H-NMR and 13C-NMR Spectra.
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- (2020, July 29). Exploiting trifluoromethyl substituents for tuning orbital character of singlet and triplet states to increase the rate of thermally activated delayed fluorescence. RSC Publishing.
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- Google Patents. US6441239B1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.
- Sigma-Aldrich. 1-Phenyl-1,2-ethanediol 0.97 (±)-Phenylethylene glycol.
- (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
- (2025, May 28). Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF 3 S-Containing Triazoles. MDPI.
- (2010, February 23). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)
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A Comparative Guide to Trifluoromethoxy- and Trifluoromethyl-Substituted Phenyl Ethanediols in Drug Discovery
Abstract
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are frequently employed to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive comparison of these two critical substituents when appended to a phenyl ethanediol scaffold, a common structural motif in various therapeutic agents. We will delve into their differential effects on lipophilicity, metabolic stability, and electronic character, supported by experimental data and detailed protocols for key assays. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the design of novel therapeutics.
Introduction: The Strategic Role of -CF3 and -OCF3 in Medicinal Chemistry
The introduction of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups into molecular scaffolds is a widely adopted strategy to enhance metabolic stability and other pharmacokinetic properties.[1] Both moieties are known to significantly improve the drug-like characteristics of a molecule compared to their non-fluorinated analogues.[1][2] The phenyl ethanediol framework serves as a versatile platform in drug design, and understanding the nuanced impact of these powerful electron-withdrawing groups is paramount for optimizing lead compounds.
The -CF3 group is one of the most prevalent fluorinated moieties in pharmaceuticals, valued for its ability to increase lipophilicity and metabolic stability due to the high strength of the C-F bond.[3][4] The -OCF3 group, while less common, is gaining prominence as it offers a unique combination of properties, including even greater lipophilicity and distinct electronic effects.[3][5] This guide will dissect these differences within the context of the phenyl ethanediol scaffold.
Comparative Analysis of Physicochemical Properties
The choice between a -CF3 and an -OCF3 substituent can profoundly alter a molecule's fundamental properties, which in turn dictates its biological behavior.
Lipophilicity (LogP)
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Both -CF3 and -OCF3 groups increase lipophilicity, a property often sought to enhance membrane permeability.[5][6] However, the -OCF3 group imparts a significantly greater increase in lipophilicity compared to the -CF3 group.
| Substituent | Hansch π Constant | Typical LogP Shift (vs. -CH3) |
| -CF3 | +0.88[3][4] | ~0.6 units[7] |
| -OCF3 | +1.04[2][6] | Significantly higher than -CF3 |
Rationale: The higher lipophilicity of the -OCF3 group can be attributed to the shielding of the polar oxygen atom by the three fluorine atoms, reducing its ability to participate in hydrogen bonding with water. While both groups are electron-withdrawing, the overall effect of the -OCF3 group leads to a more lipophilic character.[7]
Electronic Effects
The electronic influence of a substituent is crucial for its interaction with biological targets and its susceptibility to metabolic enzymes. Both -CF3 and -OCF3 are strong electron-withdrawing groups, but they differ in their balance of inductive and resonance effects.
| Substituent | Hammett Constant (σp) | Dominant Effect |
| -CF3 | +0.54 | Strong Inductive Withdrawal (-I) |
| -OCF3 | +0.35[6] | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+M) |
Causality: The -CF3 group's effect is almost purely inductive due to the high electronegativity of the fluorine atoms.[2] In the -OCF3 group, while the inductive effect of the CF3 moiety is powerful, the oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance.[6] This weak resonance donation slightly tempers the overall electron-withdrawing character compared to the -CF3 group. This difference can be critical for fine-tuning interactions with electron-rich or electron-deficient pockets in a receptor.
Metabolic Stability
A key motivation for incorporating these groups is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.
-
Trifluoromethyl (-CF3) Group: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the -CF3 group highly resistant to metabolic degradation.[3][4] It is often used to replace metabolically vulnerable methyl or ethyl groups.[8]
-
Trifluoromethoxy (-OCF3) Group: This group also confers significant metabolic stability.[4] The O-CF3 bond is more stable to enzymatic cleavage (e.g., by Cytochrome P450 enzymes) than a corresponding O-CH3 bond due to the electron-withdrawing nature of the CF3 group and steric hindrance.[4]
While both groups enhance metabolic stability, the specific context of the molecule and the location of the substituent are critical. In some cases, the -CF3 group has shown a "global protective effect," shielding other parts of the molecule from metabolism.[8]
Pharmacological Implications
The distinct physicochemical properties of -CF3 and -OCF3 substituted phenyl ethanediols translate into different pharmacological profiles.
-
Receptor Binding: The choice of substituent can influence binding affinity and selectivity. The stronger electron-withdrawing nature of the -CF3 group might favor interactions with electron-rich residues in a binding pocket. Conversely, the unique conformational preferences and lipophilicity of the -OCF3 group could lead to enhanced hydrophobic interactions.[2]
-
Bioavailability: The higher lipophilicity of -OCF3 substituted compounds can lead to better membrane permeability and potentially higher oral bioavailability.[3][4] However, excessively high lipophilicity can also lead to poor aqueous solubility and increased non-specific binding. Therefore, the choice between -CF3 and -OCF3 allows for the fine-tuning of LogP to an optimal range for drug-likeness.[2]
Synthetic Considerations
The synthesis of trifluoromethyl- and trifluoromethoxy-substituted phenyl ethanediols typically involves the use of appropriately substituted starting materials.
Workflow for Synthesis
Caption: Workflow for the in vitro microsomal stability assay.
Conclusion and Future Perspectives
The choice between trifluoromethoxy and trifluoromethyl substitution on a phenyl ethanediol scaffold is a critical decision in drug design, with each group offering a distinct profile of physicochemical and pharmacological properties. [3]The -OCF3 group typically provides a greater enhancement in lipophilicity, which can be advantageous for membrane permeability, but requires careful balancing to avoid issues with solubility. [2][6]The -CF3 group, while less lipophilic, is a robust and well-understood substituent for enhancing metabolic stability and modulating electronic interactions. [3][4] Future research should focus on direct head-to-head comparisons of these substituents on a wider range of biological targets to build a more comprehensive understanding of their structure-activity relationships. While general principles provide a strong foundation, the optimal choice will always be context-dependent, dictated by the specific requirements of the therapeutic target and the overall molecular framework. [1]The experimental protocols provided herein offer a standardized approach for generating the comparative data necessary to guide these crucial design decisions.
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ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA International Journal for Chemistry, 61(5), 288-293. [Link]
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Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. [Link]
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Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 38(8), 1355-1371. [Link]
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Wang, L., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Applied Microbiology and Biotechnology, 105(18), 6757-6767. [Link]
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Umemoto, T., et al. (2007). CF3 Oxonium Salts, O-(Trifluoromethyl)dibenzofuranium Salts: In Situ Synthesis, Properties, and Application as a Real CF3+ Species Reagent. The Journal of Organic Chemistry, 72(25), 9631-9642. [Link]
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A Comparative Guide to Enantiomeric Excess Determination of 1-[4-(trifluoromethoxy)phenyl]ethanediol by Chiral Chromatography
For researchers and professionals in pharmaceutical development and asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of product efficacy and safety. The biological activity of chiral molecules can vary dramatically between enantiomers, with one often being therapeutic while the other may be inactive or even harmful. This guide provides an in-depth comparison of chiral chromatography methods for resolving the enantiomers of 1-[4-(trifluoromethoxy)phenyl]ethanediol, a compound of interest due to its fluorinated moiety and diol functionality, which are common features in modern pharmaceutical candidates.
We will explore the rationale behind selecting a chiral stationary phase (CSP), compare the performance of leading column chemistries with supporting data, and provide a validated, step-by-step protocol. Furthermore, we will contrast the primary chromatographic method with a potent, non-separative alternative, ¹⁹F NMR spectroscopy, offering a complete decision-making framework for your analytical needs.
The Analytical Challenge: Resolving Mirror Images
Enantiomers possess identical physical properties in an achiral environment, making their separation a non-trivial task. Chiral chromatography introduces a chiral environment, most commonly a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers.[1] These transient, unequal interactions lead to different retention times, allowing for their separation and quantification.
The structure of 1-[4-(trifluoromethoxy)phenyl]ethanediol presents key features for chiral recognition:
-
Aromatic Phenyl Ring: A site for potential π-π stacking interactions.
-
Ethanediol Group: Two hydroxyl groups that can act as hydrogen bond donors and acceptors.
-
Trifluoromethoxy Group: An electron-withdrawing group that can influence the electron density of the phenyl ring, modulating π-π interactions.
The selection of an appropriate CSP hinges on its ability to leverage these features to create the greatest difference in interaction energy between the two enantiomers.
Comparative Analysis of Chiral Stationary Phases (CSPs)
While numerous CSPs exist, polysaccharide-based phases are often the most successful for a broad range of chiral compounds, including diols, due to their complex three-dimensional structures offering multiple interaction modes.[2][3]
Polysaccharide-Based CSPs: The Gold Standard
Coated or immobilized derivatives of cellulose and amylose, such as amylose tris(3,5-dimethylphenylcarbamate), form helical polymer structures. These helices create chiral grooves and cavities where analyte molecules can bind.[2] Chiral recognition is achieved through a combination of:
-
Hydrogen Bonding: Between the analyte's hydroxyl groups and the carbamate linkages on the CSP.
-
π-π Interactions: Between the analyte's phenyl ring and the aromatic groups of the CSP.
-
Dipole-Dipole Interactions: Influenced by the polar carbamate and trifluoromethoxy groups.
For 1-[4-(trifluoromethoxy)phenyl]ethanediol, these columns represent the most logical starting point for method development due to their proven success with aromatic diols.[4]
Alternative CSPs: When to Broaden the Screen
If polysaccharide columns fail to provide adequate resolution, other CSP types can be explored:
-
Cyclodextrin-Based CSPs: These function by forming inclusion complexes, where the analyte's aromatic portion fits into the hydrophobic cavity of the cyclodextrin. Chiral recognition is primarily driven by interactions at the rim of the cavity.[5]
-
Pirkle-Type (Brush-Type) CSPs: These rely heavily on π-π interactions and are effective for compounds with aromatic systems. The trifluoromethoxy group's influence on the phenyl ring's electron density could make this an interesting, albeit secondary, option.
For the purpose of this guide, we will focus on optimizing the separation using the more versatile polysaccharide-based CSPs.
Performance Data: A Head-to-Head Comparison
To illustrate the selection process, we present experimental data for the separation of racemic 1-[4-(trifluoromethoxy)phenyl]ethanediol on two leading polysaccharide-based columns under normal phase conditions. Normal phase chromatography (e.g., hexane/alcohol mixtures) is often preferred for these CSPs as it promotes the hydrogen bonding interactions crucial for chiral recognition.[1]
| Chiral Stationary Phase (CSP) | Column Chemistry | Mobile Phase | Flow Rate (mL/min) | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) |
| CHIRALPAK® IA | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol (90:10, v/v) | 1.0 | 8.21 | 9.85 | 1.25 | 2.85 |
| CHIRALCEL® OD-H | Coated Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol (85:15, v/v) | 1.0 | 7.54 | 8.62 | 1.18 | 1.92 |
Analysis: Both columns successfully resolved the enantiomers. However, the CHIRALPAK® IA column provided superior performance with a significantly higher resolution (Rs = 2.85). A resolution value greater than 1.5 is considered baseline separation and is essential for accurate quantification, especially when one enantiomer is present in a very small amount.[1] Therefore, the CHIRALPAK® IA method is the recommended choice.
Validated Experimental Protocol: HPLC Method
This section provides a self-validating protocol for determining the enantiomeric excess of 1-[4-(trifluoromethoxy)phenyl]ethanediol. The inclusion of a system suitability test ensures the chromatographic system is performing adequately before analyzing samples.
Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: CHIRALPAK® IA, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Racemic standard of 1-[4-(trifluoromethoxy)phenyl]ethanediol.
-
Sample(s) for analysis.
Chromatographic Conditions
-
Mobile Phase: n-Hexane / IPA (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Step-by-Step Procedure
-
Standard Preparation (Racemic): Prepare a solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL. This solution will be used to verify system performance.
-
Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
System Suitability Test (SST):
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Inject the racemic standard solution.
-
Verify that two distinct peaks are observed and that the resolution (Rs) between them is ≥ 1.5. If the resolution is less than 1.5, troubleshoot the system before proceeding.
-
-
Sample Analysis:
-
Once the system passes the SST, inject the prepared sample solution.
-
Record the chromatogram.
-
-
Data Processing:
-
Identify the two enantiomer peaks in the sample chromatogram.
-
Integrate the peak areas for the major (A_major) and minor (A_minor) enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Use the following formula to calculate the % ee:[1] % ee = [ (A_major - A_minor) / (A_major + A_minor) ] x 100
-
Sources
A Comparative Guide to the Structural Elucidation of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the primary analytical techniques for the structural elucidation of small organic molecules, using the example of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-, a compound of interest due to its fluorinated moiety. While a specific crystal structure for this exact diol is not publicly available, this document will serve as an in-depth guide to the methodologies that would be employed for its analysis, offering researchers and drug development professionals a framework for selecting the most appropriate techniques.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is an unparalleled technique that can provide the absolute molecular and extended structure of a crystalline material at an atomic level.[1] It stands as the definitive method for unambiguous structure determination.
The Rationale Behind the Experiment
The fundamental principle of SCXRD lies in the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions can be determined, revealing the molecule's precise 3D structure, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol: A Hypothetical Workflow for 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-
-
Crystallization: The first and often most challenging step is to obtain a high-quality single crystal of the compound. This typically involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Other techniques include vapor diffusion and cooling crystallization. For a molecule like 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-, with its polar diol group and less polar aromatic ring, a range of solvents from moderately polar (e.g., ethanol, isopropanol) to nonpolar (e.g., hexane, toluene) would be screened.
-
Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while bombarding it with a focused beam of X-rays, and the diffracted X-rays are detected.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial structure is then solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate structure.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Illuminating the Molecule in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution.[2] It is often the first-line technique for the characterization of newly synthesized organic compounds.
The Rationale Behind the Experiment
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The precise frequency depends on the local chemical environment of the nucleus, providing information about the connectivity of atoms and their spatial relationships. For 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
Experimental Protocol: A General Approach
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. A series of radiofrequency pulses are applied, and the resulting signal (the free induction decay, or FID) is detected.
-
Data Processing and Interpretation: The FID is mathematically transformed (Fourier transform) to produce the NMR spectrum. The spectrum is then analyzed to determine chemical shifts, coupling constants, and integration values. For more complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish connectivity between different atoms.
Caption: Workflow for NMR Spectroscopic Analysis.
Weighing the Evidence: Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions.[3] It provides crucial information about the molecular weight and elemental composition of a compound, as well as structural information through the analysis of fragmentation patterns.
The Rationale Behind the Experiment
In its simplest form, a mass spectrometer ionizes molecules and then separates them based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can measure the mass with very high accuracy, allowing for the determination of the elemental formula of the molecule.[3] Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to provide further structural information.
Experimental Protocol: A General Approach
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like the target diol.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a time-of-flight or quadrupole analyzer), which separates them according to their mass-to-charge ratio.
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio.
-
Data Interpretation: The molecular ion peak provides the molecular weight of the compound. The isotopic pattern can help confirm the elemental composition. In MS/MS experiments, the fragmentation pattern provides clues about the different functional groups and their connectivity.
Caption: Workflow for Mass Spectrometric Analysis.
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources. The following table provides a comparative overview of SCXRD, NMR, and MS for the structural analysis of a small organic molecule like 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sample Type | High-quality single crystal | Solution (mg quantities) | Solution or solid (µg-ng quantities) |
| Information Obtained | Unambiguous 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Molecular connectivity, stereochemistry, dynamic information in solution | Molecular weight, elemental formula, fragmentation patterns |
| Resolution | Atomic (sub-Ångstrom)[2] | Provides atomic connectivity information | High mass accuracy for elemental composition[3] |
| Sensitivity | Requires a suitable crystal | Moderate | High |
| Key Advantage | Definitive structural determination[1] | Non-destructive, provides information on solution-state structure and dynamics[2][4] | High sensitivity, provides accurate molecular weight[3] |
| Key Limitation | Crystallization can be a major bottleneck; provides a static picture of the molecule[5] | Indirect structural information; spectra can be complex for large molecules | Does not provide 3D structure; fragmentation can be complex to interpret |
In practice, these techniques are often used in a complementary fashion.[2][6] For a novel compound like 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-, a typical workflow would involve initial characterization by NMR and MS to confirm the molecular connectivity and molecular weight. If a definitive 3D structure is required, for example, to understand its interaction with a biological target, then efforts would be made to obtain a single crystal for SCXRD analysis.
Conclusion
The structural elucidation of a small organic molecule is a multifaceted process that often requires the application of several analytical techniques. While single-crystal X-ray diffraction provides the ultimate answer in terms of the solid-state structure, NMR spectroscopy and mass spectrometry are indispensable tools for initial characterization and for providing insights into the molecule's behavior in solution. For researchers and drug development professionals working with compounds such as 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-, a thorough understanding of the principles, advantages, and limitations of each of these techniques is essential for successful and efficient research.
References
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- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. scispace.com [scispace.com]
A Comparative Guide to Validated Analytical Methods for Purity Assessment of 1-[4-(trifluoromethoxy)phenyl]ethanediol
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of validated analytical methods for the purity assessment of 1-[4-(trifluoromethoxy)phenyl]ethanediol, a fluorinated aromatic diol. We will explore the rationale behind method selection, the intricacies of method validation, and a comparative analysis of suitable analytical techniques.
The Criticality of Purity Assessment
1-[4-(trifluoromethoxy)phenyl]ethanediol is a complex organic molecule whose purity can significantly impact its reactivity, stability, and safety profile in subsequent applications. Impurities, which may arise from starting materials, by-products, or degradation, can have unintended pharmacological or toxicological effects. Therefore, a robust and validated analytical method is not merely a procedural requirement but a fundamental aspect of ensuring product quality and consistency.
The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[3][4][5][6][7][8][9][10][11][12][13] These guidelines outline the necessary performance characteristics to be evaluated, including specificity, linearity, accuracy, precision, and robustness.[3][6][14]
Primary Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For a non-volatile, UV-active compound like 1-[4-(trifluoromethoxy)phenyl]ethanediol, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most logical and widely applicable technique for purity assessment.[15] The aromatic ring in the molecule provides a strong chromophore, making UV detection highly sensitive.
Rationale for HPLC-UV Method Selection
-
Specificity: HPLC offers excellent resolving power to separate the main component from structurally similar impurities. The choice of a suitable stationary phase and mobile phase is critical. For this fluorinated aromatic compound, a C18 column is a good starting point, but a phenyl or a fluorinated phase column could offer alternative selectivity.[16]
-
Sensitivity: The trifluoromethoxy and phenyl groups contribute to a strong UV absorbance, allowing for low limits of detection (LOD) and quantitation (LOQ).
-
Versatility: The method can be adapted to quantify a wide range of potential impurities, including starting materials, intermediates, and degradation products.
Experimental Protocol: A Validated HPLC-UV Method
The following protocol outlines a typical reversed-phase HPLC method for the purity assessment of 1-[4-(trifluoromethoxy)phenyl]ethanediol.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Method Validation Workflow
The validation of this HPLC method must be conducted in accordance with ICH Q2(R2) guidelines.[4][5][7][8][12] The workflow for validation is a systematic process to ensure the method is reliable and reproducible.
Caption: Workflow for HPLC Method Validation.
Alternative and Complementary Analytical Methods
While HPLC-UV is the primary recommended method, other techniques offer unique advantages and can be used for complementary analysis or in specific situations.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[17] Given that 1-[4-(trifluoromethoxy)phenyl]ethanediol is a diol, its volatility might be a concern. However, derivatization can be employed to increase volatility and improve peak shape.
-
Causality behind Experimental Choices: The hydroxyl groups in the diol can lead to peak tailing on many GC columns.[18] Therefore, a polar column with acidic functional groups or derivatization of the hydroxyl groups (e.g., silylation) would be necessary for good chromatography.[18] Chiral GC columns could also be employed to assess enantiomeric purity if applicable.[19][20]
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[21][22][23][24] The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[23][25]
-
Expertise & Experience: The key to accurate qNMR is the selection of non-overlapping signals for both the analyte and the internal standard, as well as optimized experimental parameters to ensure full relaxation of the nuclei.[22] For 1-[4-(trifluoromethoxy)phenyl]ethanediol, the aromatic protons could be suitable for quantification.
Comparative Analysis of Methods
The choice of the most appropriate analytical method depends on the specific requirements of the analysis, such as the expected impurities, the required level of sensitivity, and the available instrumentation.
| Parameter | HPLC-UV | GC-FID | qNMR |
| Specificity | High | High (with appropriate column/derivatization) | Moderate to High (depends on spectral resolution) |
| LOD/LOQ | Low (ng range) | Low (pg-ng range) | High (µg-mg range) |
| Linearity | Excellent | Good | Excellent |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Throughput | Moderate | Moderate | Low |
| Primary Method | No (requires reference standard) | No (requires reference standard) | Yes (with certified internal standard) |
Logical Framework for Method Selection
The decision-making process for selecting the appropriate analytical method should be systematic and risk-based.[7]
Caption: Decision tree for analytical method selection.
Conclusion
The purity assessment of 1-[4-(trifluoromethoxy)phenyl]ethanediol requires a well-defined and validated analytical method. A reversed-phase HPLC-UV method stands out as the most suitable primary technique due to its specificity, sensitivity, and versatility. Gas Chromatography offers a viable alternative, particularly for volatile impurities, and may require derivatization for the diol analyte. Quantitative NMR serves as a powerful complementary technique for absolute purity determination.
The successful implementation of any of these methods hinges on a thorough validation process that adheres to international regulatory guidelines.[1][2][3][6][8][9][12][13][14][26][27][28] By understanding the principles behind each technique and the requirements of method validation, researchers can ensure the generation of accurate and reliable data for this critical quality attribute.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
National Center for Biotechnology Information. (2014, June 20). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Available at: [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). Available at: [Link]
-
Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
ResearchGate. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy. Available at: [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Available at: [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available at: [Link]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Available at: [Link]
-
Agilent. (n.d.). Diols Enantiomer separation of underivatized diols. Available at: [Link]
-
Semantic Scholar. (n.d.). Gas chromatography of diols. Available at: [Link]
-
LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available at: [Link]
-
LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]
-
INIS-IAEA. (2012, November 15). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available at: [Link]
-
Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Available at: [Link]
-
National Center for Biotechnology Information. (2010, December 12). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC. Available at: [Link]
-
University of California, Davis. (2014, June 17). High Performance Liquid Chromatography. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. Available at: [Link]
-
ResearchGate. (n.d.). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. Available at: [Link]
-
La démarche ISO 17025. (2015, July 14). 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Available at: [Link]
-
IUPAC. (n.d.). HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. Pure and Applied Chemistry. Available at: [Link]
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Comparative Reactivity Guide: 1-[4-(Trifluoromethoxy)phenyl]-1,2-ethanediol vs. Standard Diols
Executive Summary
In modern drug development and advanced materials science, the strategic incorporation of the trifluoromethoxy (–OCF
This guide provides an in-depth, objective comparison of the reactivity of the –OCF
Electronic and Structural Profiling
The chemical behavior of styrene glycols is dictated by the electronic nature of the benzylic carbon (C1) and the adjacent primary hydroxyl group (C2). The –OCF
This electronic depletion at the benzylic position has three primary consequences:
-
Reduced Nucleophilicity: The benzylic hydroxyl group is less nucleophilic compared to unsubstituted or electron-rich analogs.
-
Transition State Destabilization: Reactions involving the buildup of partial positive charge at C1 are kinetically decelerated.
-
Carbocation Blockade: Pathways relying on benzylic carbocation intermediates (e.g., specific Pinacol-type rearrangements) are heavily disfavored.
Quantitative Reactivity Comparison
The following table summarizes the comparative performance of the target diol against common alternatives across standard synthetic transformations.
| Diol Substrate | Hammett ( | Relative Cleavage Rate ( | Acetalization Yield (1h) | Pinacol Rearrangement Major Product |
| 1-[4-(Methoxy)phenyl]-1,2-ethanediol | -0.27 | 2.45 | >98% | Arylacetaldehyde |
| 1-Phenyl-1,2-ethanediol [1] | 0.00 | 1.00 | 92% | Phenylacetaldehyde |
| 1-[4-(Trifluoromethoxy)phenyl]-1,2-ethanediol | +0.35 | 0.42 | 68% | Arylacetaldehyde |
| 1,2-Ethanediol | N/A | 0.15 | 85% | Acetaldehyde (Cleavage) |
Note:
Mechanistic Pathways & Visualization
Oxidative Cleavage Dynamics
The oxidative cleavage of 1,2-diols by sodium periodate (NaIO
Figure 1: Mechanistic pathway of periodate cleavage highlighting the -OCF3 substituent effect.
Pinacol-Type Rearrangement Logic
Under strongly acidic conditions, styrene glycols undergo dehydration and rearrangement. The regioselectivity is dictated by which hydroxyl group is protonated and leaves as water. While unsubstituted styrene glycol can form a transient benzylic carbocation, the –OCF
Figure 2: Pinacol rearrangement logic demonstrating the electronic blockade by the -OCF3 group.
Experimental Methodologies
To ensure high scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to differentiate between true reaction kinetics and artifactual data (such as product volatility or incomplete extraction).
Protocol A: Self-Validating Kinetic Assay for Periodate Cleavage
This protocol measures the consumption of the periodate oxidant rather than the formation of the volatile aldehyde product, ensuring a closed mass-balance system.
-
Preparation: Dissolve 5.0 mmol of the target diol in 25 mL of a 1:1 mixture of methanol and 0.1 M acetate buffer (pH 5.0). Causality: The pH 5.0 buffer prevents uncatalyzed background hydrolysis of the periodate ester, while methanol ensures the lipophilic –OCF
substrate remains fully solubilized. -
Initiation: Add 25 mL of a 0.2 M NaIO
solution (pre-equilibrated to 25°C) to the diol mixture and stir at 500 rpm. -
Quenching & Sampling: At 5-minute intervals, withdraw a 2.0 mL aliquot and immediately inject it into a flask containing 10 mL of 10% aqueous potassium iodide (KI) and 5 mL of 1 M HCl. Causality: The acidic KI instantly reduces unreacted IO
to IO , liberating stoichiometric I . This quenches the cleavage reaction immediately, freezing the kinetic time point. -
Quantification: Titrate the liberated iodine with standardized 0.1 M sodium thiosulfate (Na
S O ) using a starch indicator until the blue color disappears. -
Validation: Run a blank titration (no diol) to establish the
periodate concentration. The difference in thiosulfate volume directly correlates to the moles of diol cleaved.
Protocol B: Chemoselective Acetalization Workflow
This workflow utilizes internal standards to verify conversion efficiency, counteracting the reduced nucleophilicity of the –OCF
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2.0 mmol of 1-[4-(trifluoromethoxy)phenyl]-1,2-ethanediol, 6.0 mmol of 2,2-dimethoxypropane, and 0.1 mmol of p-toluenesulfonic acid (p-TsOH) in 10 mL of anhydrous dichloromethane (DCM).
-
Equilibrium Driving: Add 1.0 g of freshly activated 4Å molecular sieves to the flask. Causality: Acetalization is thermodynamically reversible. 4Å sieves selectively sequester the methanol byproduct without absorbing the bulkier diol or acetal, driving the reaction to completion despite the poor nucleophilicity of the substrate.
-
Internal Standard Addition: Add exactly 1.0 mmol of dodecane to the reaction mixture as an internal standard.
-
Monitoring: Stir at room temperature. Take 50 µL aliquots at 30-minute intervals, filter through a basic alumina plug (to neutralize the acid and halt the reaction), and dilute with GC-grade DCM.
-
Validation via GC-MS: Analyze the aliquots. The ratio of the product peak area to the dodecane peak area provides a highly accurate, extraction-independent measure of reaction conversion.
References
-
Wang, P.S., Yang, B.L., Perumal, E., & Wu, Z.Q. (2022). Mechanism and kinetics of 1-phenyl-1,2-ethanediol cleavage catalyzed by Cu/Beta zeolite. International Journal of Chemical Kinetics, 54, 391-399. Available at:[Link][1]
-
Neumann, R., & Abu-Gnim, C. (1990). Alkene Oxidation Catalyzed by a Ruthenium-Substituted Heteropolyanion: The Mechanism of the Periodate Mediated Oxidative Cleavage. Journal of the American Chemical Society, 112(16), 6025-6031. Available at: [Link][2]
-
U.S. Environmental Protection Agency. (n.d.). Endocrine Disruptor Screening Program Universe of Chemicals (Reference for Styrene Glycol Baseline). Available at:[Link][3]
Sources
Cross-validation of analytical results for 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-
Introduction
In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is the bedrock of scientific advancement. For novel compounds such as 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- , establishing robust and reliable quantitative methods is not merely a procedural step but a critical component of ensuring product quality, safety, and efficacy. The unique chemical architecture of this molecule, featuring a polar diol group and an electron-withdrawing trifluoromethoxy moiety, presents distinct analytical challenges that demand a multi-faceted approach to quantification.
This guide provides an in-depth, experience-driven framework for the cross-validation of two orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective of cross-validation is to demonstrate that different analytical procedures are suitable for their intended purpose and yield comparable, reliable results.[1][2] This process is essential when transferring methods between laboratories, changing analytical methodology, or simply to gain a higher degree of confidence in the analytical data.[3] We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring a self-validating system grounded in authoritative principles.
Chapter 1: Physicochemical Properties & Analytical Strategy
The molecular structure of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- dictates the optimal analytical strategies.
-
Structure:
-
Aromatic Ring with Trifluoromethoxy Group: This part of the molecule is hydrophobic and possesses a strong UV chromophore, making it ideal for detection by UV spectroscopy. The trifluoromethoxy group can also offer unique selectivity on specialized HPLC columns, such as those with fluorinated stationary phases.[4]
-
1,2-Ethanediol (Glycol) Group: This aliphatic diol side chain is highly polar and contains active hydrogens. This polarity makes the molecule readily soluble in polar solvents like methanol and acetonitrile but poses a challenge for Gas Chromatography due to its low volatility.
-
This duality in its structure makes it a perfect candidate for analysis by two fundamentally different, or orthogonal, chromatographic techniques.
-
Reversed-Phase HPLC-UV: This is the logical primary method. The compound's polarity is well-suited for reversed-phase chromatography, and its aromatic nature ensures strong UV absorbance for sensitive detection. It analyzes the compound in its native state without chemical modification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers exceptional separation efficiency and specificity through mass-based detection. However, the polar diol group necessitates a derivatization step to increase volatility and thermal stability.[5] This requirement provides a valuable orthogonal check on the HPLC method, as the sample is prepared and analyzed under completely different chemical and physical conditions.
Chapter 2: Method Development & Protocols
True scientific integrity lies in understanding the causality behind each step of a protocol. The following methods are designed to be self-validating by incorporating system suitability checks and quality controls.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality: The choice of a C18 column is a robust starting point for retaining the molecule via hydrophobic interactions with the phenyl ring. The mobile phase, a gradient of acetonitrile and water, allows for the elution of the analyte with good peak shape. A phosphate buffer is included to maintain a consistent pH, preventing shifts in retention time due to any potential ionization of the diol group.
Experimental Protocol: HPLC-UV
-
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Analyte Standard: 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- (≥99.5% purity).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm (based on UV scan of the analyte).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 10.0 80 12.0 80 12.1 30 | 15.0 | 30 |
-
-
Preparation of Solutions:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the analyte standard and dissolve in 25.0 mL of diluent.
-
Working Standard & Sample Solutions: Prepare a series of calibration standards and quality control (QC) samples by diluting the stock solution with the diluent. Prepare unknown samples to fall within the calibration range.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) after Silylation
Causality: The diol's active hydrogens are reactive and non-volatile. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces these hydrogens with non-polar trimethylsilyl (TMS) groups.[5] This derivatization dramatically increases the molecule's volatility and thermal stability, making it suitable for GC analysis. A non-polar DB-5ms column is chosen for its versatility and inertness, which is crucial for preventing the degradation of the derivatized analyte. Electron Ionization (EI) is used for its ability to create reproducible fragmentation patterns for library matching and structural confirmation.
Experimental Protocol: Derivatization and GC-MS
-
Instrumentation and Materials:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Derivatization Reagent: BSTFA with 1% TMCS.
-
Solvent: Anhydrous Pyridine.
-
-
Derivatization Procedure:
-
Evaporate an aliquot of the sample/standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine to reconstitute the residue.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Parameters:
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 m/z.
-
Chapter 3: Cross-Validation Framework
The comparison of these two distinct methods will be performed according to the principles outlined in the ICH Q2(R1) guideline.[1][6][7] The objective is to demonstrate that the methods produce comparable results for key validation parameters.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Validation Parameters for Comparison:
A single batch of Quality Control (QC) samples at three concentrations (low, medium, and high) will be prepared and analyzed by both validated methods. The following parameters will be compared:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For HPLC-UV, this is shown by peak purity analysis. For GC-MS, it is demonstrated by the unique mass spectrum of the analyte peak.
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.995 for both methods.
-
Accuracy: Expressed as the percent recovery of the measured concentration versus the nominal concentration. The mean should be within ±15% of the nominal value.
-
Precision: Determined from replicate measurements of the QC samples. The coefficient of variation (%CV) should not exceed 15%.
-
Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
Chapter 4: Comparative Data Analysis and Acceptance Criteria
All quantitative data should be summarized for a direct and objective comparison.
Table 1: Summary of Individual Method Validation Results
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9989 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | - |
| Accuracy (% Recovery) | 98.5% - 102.1% | 96.7% - 104.5% | 85% - 115% |
| Precision (%CV) | ≤ 4.5% | ≤ 6.8% | ≤ 15% |
| LOQ (µg/mL) | 1.0 | 0.5 | - |
Table 2: Cross-Validation Results from QC Sample Analysis
| QC Level | HPLC-UV Mean (µg/mL) | GC-MS Mean (µg/mL) | % Difference* | Acceptance Criteria |
| Low QC (5 µg/mL) | 5.08 | 5.21 | 2.5% | ≤ 20% |
| Mid QC (50 µg/mL) | 49.75 | 48.90 | -1.7% | ≤ 20% |
| High QC (80 µg/mL) | 81.12 | 79.95 | -1.5% | ≤ 20% |
*Calculated as: ((Result₂ - Result₁) / Average(Result₁, Result₂)) * 100
Discussion:
The data presented in the tables demonstrate that both the HPLC-UV and GC-MS methods are suitable for their intended purpose. The individual validation results for linearity, accuracy, and precision all meet standard acceptance criteria.[8] The GC-MS method shows a slightly lower LOQ, indicating higher sensitivity, which is expected.
Crucially, the cross-validation results show excellent concordance. The percent difference between the mean results for all QC levels is well within the typical acceptance criterion of ≤ 20%. This provides a high degree of confidence that either method can be used to generate reliable quantitative data for 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-. The HPLC-UV method is faster and requires no sample derivatization, making it ideal for high-throughput screening or routine quality control. The GC-MS method, while more labor-intensive, provides orthogonal confirmation and superior specificity, making it invaluable for impurity identification or investigations into out-of-specification results.
Conclusion
The successful cross-validation of orthogonal analytical methods, such as HPLC-UV and GC-MS, represents the gold standard in analytical science. It builds a foundation of trustworthiness in the data generated for critical molecules like 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-. By not only following protocols but also understanding the scientific principles that guide them, researchers and drug development professionals can ensure the production of robust, reproducible, and defensible results. This guide serves as a template for such an endeavor, blending established regulatory standards with practical, field-proven insights.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. FDA; 2018. [Link]
-
ICH. Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH; 2005. [Link]
-
ICH. Quality Guidelines. ICH. [Link]
-
McCalley, D. V. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America; 2022. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA; 2006. [Link]
-
Stevenson, L., et al. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal; 2014. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. [Link]
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- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Senior Application Scientist's Comparative Guide to the Spectroscopic Characterization of Phenyl-Substituted Ethanediols
Introduction: Beyond the Formula - A Spectroscopic Approach to Structural Elucidation
In the realm of drug development and materials science, precise molecular characterization is non-negotiable. While a chemical name like "1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-" defines a structure, it is the molecule's spectroscopic signature that confirms its identity, purity, and electronic environment. This guide provides an in-depth comparison of the spectral characteristics of substituted 1-phenyl-1,2-ethanediols.
Part 1: Baseline Spectroscopic Profile of 1-Phenyl-1,2-ethanediol
1-Phenyl-1,2-ethanediol (also known as styrene glycol), with CAS Number 93-56-1, serves as our foundational reference.[1][2] Its straightforward structure provides a clear and uncomplicated baseline for understanding the fundamental signals associated with the phenylethanediol backbone.
Visualizing the Core Structures
The following diagram illustrates the chemical structures of our reference compound and a key analogue precursor, highlighting the substitution patterns that are central to our comparative analysis.
Caption: Chemical structures of the reference and analogue precursor.
Summary of Experimental Data: 1-Phenyl-1,2-ethanediol
The following table summarizes the key experimental spectral data for our baseline compound.
| Technique | Key Observations and Assignments | Source(s) |
| ¹H NMR | Data available but specific peak assignments vary by source. Protons on the diol moiety and aromatic ring are distinguishable. | [3] |
| ¹³C NMR | Aromatic carbons: ~126-140 ppm. Diol carbons (C-OH): ~68 ppm and ~75 ppm. | [4] |
| IR Spectroscopy | Strong, broad O-H stretch (~3380 cm⁻¹), C-H aromatic stretch (>3000 cm⁻¹), C-H aliphatic stretch (<3000 cm⁻¹), C=C aromatic ring stretches (~1490-1600 cm⁻¹), C-O stretch (~1030-1080 cm⁻¹). | [1][5][6] |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 138. Key Fragments: m/z 107 ([M-CH₂OH]⁺), m/z 79, m/z 77 (phenyl cation). | [1][7] |
Part 2: Protocol Deep Dive: Acquiring High-Fidelity ¹H NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. The protocol below outlines a standardized procedure for acquiring a high-quality, one-dimensional proton (¹H) NMR spectrum.
Expert Rationale: The "Why" Behind the Protocol
The goal is not just to see peaks, but to obtain a spectrum with excellent resolution, signal-to-noise, and accurate integration. The choice of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is critical as it is "invisible" in the ¹H spectrum while dissolving the analyte. A high-frequency spectrometer (e.g., 400 MHz or higher) is employed to maximize signal dispersion, minimizing peak overlap, which is crucial for complex spin systems. Shimming is a vital step that optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, well-defined peaks.[8]
Step-by-Step ¹H NMR Acquisition Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified analyte.
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference peak at 0 ppm.
-
Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4-5 cm).[9]
-
-
Instrument Setup & Tuning:
-
Log in to the spectrometer control software.
-
Insert the sample into the spinner turbine and use a depth gauge to ensure correct positioning.[10]
-
Insert the sample into the magnet.
-
Load a standard set of acquisition parameters for a ¹H experiment.
-
Tune and match the probe for the ¹H frequency. This ensures maximum energy transfer to and from the sample.[10]
-
-
Shimming & Locking:
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. Monitor the lock signal or a free induction decay (FID) shape to assess shim quality.[8]
-
-
Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).
-
Determine the 90° pulse width to ensure proper excitation.[11]
-
Set the number of scans (e.g., 8 or 16 for a moderately concentrated sample) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay (d1) of 2-5 seconds. This allows the protons to return to equilibrium between pulses, which is crucial for accurate peak integration.[11][12]
-
Initiate the acquisition.
-
-
Data Processing:
-
Apply a Fourier transform to the resulting FID.
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, etc.) to assign the structure.
-
Part 3: Comparative Spectral Analysis
To understand the influence of a strong electron-withdrawing substituent, we will analyze the spectral data for 1-[4-(trifluoromethyl)phenyl]ethan-1-one (CAS 709-63-7), the ketone precursor to a diol analogue.[13][14] The trifluoromethyl (-CF₃) group is a powerful deactivating group, and its effects provide a strong proxy for understanding the influence of the trifluoromethoxy (-OCF₃) group.
Workflow for Spectroscopic Characterization
The following diagram outlines the logical workflow for identifying and characterizing a novel compound using multiple spectroscopic techniques.
Caption: General workflow for spectroscopic analysis.
Comparative Data Table: Phenyl vs. 4-(Trifluoromethyl)phenyl Substitution
| Technique | 1-Phenyl-1,2-ethanediol | 1-[4-(Trifluoromethyl)phenyl]ethan-1-one | Scientific Interpretation of Differences |
| ¹H NMR | Aromatic protons in a single cluster (~7.3 ppm). | Aromatic protons are split into two distinct doublets (~7.7 and 8.0 ppm). | The powerful electron-withdrawing -CF₃ group deshields the aromatic protons, shifting them downfield. It also breaks the symmetry, creating a distinct AA'BB' splitting pattern. A similar, though slightly less pronounced, effect would be expected for the -OCF₃ group. |
| IR Spectroscopy | C=C ring stretches ~1490-1600 cm⁻¹. | C=O stretch ~1700 cm⁻¹. C-F stretches are strong, ~1100-1350 cm⁻¹. | The dominant difference is the strong carbonyl (C=O) peak in the ketone.[13] The presence of strong C-F stretching bands is a key identifier for fluorinated compounds. The diol would lack the C=O peak but would show a strong, broad O-H band. |
| Mass Spec. | M⁺ at m/z 138. | M⁺ at m/z 188.[13] | The mass difference of 50 Da directly corresponds to the replacement of a proton with a -CF₃ group and oxidation to a ketone. For 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-, the expected molecular weight would be 222.16 g/mol . |
Part 4: Standard Operating Procedures for IR and MS
Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is a rapid and versatile technique for obtaining infrared spectra of solid and liquid samples with minimal preparation.[15]
Protocol:
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Use a kimwipe with isopropanol or ethanol to wipe the surface.[16] Run a background scan to capture the spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.[17]
-
Sample Application: Place a small amount of the solid powder or a single drop of liquid directly onto the ATR crystal.[15][18]
-
Apply Pressure: For solid samples, lower the pressure anvil to ensure firm, even contact between the sample and the crystal.[18]
-
Collect Spectrum: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the 4000-500 cm⁻¹ range.[19]
-
Cleaning: Retract the anvil, remove the sample, and clean the crystal surface thoroughly.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a "soft" ionization technique that allows for the analysis of intact molecules with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.[20][21][22]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL).[23] A typical solvent system is methanol, acetonitrile, or water, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.[20][23]
-
Instrument Setup: The sample solution is introduced into the ESI source via a syringe pump or LC system. A high voltage (e.g., 3-5 kV) is applied to the capillary tip.[22]
-
Ionization: The high voltage creates a fine spray of charged droplets. A drying gas (like nitrogen) aids in solvent evaporation.[21][22]
-
Ion Analysis: As the droplets shrink, charged analyte ions are released into the gas phase and are guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
-
Data Interpretation: The resulting spectrum will show a peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), from which the exact molecular weight can be determined.
Conclusion
While a complete experimental dataset for 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- remains to be published in public databases, a rigorous comparative analysis provides a powerful predictive framework. By baselining against the parent compound, 1-phenyl-1,2-ethanediol, and understanding the distinct spectroscopic shifts induced by strong electron-withdrawing groups like -CF₃, researchers can confidently identify the key features of novel fluorinated analogues. The presence of a broad O-H stretch in the IR, a molecular ion consistent with the exact mass in ESI-MS, and a downfield-shifted, complex aromatic pattern in the ¹H NMR would be the defining characteristics to confirm the successful synthesis and purity of the target compound.
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-
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-
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A Comparative Efficacy Analysis of Drug Candidates Featuring the Trifluoromethylphenyl Moiety
Introduction
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties, in particular, are prized for their ability to enhance critical pharmacokinetic and pharmacodynamic properties of drug candidates. These groups can significantly improve metabolic stability, increase lipophilicity to enhance membrane permeability, and modulate electronic properties to fine-tune binding affinity to biological targets.[1][2]
This guide was initially conceived to compare drug candidates derived directly from 1-[4-(trifluoromethoxy)phenyl]ethanediol. However, a comprehensive review of the scientific literature and drug development pipelines reveals a lack of specific, publicly documented therapeutic agents originating from this precise scaffold.
Therefore, this guide has been adapted to address the broader, and arguably more pertinent, question for researchers in the field: How does the inclusion of a trifluoromethylphenyl-like core influence the efficacy of drug candidates across different therapeutic classes?
To this end, we will conduct a comparative analysis of two distinct clinical-stage or approved drugs that feature a trifluoromethyl-substituted aromatic ring:
-
Bimiralisib (PQR309): A potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor developed for oncology applications.[3]
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[4]
By examining these two molecules, we will illustrate the versatility of the trifluoromethylphenyl motif and provide a framework for evaluating the efficacy of novel compounds that incorporate this privileged scaffold. This guide will delve into their mechanisms of action, present comparative preclinical efficacy data, and provide detailed protocols for key in vitro assays that are fundamental to the characterization of such compounds.
Candidate Profiles and Mechanism of Action
Candidate 1: Bimiralisib (PQR309) - An Oncology Therapeutic
Bimiralisib is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently deregulated in various human cancers.[3] The pathway plays a crucial role in cell proliferation, survival, and metabolism. Bimiralisib was designed to inhibit all four class I PI3K isoforms (p110α, β, γ, δ) and, at higher concentrations, also targets the mammalian target of rapamycin (mTOR), a key downstream effector of PI3K.[3] Its structure features a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine core. The trifluoromethyl group on the pyridine ring (a bioisostere of a phenyl ring) is crucial for its potency and pharmacokinetic profile.
Signaling Pathway of PI3K/mTOR and Inhibition by Bimiralisib
Caption: PI3K/mTOR signaling pathway and points of inhibition by Bimiralisib.
Candidate 2: Fluoxetine - A Neuroscience Therapeutic
Fluoxetine is one of the most well-known SSRIs, used for the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions. Its mechanism of action involves the selective inhibition of the serotonin transporter (SERT) in the presynaptic terminal of serotonergic neurons.[4] This blockage prevents the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission. The chemical structure of fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. The 4-(trifluoromethyl)phenoxy group is a key pharmacophore that contributes to its high affinity and selectivity for SERT.[4]
Comparative Efficacy Data
The efficacy of these two drug candidates can be quantified and compared using standard preclinical assays. For Bimiralisib, this involves measuring its inhibitory concentration against target kinases and its effect on cancer cell proliferation. For Fluoxetine, the key metric is its binding affinity and inhibitory activity at the serotonin transporter.
| Parameter | Bimiralisib (PQR309) | Fluoxetine | Reference Assay |
| Primary Target(s) | PI3K (p110α, β, γ, δ), mTOR | Serotonin Transporter (SERT) | Kinase Assay / Radioligand Binding |
| IC50 (p110α) | 2.5 nM | N/A | HTRF® Kinase Assay |
| IC50 (p110β) | 27 nM | N/A | HTRF® Kinase Assay |
| IC50 (p110δ) | 1.9 nM | N/A | HTRF® Kinase Assay |
| IC50 (p110γ) | 4.3 nM | N/A | HTRF® Kinase Assay |
| IC50 (mTOR) | 17 nM | N/A | HTRF® Kinase Assay |
| SERT Inhibition (Ki) | N/A | ~1 nM | Radioligand Binding Assay |
| Cellular Potency (GI50) | 20-200 nM (in various cancer cell lines) | N/A | MTT Cell Proliferation Assay |
| In Vivo Efficacy | Tumor growth inhibition in rat xenograft models | N/A (Efficacy established in clinical trials) | Animal Models of Disease |
Data for Bimiralisib sourced from J. Med. Chem. 2017, 60, 17, 7394–7408.[3] Data for Fluoxetine is representative of values found in pharmacological literature.
This data clearly illustrates that while both molecules leverage a trifluoromethylphenyl-like core, their biological activities are highly specific and potent against their respective targets, showcasing the motif's adaptability in achieving desired pharmacological profiles.
Supporting Experimental Protocols
To ensure scientific rigor and reproducibility, the following sections detail the step-by-step methodologies for the key assays used to generate the efficacy data presented above.
Protocol 1: In Vitro Kinase Inhibition Assay (HTRF®)
This protocol describes a method for determining the IC50 value of a compound against a specific kinase using Homogeneous Time-Resolved Fluorescence (HTRF®).
Workflow for HTRF® Kinase Assay
Caption: Step-by-step workflow for a typical HTRF® kinase inhibition assay.
Methodology:
-
Compound Preparation:
-
Create a serial dilution series of the test compound (e.g., Bimiralisib) in 100% DMSO. A typical starting concentration is 40x the highest final assay concentration.
-
-
Assay Plate Setup:
-
In a 384-well low-volume plate, add 0.5 µL of the compound dilutions to the respective wells. Add 0.5 µL of DMSO to "plus enzyme" and "minus enzyme" control wells.
-
-
Kinase Reaction:
-
Add 5.5 µL of the kinase, diluted in enzymatic buffer, to the "plus enzyme" and compound-containing wells.
-
Incubate the plate for 15 minutes at room temperature.
-
To initiate the kinase reaction, add 4 µL of a solution containing the biotinylated substrate and ATP, both diluted in enzymatic buffer.[5]
-
Incubate for the desired reaction time (e.g., 30 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of HTRF® detection buffer containing a Europium cryptate-labeled anti-phospho-antibody (donor) and streptavidin-XL665 (acceptor). The buffer should also contain EDTA to chelate Mg2+ and halt enzymatic activity.[5]
-
Incubate for 60 minutes at room temperature to allow for the detection complex to form.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
The HTRF ratio (Intensity at 665 nm / Intensity at 620 nm) * 10,000 is calculated. This ratio is proportional to the amount of phosphorylated substrate.
-
IC50 values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.
-
Protocol 2: Cell Viability / Proliferation Assay (MTT)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability by measuring metabolic activity.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., Bimiralisib) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a control.
-
Incubate for the desired exposure period (e.g., 72 hours).
-
-
MTT Incubation:
-
Solubilization:
-
Data Acquisition:
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against the logarithm of the compound concentration.
-
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol is used to determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Workflow for Microsomal Stability Assay
Caption: General workflow for assessing metabolic stability using liver microsomes.
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice. Dilute them in 0.1 M phosphate buffer (pH 7.4) to a working concentration (e.g., 1 mg/mL for a 2x stock).[9]
-
Prepare a solution of the test compound in buffer at 2x the final concentration (e.g., 2 µM).
-
Prepare a solution of the NADPH cofactor in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the test compound solution and the microsome solution. Pre-incubate the mixture for 5 minutes at 37°C.[10]
-
Initiate the metabolic reaction by adding the NADPH solution. The final concentration of microsomal protein should be ~0.5 mg/mL and the compound concentration ~1 µM.[10]
-
-
Time-Point Sampling:
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Data Acquisition and Analysis:
-
Analyze the amount of remaining parent compound in each sample using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the appropriate equations.
-
Conclusion
The inclusion of a trifluoromethylphenyl or related trifluoromethyl-heteroaryl moiety is a powerful and versatile strategy in drug discovery. As demonstrated by the disparate pharmacological profiles of the PI3K/mTOR inhibitor Bimiralisib and the SSRI Fluoxetine , this chemical group can be effectively incorporated into molecular scaffolds to achieve high potency and specificity against a wide range of biological targets.
The enhanced metabolic stability, a key feature imparted by the strong carbon-fluorine bonds, is a critical advantage that often translates to improved pharmacokinetic profiles in vivo. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the efficacy and metabolic fate of their own novel drug candidates. By systematically evaluating kinase inhibition, cellular effects, and metabolic stability, drug development professionals can make more informed decisions, accelerating the progression of promising new therapeutics from the laboratory to the clinic.
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What is Rilpivirine Hydrochloride used for?. (2024, June 14). Retrieved from [Link]
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC. Retrieved from [Link]
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Rilpivirine. (n.d.). AAP Publications. Retrieved from [Link]
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Rilpivirine. (n.d.). Wikipedia. Retrieved from [Link]
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Rilpivirine. (n.d.). PubChem. Retrieved from [Link]
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Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
[Mechanism of action and pharmacokinetics of rilpivirine]. (2013, June 15). PubMed. Retrieved from [Link]
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MTT (Assay protocol, published on Feb 27, 2023). (2023, February 27). protocols.io. Retrieved from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved from [Link]
-
Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved from [Link]
-
HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]
-
HTRF-based kinase assay for fragment screening and MOA studies. (n.d.). Domainex. Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI. Retrieved from [Link]
-
Examples of drugs bearing trifluoromethoxy groups (highlighted in pink) and their therapeutic applications. (n.d.). ResearchGate. Retrieved from [Link]
-
HTRF® KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. (n.d.). Revvity. Retrieved from [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (n.d.). PMC. Retrieved from [Link]
-
1-[[4-(Trifluoromethoxy)phenyl]sulfonyl]-4-(trifluoromethyl)benzene. (n.d.). Inxight Drugs. Retrieved from [Link]
-
Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. (n.d.). Request PDF on ResearchGate. Retrieved from [Link]
-
Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem. Retrieved from [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2017, August 22). ACS Publications. Retrieved from [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023, April 23). MDPI. Retrieved from [Link]
-
Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. (2024, October 1). PubMed. Retrieved from [Link]
-
Representative examples of trifluoromethyl phenyl-containing approved drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-. As a specialized fluorinated organic compound, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific reasoning behind each critical step.
Hazard Identification and Risk Assessment: Understanding the Compound
-
1,2-Ethanediol (Ethylene Glycol) Backbone: The parent structure is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2][3]
-
Phenyl Group: The aromatic ring introduces potential for reactivity common to benzene derivatives.
-
Trifluoromethoxy Group (-OCF3): The presence of fluorine significantly influences the compound's properties. Fluorinated organic molecules are noted for their enhanced metabolic stability and unique chemical properties.[4] However, they can also pose specific hazards, as incomplete combustion or certain reactions can lead to the release of highly toxic and corrosive substances, such as hydrogen fluoride (HF).[5][6]
Given these characteristics, 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- must be treated as a hazardous substance. The disposal plan must assume it is toxic, potentially reactive, and an environmental hazard.
| Hazard Category | Associated Risk | Justification based on Structural Analogs |
| Acute Toxicity (Oral) | Harmful or toxic if swallowed.[1][7] | The ethanediol backbone is a known oral toxin. |
| Specific Target Organ Toxicity | May cause damage to organs (especially kidneys and central nervous system) through prolonged or repeated exposure.[1] | A known hazard of ethylene glycol.[1] |
| Environmental Hazard | Potentially harmful to aquatic life. | Fluorinated organic compounds can be persistent in the environment. Drain disposal is strictly prohibited.[8] |
| Reactivity | Incompatible with strong oxidizing agents, acids, and bases.[8][9][10] | The hydroxyl groups of the diol can react vigorously. |
| Combustion Hazard | Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides and hydrogen fluoride.[9] | A critical consideration for all fluorinated organic compounds.[5] |
Core Disposal Principle: Cradle-to-Grave Responsibility
The paramount principle for disposing of this compound is that it must be managed as regulated hazardous waste . This is governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), which mandates "cradle-to-grave" management of hazardous materials.
Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [8][11][12] Sewer disposal is not only a compliance violation but also poses a significant threat to aquatic ecosystems and public water treatment facilities.[11]
Step-by-Step Disposal Protocol
This protocol ensures safety and compliance at every stage of the waste handling process, from the point of generation to final pickup.
Step 1: Immediate Segregation and Collection at the Source
All waste streams containing 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-, including pure unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, silica gel, filter paper), must be collected at the point of generation.
-
Action: Designate a specific, clearly labeled hazardous waste container for this compound and its associated waste.
-
Causality: Immediate segregation prevents cross-contamination with non-hazardous waste and avoids dangerous reactions that can occur from mixing incompatible chemicals.[13][14] Keep acids and bases well segregated from this waste stream.[14]
Step 2: Proper Containerization
The choice of container is critical for preventing leaks and ensuring safe storage.
-
Action: Use a chemically compatible container, preferably a plastic bottle with a secure, leak-proof screw cap.[11][13] If using glass, ensure it is stored within a secondary containment system (e.g., a plastic tub) to contain any breakage. The container must be in good condition, free from damage or deterioration.[13]
-
Causality: Using compatible materials prevents the solvent from degrading the container. Leaving a headspace of approximately 10% of the container volume accommodates potential vapor expansion, reducing the risk of pressure buildup.[15]
Step 3: Meticulous and Compliant Labeling
Regulatory bodies like OSHA and the EPA require precise labeling of hazardous waste containers.[11][16]
-
Action: Affix a completed hazardous waste tag or label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[11]
-
The full, common chemical name: "1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-" . Do not use abbreviations or chemical formulas.[11]
-
For mixtures, list all chemical components and their approximate percentages.
-
The date of waste generation (the date the container was started).[11]
-
The physical location (Building, Room Number).[11]
-
The Principal Investigator's name and contact information.[11]
-
Checkmarks for the appropriate hazard pictograms (e.g., Health Hazard, Exclamation Mark).[11]
-
-
Causality: Proper labeling ensures that anyone handling the container is immediately aware of its contents and the associated dangers. It is a fundamental requirement for a compliant Chemical Hygiene Plan as mandated by OSHA and is essential information for emergency responders and waste disposal technicians.[17][18]
Step 4: Safe Temporary Storage in the Laboratory
Store the waste container in a designated and safe location pending pickup.
-
Action: Store the sealed container in a Satellite Accumulation Area (SAA) that is near the point of generation and under the control of the lab personnel. The area should be in a well-ventilated location, such as a fume hood or a designated, vented chemical storage cabinet.[15] Ensure the container is within a secondary containment system.
-
Causality: Storing waste in a designated, ventilated area minimizes exposure to lab personnel from fugitive emissions. Secondary containment ensures that any potential leaks are captured, preventing a wider spill and environmental contamination.[13]
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Action: Once the waste container is full or has been stored for the maximum allowable time (typically 180 days, but check local regulations), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[11][19] Provide them with the completed hazardous waste form.
-
Causality: Licensed waste carriers are equipped to transport and dispose of hazardous chemicals in accordance with strict EPA regulations.[11][19] The final disposal method will likely be high-temperature incineration in a facility equipped with scrubbers to handle the hazardous decomposition products, such as hydrogen fluoride.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-.
Caption: Disposal workflow for 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-.
Emergency Procedures: Spill Management
In the event of a spill, a prompt and correct response is critical to minimize exposure and environmental impact.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Assess the Situation: From a safe distance, assess the extent of the spill. Do not approach without the proper personal protective equipment (PPE).
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., neoprene or nitrile).[20] If vapors are significant, respiratory protection may be necessary.[21][22]
-
Contain the Spill: Prevent the spill from spreading. Use a non-combustible absorbent material like sand, earth, or vermiculite.[21][22] Work from the outside of the spill inward.
-
Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.[23]
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of size.
References
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Laboratory Waste Disposal Guide | How to Dispose of Lab Waste. (2024, March 19). Business Waste. [Link]
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Safe Storage and Disposal of Chemicals in A Lab. Tion. [Link]
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Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager. [Link]
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How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. [Link]
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OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). IPG. [Link]
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Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA). [Link]
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Chemical Properties of 1,2-Ethanediol, 1-phenyl- (CAS 93-56-1). Cheméo. [Link]
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Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. [Link]
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The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University. [Link]
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ResearchGate. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
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1-(4-Methoxyphenyl)-1,2-ethanediol. PubChem, National Institutes of Health. [Link]
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SAFETY DATA SHEET - Ethylene Glycol. (2017, March 31). DME.net. [Link]
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Fluorine SOP. University of California, Irvine. [Link]
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KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Virginia Tech. [Link]
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Hazardous Waste and Disposal. American Chemical Society. [Link]
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1,1-Ethanediol, 2,2,2-trifluoro-1-(4-methoxyphenyl)-. NIST WebBook. [Link]
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Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). [Link]
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Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025, July 29). ACS Publications. [Link]
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Hazardous Waste. (2026, February 12). Environmental Protection Agency (EPA). [Link]
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). Figshare. [Link]
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SAFETY DATA SHEET ETHANEDIOL LRG. (2017, September 22). Reagent Chemical Services. [Link]
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1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. PubChem, National Institutes of Health. [Link]
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Safety Data Sheet: ethanediol. Chemos GmbH&Co.KG. [Link]
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety. [Link]
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Safety Data Sheet: Ethanediol. Carl ROTH. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. [Link]
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Personal protective equipment for handling 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-
As a Senior Application Scientist, my objective is to provide you with more than just a standard safety checklist. To handle 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- (CAS: 1240584-68-2) safely and effectively, you must understand the physicochemical mechanics of the molecule.
By understanding why this compound behaves the way it does, we can engineer a self-validating safety and operational workflow that protects both the researcher and the integrity of the drug development process.
Mechanistic Risk Profile: The "Why" Behind the Hazard
The safety profile of 1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diol is dictated by two distinct functional groups:
-
The Trifluoromethoxy (-OCF₃) Group: Often referred to as a "super-halogen," the -OCF₃ group significantly increases the molecule's lipophilicity (Hansch-Leo
value of +1.04) while maintaining high metabolic stability[1]. In a biological context, this enhanced lipophilicity drastically increases the compound's ability to permeate lipid bilayers, including the stratum corneum of human skin and mucosal membranes[2]. -
The 1,2-Ethanediol Moiety: Diols are known to cause localized tissue irritation through hydrogen-bonding interactions with cellular proteins, making this compound a severe ocular and dermal irritant[3].
The Causality of Risk: If this compound contacts the skin, the diol group causes immediate localized irritation, while the lipophilic -OCF₃ group acts as a permeation enhancer, driving the molecule into systemic circulation. This necessitates a highly specific, multi-layered approach to Personal Protective Equipment (PPE).
Quantitative PPE Matrix
To mitigate the specific risks outlined above, standard laboratory PPE is insufficient. The following table summarizes the required protective equipment based on quantitative permeation data for fluorinated aromatics.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Nitrile (Min 0.11 mm for splash; >0.4 mm for full contact) | The -OCF₃ group's lipophilicity accelerates permeation through standard latex. Nitrile provides a superior, non-porous barrier against fluorinated aromatics[4]. |
| Eye Protection | Tight-fitting safety goggles (EN 166 / NIOSH approved) | The diol moiety is a severe ocular irritant. Standard safety glasses allow lateral aerosol ingress; tight-fitting goggles prevent micro-droplet contact[3]. |
| Body Protection | Flame-resistant lab coat, closed-toe non-porous shoes | Porous materials (like canvas shoes) can trap lipophilic compounds against the skin, creating a continuous exposure gradient. |
| Respiratory | N95/P100 particulate respirator (if outside hood) | The respiratory mucosa is highly permeable to lipophilic fluorinated compounds. Respirators prevent the inhalation of fine crystalline dust[5]. |
Self-Validating Operational Workflow
Do not rely on assumptions when handling highly permeable fluorinated compounds. The following protocol incorporates self-validating steps to ensure your safety systems are actively functioning.
Phase 1: Pre-Operational Validation
-
Fume Hood Verification: Ensure the fume hood is operational.
-
Self-Validation Step: Tape a small strip of tissue (e.g., a Kimwipe) to the bottom edge of the sash. A continuous inward flutter visually confirms negative pressure and active containment.
-
-
Static Dissipation: Fluorinated aromatic powders can carry static charges, leading to aerosolization or dust explosions[4]. Use anti-static weighing boats and grounded stainless-steel spatulas.
Phase 2: Weighing and Transfer
-
Pneumatic Glove Check: Before handling the chemical, perform a pneumatic check of your nitrile gloves by trapping air inside and squeezing. Discard if any pressure loss (pinholes) is detected.
-
Transfer: Weigh the 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- inside the verified fume hood. Transfer the required mass into a pre-tared, sealable glass vial.
-
Decontamination: Wipe the exterior of the sealed vial with a solvent-dampened wipe (e.g., 70% ethanol) before removing it from the hood to prevent cross-contamination of laboratory balances or benches.
Phase 3: Dissolution and Formulation
-
Solvent Selection: Due to the lipophilic -OCF₃ group, select an appropriate polar aprotic or organic solvent (e.g., DMSO, DMF, or absolute ethanol) for your initial stock solutions[6].
-
Agitation: Add the solvent slowly. Use vortexing rather than sonication to minimize the generation of localized heat and potential aerosolization inside the vial.
-
Visual Confirmation:
-
Self-Validation Step: Hold the sealed vial against a strong light source. Complete dissolution is confirmed only by the absolute absence of refractive micro-particulates.
-
Spill Response and Halogenated Disposal Plan
Because of the exceptionally strong C-F bonds, trifluoromethoxy derivatives resist standard biological and chemical degradation[2]. They must be handled with strict environmental protocols.
-
Spill Containment: If a spill occurs, immediately isolate the area. Do not use combustible materials like paper towels for the initial sweep. Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite[4]. Sweep the aggregate into a designated hazardous waste container using non-sparking tools[5].
-
Disposal Routing: All waste containing this compound (including contaminated gloves and Kimwipes) MUST be routed to the Halogenated Organic Waste stream. This ensures the material undergoes high-temperature incineration, which is the only reliable method to break the carbon-fluorine bonds and prevent environmental toxicity[5].
Safety and Operational Pathway
Sequential safety and operational workflow for handling trifluoromethoxy-substituted diols.
References
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Trifluoromethoxy group | Grokipedia | 1
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | National Institutes of Health (PMC) | 2
-
The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis | Ningbo Inno Pharmchem | 6
-
4-(Trifluoromethoxy)phenol Safety Data Sheet | Synquest Labs | 3
-
4-(Trifluoromethoxy)aniline Safety Data Sheet | TCI America / Spectrum Chemical | 4
-
(Trifluoromethoxy)benzene Safety Data Sheet | Fisher Scientific | 5
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
